BMS-754807
Description
This compound is under investigation in clinical trial NCT00908024 (Combination Study of this compound and Erbitux® in Subjects With Advanced or Metastatic Solid Tumors).
Dual IGF-1R/InsR Inhibitor this compound is an oral small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (InsR) tyrosine kinases with potential antineoplastic activity. Dual IGF-IR/InsR inhibitor this compound binds reversibly to and inhibits the activities of IGF-1R and InsR, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. IGF-1R and InsR tyrosine kinases, overexpressed in a variety of human cancers, play significant roles in mitogenesis, angiogenesis, and tumor cell survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
an IGR-1R kinase inhibitor; structure in first source
Properties
IUPAC Name |
(2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN9O/c1-23(21(34)26-15-7-8-18(24)25-13-15)9-3-10-32(23)22-28-20(17-4-2-11-33(17)31-22)27-19-12-16(29-30-19)14-5-6-14/h2,4,7-8,11-14H,3,5-6,9-10H2,1H3,(H,26,34)(H2,27,28,29,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVXSNNAFNGRAH-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=NNC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=NNC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001350-96-4 | |
| Record name | BMS 754807 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001350964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-754807 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-754807 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9E3353E8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BMS-754807: A Dual Inhibitor of IGF-1R and IR for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor that demonstrates significant activity against both the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3][4] As a dual inhibitor, it competitively blocks the ATP binding site of these receptor tyrosine kinases, leading to the suppression of downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from various assays, detailed experimental protocols, and a visualization of the targeted signaling pathway.
Mechanism of Action
This compound exerts its therapeutic effects by targeting the highly homologous IGF-1R and IR. Overexpression of these receptors is a common feature in a wide range of human cancers, where they play a pivotal role in mitogenesis and tumor cell survival. By binding to the ATP-binding site of the kinase domain, this compound prevents autophosphorylation and subsequent activation of the receptors. This blockade inhibits the two major downstream signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway. The inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in tumor cells.
Quantitative Data
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Kinase and Phosphorylation Inhibition
| Target | Assay Type | Value | Reference |
| IGF-1R | Kinase Inhibition (IC50) | 1.8 nM | |
| IR | Kinase Inhibition (IC50) | 1.7 nM | |
| IGF-1R/IR | Kinase Inhibition (Ki) | <2 nM | |
| Met | Kinase Inhibition (IC50) | 6 nM | |
| TrkA | Kinase Inhibition (IC50) | 7 nM | |
| TrkB | Kinase Inhibition (IC50) | 4 nM | |
| Aurora A | Kinase Inhibition (IC50) | 9 nM | |
| Aurora B | Kinase Inhibition (IC50) | 25 nM | |
| Ron | Kinase Inhibition (IC50) | 44 nM | |
| pIGF-1R (IGF-1R-Sal cells) | Phosphorylation Inhibition (IC50) | 13 nM | |
| pAkt (IGF-1R-Sal cells) | Phosphorylation Inhibition (IC50) | 22 nM | |
| pMAPK (IGF-1R-Sal cells) | Phosphorylation Inhibition (IC50) | 13 nM | |
| pAkt (Rh41 cells) | Phosphorylation Inhibition (IC50) | 13 nM | |
| pAkt (Geo cells) | Phosphorylation Inhibition (IC50) | 16 nM |
Table 2: In Vitro Cellular Proliferation Inhibition
| Cell Line | Cancer Type | Value (IC50/EC50) | Reference |
| IGF-1R-Sal | - | 7 nM (IC50) | |
| Rh41 | Rhabdomyosarcoma | 5 nM (IC50) | |
| Geo | Colon Carcinoma | 5 nM (IC50) | |
| Various Tumor Cell Lines | Mesenchymal, Epithelial, Hematopoietic | 5 - 365 nM (IC50) | |
| PPTP Panel (median) | Pediatric Preclinical | 0.62 µM (EC50) | |
| Ewing Sarcoma Lines (median) | Ewing Sarcoma | 0.19 µM (EC50) | |
| A549 | Lung Cancer | 1.08 µM (IC50) | |
| NCI-H358 | Lung Cancer | 76 µM (IC50) |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dose | Tumor Growth Inhibition (TGI) | Reference |
| IGF-1R-Sal | - | 12.5 mg/kg, p.o. | - | |
| Various | Epithelial, Hematopoietic, Mesenchymal | - | 53% - 115% | |
| IGF-Sal | Transgenic | 6.25 mg/kg | Complete | |
| Rh41 | Rhabdomyosarcoma | 3.125 mg/kg, BID or 6.25 mg/kg, QD | Effective |
Experimental Protocols
In Vitro Kinase Assay
This protocol is based on the primary screening method for this compound.
-
Assay Setup: The enzymatic assays are performed in U-bottom 384-well plates.
-
Reaction Mixture: A 30 μL reaction volume is used, containing the assay buffer (100 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij35, and 4 mM DTT).
-
Enzyme and Substrate: Recombinant human IGF-1R enzyme is used with the synthetic peptide KKSRGDYMTMQIG as a phosphoacceptor substrate.
-
Compound Preparation: this compound is dissolved in dimethylsulfoxide (DMSO) to create a 10 mM stock solution and then serially diluted to eleven concentrations for dose-response curve generation.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated for 60 minutes.
-
Data Analysis: Inhibition data are calculated by comparing the results to enzyme-free controls (100% inhibition) and vehicle-only controls (0% inhibition). IC50 values are determined through non-linear regression analysis of the dose-response curves.
Cell Proliferation Assay (WST-1)
This protocol is adapted from studies on pancreatic ductal adenocarcinoma (PDAC) cells.
-
Cell Plating: PDAC cells (AsPC-1, BxPC-3, MIA PaCa-2, and Panc-1) are plated in 96-well plates at their optimal density.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 100, 500, 1,000, and 10,000 nmol/L).
-
Incubation: The plates are incubated for 72 hours.
-
WST-1 Reagent Addition: After the incubation period, 10 μL of WST-1 reagent is added to each well, and the plates are incubated for an additional 2 hours.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
Data Calculation: The number of viable cells is calculated based on the absorbance of the color produced in each well.
In Vivo Xenograft Model
This protocol is a general representation of in vivo studies conducted with this compound.
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Animal Model: Tumor-bearing nude mice are used (e.g., IGF-1R-Sal tumor-bearing nude mice).
-
Compound Administration: this compound is administered orally (p.o.) at specified doses (e.g., 6.25 mg/kg, 12.5 mg/kg, or 25 mg/kg).
-
Dosing Schedule: Dosing can be once daily (QD) or twice daily (BID) for a specified duration.
-
Tumor Growth Monitoring: Tumor growth is monitored and measured throughout the study.
-
Efficacy Evaluation: The efficacy of this compound is evaluated by calculating the tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: Tumor and serum samples can be collected to assess the inhibition of IGF-1R phosphorylation and downstream targets like pAkt.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the IGF-1R/IR signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: IGF-1R/IR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a well-characterized dual inhibitor of IGF-1R and IR with potent anti-proliferative and pro-apoptotic effects across a broad range of cancer cell lines and in vivo models. Its ability to be administered orally and its efficacy at low doses make it a valuable tool for preclinical cancer research. The data and protocols presented in this guide offer a solid foundation for scientists and researchers investigating the therapeutic potential of targeting the IGF-1R/IR signaling axis in oncology. Further research, particularly combination studies with other targeted agents or standard chemotherapies, may unveil synergistic effects and broaden the clinical applicability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
BMS-754807: A Technical Guide to a Potent ATP-Competitive Inhibitor of IGF-1R and IR
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor that competitively targets the ATP-binding site of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[1][2] The IGF signaling pathway plays a crucial role in cell growth, proliferation, differentiation, and survival. Its dysregulation is implicated in the pathogenesis and progression of numerous cancers. By dually inhibiting both IGF-1R and IR, this compound offers a therapeutic strategy to overcome the resistance mechanisms that can arise from the redundancy and crosstalk between these two closely related receptors.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its biological context.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of IGF-1R and IR and preventing the phosphorylation of downstream signaling molecules.[2] This blockade of signal transduction leads to the inhibition of two major signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the mitogen-activated protein kinase (MAPK) pathway. The ultimate cellular consequences of this inhibition include cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation and tumor growth.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory activity, anti-proliferative effects, and pharmacokinetic properties.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Ki (nM) |
| IGF-1R | 1.8 | <2 |
| IR | 1.7 | <2 |
| Met | 6 | N/A |
| RON | 44 | N/A |
| TrkA | 7 | N/A |
| TrkB | 4 | N/A |
| Aurora A | 9 | N/A |
| Aurora B | 25 | N/A |
| Data compiled from multiple sources. |
Table 2: Anti-Proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| IGF-1R-Sal | - | 7 |
| Rh41 | Rhabdomyosarcoma | 5 |
| Geo | Colon Carcinoma | 5 |
| A549 | Lung Cancer | 1080 |
| NCI-H358 | Lung Cancer | 76000 |
| Ewing Sarcoma (median of 4 cell lines) | Ewing Sarcoma | 190 |
| IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%. Data compiled from multiple sources. |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Bioavailability (%) | Clearance (mL/min/kg) | Plasma Protein Binding (%) |
| Mouse | 6 | 143 | 98.5 |
| Rat | 30 | 24 | N/A |
| Monkey | 8 | 46 | N/A |
| Dog | 57 | 5.2 | N/A |
| Human | N/A | N/A | 95.9 |
| N/A: Not Available. Data compiled from multiple sources. |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the research of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IGF-1R and other kinases.
Methodology:
-
Assay Setup: The enzymatic assays are performed in U-bottom 384-well plates with a final reaction volume of 30 µL.
-
Assay Buffer: The reaction is carried out in an assay buffer consisting of 100 mM HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij35, and 4 mM DTT.
-
Reaction Initiation: The reaction is initiated by combining ATP (at a concentration equivalent to its Km), 1.5 µM of the fluorescently labeled peptide substrate (KKSRGDYMTMQIG), the recombinant human IGF-1 receptor enzyme, and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated for 60 minutes at room temperature.
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Analysis: The reaction mixtures are analyzed using a Caliper LabChip 3000 to electrophoretically separate the fluorescent substrate from the phosphorylated product.
-
Data Calculation: Inhibition data is calculated by comparing the results to enzyme-free control reactions (100% inhibition) and vehicle-only reactions (0% inhibition). IC50 values are determined by non-linear regression analysis of the dose-response curves.
Cell Proliferation Assay (WST-1 Method)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., Flo-1, OE19, SK-GT-2) are seeded at a density of 5,000 cells per well in a 96-well plate.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound (e.g., 0 to 10,000 nM) for a specified period (e.g., 72 hours).
-
WST-1 Reagent Addition: Following the treatment period, 10 µL of WST-1 reagent is added to each well.
-
Incubation: The plate is incubated for an additional 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The viability of the cells is calculated based on the absorbance, and the IC50 value is determined.
Western Blot Analysis for Signaling Pathway Inhibition
Objective: To evaluate the effect of this compound on the phosphorylation of key proteins in the IGF-1R signaling pathway.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to 60-70% confluency and then treated with this compound (e.g., 10 µM) for a specific duration (e.g., 16 hours).
-
Cell Lysis: Cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-IGF-1R/IR, total IGF-1R/IR, phospho-AKT, total AKT, cleaved PARP, and cleaved caspase-3.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Implantation: Human cancer cells (e.g., AsPC-1) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a measurable size, and the mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated (e.g., in 80:20 PEG400:water) and administered orally at a specified dose and schedule (e.g., 25 mg/kg, once daily, 5 days a week). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships associated with this compound.
Caption: IGF-1R/IR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Logical relationship of this compound, its targets, and cellular effects.
References
An In-depth Technical Guide to the BMS-754807 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) kinase family.[1] By competitively binding to the ATP-binding site of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to the suppression of two major signaling pathways crucial for cell proliferation, survival, and differentiation: the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Mitogen-activated protein kinase (MAPK) pathway. The dual inhibition of both IGF-1R and IR by this compound is a key attribute, as it addresses the potential for compensatory signaling through the IR when only IGF-1R is targeted. This comprehensive guide details the mechanism of action of this compound, its effects on downstream signaling, and provides a compilation of quantitative data and detailed experimental protocols for its study.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the IGF-1R/IR family of receptor tyrosine kinases.[2][3] The binding of ligands such as IGF-1, IGF-2, or insulin to the extracellular domain of these receptors induces a conformational change, leading to receptor dimerization and autophosphorylation of key tyrosine residues within the intracellular kinase domain. This autophosphorylation creates docking sites for intracellular substrate proteins, primarily the insulin receptor substrate (IRS) proteins and Shc.
This compound directly interferes with this initial step by occupying the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This lack of phosphorylation effectively abrogates the downstream signaling cascade.
The this compound Signaling Pathway
The inhibition of IGF-1R and IR by this compound leads to the downregulation of two principal downstream signaling pathways:
PI3K/AKT/mTOR Pathway
Upon activation, phosphorylated IRS proteins recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the cell membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream targets, leading to:
-
Increased Cell Survival: Through the phosphorylation and inactivation of pro-apoptotic proteins such as BAD and the FOXO transcription factors.
-
Enhanced Protein Synthesis and Cell Growth: Via the activation of mTORC1, which in turn phosphorylates p70S6K and 4E-BP1.
-
Regulation of Glucose Metabolism: By promoting glucose uptake and glycogen synthesis.
This compound, by preventing the initial receptor phosphorylation, effectively shuts down this entire cascade, leading to decreased cell survival and proliferation.
MAPK/ERK Pathway
The recruitment of Shc to the activated IGF-1R/IR leads to the activation of the Ras/Raf/MEK/ERK signaling cascade, also known as the MAPK pathway. This pathway plays a critical role in regulating cell proliferation, differentiation, and gene expression. The signal is transduced through a series of sequential phosphorylation events, culminating in the activation of ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell cycle progression. Inhibition of IGF-1R/IR by this compound also dampens this signaling axis, contributing to its anti-proliferative effects.
Caption: this compound Signaling Pathway.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its inhibitory activity against different kinases.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| IGF-1R-Sal | Salivary Gland Adenocarcinoma | 7 | [4] |
| Rh41 | Rhabdomyosarcoma | 5 | [4] |
| Geo | Colon Carcinoma | 365 | |
| A549 | Non-Small Cell Lung Cancer | 1080 | |
| NCI-H358 | Non-Small Cell Lung Cancer | 76000 | |
| Ewing Sarcoma (median of 4 lines) | Ewing Sarcoma | 190 | |
| Multiple Cell Lines (range) | Various | 5 - 365 |
Table 2: Inhibitory Activity of this compound Against Various Kinases
| Kinase | IC50 (nM) | Ki (nM) | Reference |
| IGF-1R | 1.8 | <2 | |
| IR | 1.7 | <2 | |
| Met | 6 | - | |
| TrkA | 7 | - | |
| TrkB | 4 | - | |
| AurA (Aurora A) | 9 | - | |
| AurB (Aurora B) | 25 | - | |
| RON | 44 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation status of key signaling molecules upon treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3 for examples)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Table 3: Example Primary Antibodies for Western Blotting
| Antibody | Source | Catalog # | Dilution | Reference |
| p-IGF-1Rβ (Tyr1135/1136)/IR (Tyr1150/1151) | Cell Signaling Technology | 3024 | 1:1000 | |
| IGF-1Rβ | Cell Signaling Technology | 3027 | 1:1000 | |
| p-Akt (Ser473) | Cell Signaling Technology | 4060 | 1:1000 | |
| Akt | Cell Signaling Technology | 9272 | 1:1000 | |
| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | 4370 | 1:2000 | |
| ERK1/2 | Cell Signaling Technology | 4695 | 1:1000 | |
| Cleaved Caspase-3 | Cell Signaling Technology | 9664 | 1:1000 | |
| Cleaved PARP | Cell Signaling Technology | 5625 | 1:1000 | |
| β-Actin | Cell Signaling Technology | 4970 | 1:5000 |
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Cell proliferation reagent (e.g., WST-1, MTT, or ³H-thymidine)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Quantification: Add the cell proliferation reagent and measure the absorbance or radioactivity according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for injection
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound orally at a specified dose and schedule (e.g., 25 mg/kg, daily).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100% .
Mandatory Visualizations
Experimental Workflow for In Vitro Studies
Caption: In Vitro Experimental Workflow.
Logical Relationship of this compound's Dual Inhibition
Caption: Dual Inhibition Logic of this compound.
Conclusion
This compound represents a significant therapeutic strategy by dually targeting the IGF-1R and IR signaling pathways. Its ability to potently inhibit the PI3K/AKT and MAPK cascades underscores its broad anti-cancer potential across a range of malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications and mechanisms of this compound. Continued investigation into predictive biomarkers and combination therapies will be crucial for optimizing the clinical utility of this promising inhibitor.
References
Unraveling the Downstream Effects of BMS-754807: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (InsR) tyrosine kinases.[1] By targeting these key nodes in cellular signaling, this compound disrupts critical pathways involved in tumor cell proliferation, survival, and angiogenesis, making it a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and workflows involved.
Core Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the kinase domains of IGF-1R and InsR.[2] This inhibition prevents the autophosphorylation of these receptors upon ligand binding (IGF-1, IGF-2, or insulin), thereby blocking the initiation of downstream signaling cascades. The dual inhibition of both IGF-1R and InsR is a key feature of this compound, as it can overcome resistance mechanisms that may arise from signaling redundancy between these two closely related receptors.[3]
Downstream Signaling Pathways
The primary downstream signaling pathways affected by this compound are the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK (MAPK) pathways. Inhibition of IGF-1R/InsR phosphorylation by this compound leads to a significant reduction in the phosphorylation and activation of key effector proteins within these cascades.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial mediator of cell survival, growth, and proliferation. Upon activation by IGF-1R/InsR, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression. This compound effectively blocks this pathway by preventing the initial activation of PI3K, resulting in decreased AKT phosphorylation.[4]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical regulator of cell proliferation, differentiation, and survival. Activation of IGF-1R/InsR can also lead to the activation of the Ras GTPase, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus to regulate gene expression. While this compound can inhibit ERK phosphorylation, its effect on this pathway is often reported as more modest or cell-type dependent compared to its potent inhibition of AKT signaling.[5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor this compound Leads to Improved Survival in Experimental Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is cytotoxic to non-small cell lung cancer cells and enhances the effects of platinum chemotherapeutics in the human lung cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: BMS-754807 and the Induction of Apoptosis in Cancer
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor that competitively targets the ATP-binding kinase domains of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2][3] With high affinity for both receptors (IC50 values of 1.8 nM for IGF-1R and 1.7 nM for IR in cell-free assays), it effectively disrupts their enzymatic activities.[2][4] The IGF signaling pathway is a critical regulator of cellular proliferation, survival, and differentiation; its dysregulation is frequently implicated in the development and progression of numerous cancers. This compound has demonstrated broad anti-tumor activity across a range of epithelial, mesenchymal, and hematopoietic cancer cell lines. A primary mechanism contributing to its anti-neoplastic efficacy is the induction of programmed cell death, or apoptosis. This document provides a detailed technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis.
Mechanism of Action: From Receptor Inhibition to Apoptosis
The anti-tumor activity of this compound is initiated by its inhibition of IGF-1R and IR autophosphorylation. This blockade prevents the activation of two major downstream pro-survival signaling cascades: the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.
-
PI3K/AKT Pathway: The AKT kinase, a central node in this pathway, promotes cell survival by phosphorylating and inactivating numerous pro-apoptotic proteins, including Bad and Forkhead box protein O1 (FOXO). By inhibiting the phosphorylation of AKT, this compound relieves this inhibition, allowing pro-apoptotic factors to become active.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is crucial for cell proliferation and survival. Inhibition of this pathway contributes to cell cycle arrest and can sensitize cells to apoptotic stimuli.
The suppression of these critical survival signals culminates in the activation of the intrinsic apoptotic cascade. This is evidenced by the increased cleavage and activation of key executioner proteins, Caspase-3 and Poly (ADP-ribose) polymerase (PARP). Cleavage of these proteins is a hallmark of apoptosis, leading to the systematic dismantling of the cell.
References
- 1. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
BMS-754807: A Comprehensive In Vitro Efficacy Profile Across Diverse Cancer Cell Lines
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-754807 is a potent and reversible small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) kinases.[1][2][3][4] The IGF-1R signaling pathway is a critical mediator of cell growth, proliferation, differentiation, and survival, and its dysregulation is frequently implicated in the pathogenesis of various cancers. By inhibiting IGF-1R and IR, this compound disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in susceptible cancer cells. This technical guide provides a comprehensive overview of the in vitro efficacy of this compound across a broad spectrum of cancer cell lines, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
In Vitro Efficacy of this compound
This compound has demonstrated significant anti-proliferative activity across a wide range of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values vary depending on the cell line and its reliance on the IGF-1R signaling pathway for survival and proliferation.
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference(s) |
| Rh41 | Rhabdomyosarcoma | 5 | |
| Geo | Colon Carcinoma | 5 | |
| IGF-Sal | - | 7 | |
| MCF-7/AC-1 | Breast Cancer | ~10-100 | |
| NCI-H358 | Non-Small Cell Lung Cancer | 760 | |
| A549 | Non-Small Cell Lung Cancer | 1080 | |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | ~100-1000 | |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | ~100-1000 | |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~100-1000 | |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~100-1000 | |
| Flo-1 | Esophageal Adenocarcinoma | ~1000 | |
| OE19 | Esophageal Adenocarcinoma | ~1000 | |
| SK-GT-2 | Esophageal Adenocarcinoma | ~1000 | |
| PPTP Cell Lines | Pediatric Preclinical Panel | 620 (median) | |
| Ewing Sarcoma Lines | Ewing Sarcoma | 190 (median) |
Note: IC50/EC50 values can vary based on experimental conditions such as assay type and incubation time. The provided values are approximations based on the cited literature.
Core Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the IGF-1R and IR tyrosine kinases, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. This blockade leads to the suppression of cell proliferation and the induction of apoptosis.
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound's in vitro efficacy.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with this compound at various concentrations for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Apoptosis Assay (Cleaved Caspase-3 Immunofluorescence)
This assay detects the activation of caspase-3, a key effector caspase in apoptosis.
-
Materials:
-
Cancer cell lines grown on coverslips or in chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against cleaved caspase-3
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Fix the cells with fixation solution.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary antibody against cleaved caspase-3.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize and quantify the percentage of apoptotic cells using a fluorescence microscope.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: Typical workflow for in vitro evaluation of this compound efficacy.
Conclusion
This compound demonstrates potent in vitro anti-proliferative and pro-apoptotic activity across a diverse range of cancer cell lines. Its mechanism of action, centered on the inhibition of the IGF-1R/IR signaling axis, makes it a compelling candidate for further investigation in cancers that are dependent on this pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust in vitro studies to further elucidate the therapeutic potential of this compound.
References
Preclinical Development of BMS-754807: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] This document provides a comprehensive overview of the preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies. Quantitative data are presented in tabular format for clarity, and critical signaling pathways and experimental workflows are illustrated using diagrams.
Mechanism of Action
This compound is an ATP-competitive tyrosine kinase inhibitor that potently and reversibly inhibits both IGF-1R and IR.[3][4] The kinase domains of IGF-1R and IR share approximately 84% sequence homology, particularly in the ATP-binding pocket, which allows for dual targeting by this compound.[1] By blocking the catalytic activity of these receptors, this compound prevents the phosphorylation and activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and migration. The primary signaling cascades inhibited by this compound are the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways. Inhibition of these pathways leads to decreased cell proliferation and induction of apoptosis.
Signaling Pathway Diagram
Caption: this compound inhibits IGF-1R/IR signaling pathways.
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a broad range of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin.
Kinase Inhibition
This compound is a highly potent inhibitor of both IGF-1R and IR kinases, with additional activity against other related kinases.
| Target Kinase | IC50 (nM) | Ki (nM) |
| IGF-1R | 1.8 | <2 |
| IR | 1.7 | <2 |
| TrkA | 7 | - |
| TrkB | 4 | - |
| Met | 6 | - |
| RON | 44 | - |
| Aurora A | 9 | - |
| Aurora B | 25 | - |
| Data sourced from MedChemExpress and Selleck Chemicals. |
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated in numerous cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Rh41 | Rhabdomyosarcoma | 5 |
| Geo | Colon Carcinoma | 5 |
| IGF-Sal | - | 7 |
| A549 | Lung Cancer | 1,080 |
| NCI-H358 | Lung Cancer | 76,000 |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | - |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | - |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | - |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | - |
| Data compiled from multiple sources. |
In studies on pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound dose-dependently inhibited cell proliferation. At a concentration of 10 µmol/L, the inhibition of cell proliferation was 54% in AsPC-1, 37% in BxPC-3, 49% in MIA PaCa-2, and 39% in Panc-1 cells. Similarly, in esophageal adenocarcinoma (EAC) cell lines, 1 µM of this compound inhibited cell proliferation by 28% in Flo-1, 37% in OE19, and 23% in SK-GT-2 cells.
Inhibition of Downstream Signaling
This compound effectively inhibits the phosphorylation of key downstream signaling molecules.
| Cell Line | Target | IC50 (nM) |
| IGF-Sal | pIGF-1R | 13 |
| IGF-Sal | pAkt | 22 |
| IGF-Sal | pMAPK | 13 |
| Rh41 | pIGF-1R | 6 |
| Rh41 | pAkt | 13 |
| Geo | pIGF-1R | 21 |
| Geo | pAkt | 16 |
| Data sourced from Selleck Chemicals. |
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in various preclinical xenograft models.
Monotherapy Studies
| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (%) |
| AsPC-1 | Pancreatic Cancer | 25 mg/kg, 5 times a week for 2 weeks | 59 |
| IGF-1R-Sal | - | 3.125 and 12.5 mg/kg, p.o. | - |
| Multiple Models | Epithelial, Mesenchymal, Hematopoietic | - | 53 - 115 |
| Rh41 | Rhabdomyosarcoma | 6.25 mg/kg, once daily | - |
| Data compiled from multiple sources. |
In a study using an AsPC-1 pancreatic cancer xenograft model, treatment with this compound resulted in a 59% inhibition of net tumor growth compared to the control group.
Combination Therapy Studies
This compound has shown synergistic or additive anti-tumor effects when combined with other anti-cancer agents.
| Xenograft Model | Cancer Type | Combination Agent | Tumor Growth Inhibition (%) |
| AsPC-1 | Pancreatic Cancer | Gemcitabine | 94 |
| OE19 | Esophageal Adenocarcinoma | nab-paclitaxel | 61 (decrease in proliferative activity) |
| Data sourced from AACR Journals and MDPI. |
In the AsPC-1 model, the combination of this compound and gemcitabine resulted in a 94% inhibition of net tumor growth. In an esophageal adenocarcinoma xenograft model, the combination with nab-paclitaxel led to a 61% decrease in proliferative activity compared to the vehicle control group.
Experimental Protocols
In Vitro Cell Proliferation Assay
A representative workflow for assessing the anti-proliferative effects of this compound is outlined below.
Caption: Workflow for a typical in vitro cell proliferation assay.
Methodology:
-
Cancer cells were plated in 96-well plates at an appropriate density.
-
The following day, cells were treated with various concentrations of this compound (e.g., 100, 500, 1,000, and 10,000 nmol/L).
-
After 72 hours of incubation, a cell proliferation reagent such as WST-1 was added to each well.
-
Following an additional incubation period (typically 2 hours), the absorbance was measured using a microplate reader at a wavelength of 450 nm.
-
The number of viable cells was calculated based on the absorbance, and IC50 values were determined.
Western Blot Analysis
Methodology:
-
Total cell extracts from cancer cells treated with this compound were prepared.
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., phospho-IGF-1R/IR, total IGF-1R/IR, phospho-Akt, total Akt, cleaved PARP, cleaved caspase-3).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Studies
Methodology:
-
Athymic nude mice (4-6 weeks old) were used for the studies.
-
A suspension of cancer cells (e.g., 0.75 x 10^6 AsPC-1 cells) was subcutaneously injected into the mice.
-
Tumors were allowed to grow to a measurable size.
-
Mice were then randomized into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound plus combination agent).
-
This compound was administered orally at a specified dose and schedule (e.g., 25 mg/kg, 5 times a week for 2 weeks).
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Pharmacokinetics and Safety
Pharmacokinetic studies in various animal models have shown that this compound has variable oral bioavailability, ranging from 6% in mice to 57% in dogs. In a first-in-human single-dose study in healthy subjects, this compound exposure was found to be dose-proportional with a mean half-life of 9-13 hours. The most frequently observed related adverse events in a Phase I study in subjects with solid tumors were fatigue and hyperglycemia, which were generally manageable. The potential for hyperglycemia is an on-target effect due to the inhibition of the insulin receptor.
Conclusion
The preclinical data for this compound demonstrate its potent dual inhibitory activity against IGF-1R and IR, leading to significant anti-proliferative and pro-apoptotic effects in a wide range of cancer models. Its efficacy, both as a monotherapy and in combination with other anti-cancer agents, supports its continued clinical development. The manageable safety profile, with hyperglycemia being the primary on-target toxicity, suggests a favorable therapeutic window. Further investigation into predictive biomarkers and optimal combination strategies is warranted to maximize the clinical potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor this compound Leads to Improved Survival in Experimental Esophageal Adenocarcinoma [mdpi.com]
- 4. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
BMS-754807: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-754807 is a potent and orally bioavailable small molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] As a reversible, ATP-competitive antagonist, this compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and in vivo tumor models.[1][4] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended for professionals in the fields of oncology research and drug development.
Chemical Structure and Properties
This compound is a pyrrolotriazine derivative with the IUPAC name (2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide |
| CAS Number | 1001350-96-4 |
| Molecular Formula | C23H24FN9O |
| SMILES | CC1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=NNC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F |
| InChI Key | LQVXSNNAFNGRAH-QHCPKHFHSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 461.49 g/mol |
| Appearance | White to off-white solid powder |
| Purity | ≥98% |
| Solubility | DMSO: ≥ 100 mg/mL (216.69 mM), Ethanol: 92 mg/mL (199.35 mM), Water: Insoluble |
Pharmacological Properties and Mechanism of Action
This compound is a potent, reversible inhibitor of the IGF-1R/IR family of receptor tyrosine kinases. It acts by competing with ATP for binding to the kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell growth, proliferation, and survival.
Table 3: In Vitro Inhibitory Activity (IC50)
| Target | IC50 (nM) |
| IGF-1R | 1.8 |
| Insulin Receptor (IR) | 1.7 |
| Met | 6 |
| TrkA | 7 |
| TrkB | 4 |
| AurA | 9 |
| AurB | 25 |
| RON | 44 |
This compound effectively suppresses the proliferation of a wide array of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin, with IC50 values typically in the nanomolar range.
Table 4: Anti-proliferative Activity in Selected Cell Lines (IC50)
| Cell Line | Cancer Type | IC50 (nM) |
| IGF-1R-Sal | - | 7 |
| Rh41 | Rhabdomyosarcoma | 5 |
| Geo | Colon Carcinoma | 365 |
Signaling Pathway
This compound inhibits the IGF-1R signaling cascade, which plays a critical role in cancer cell proliferation and survival. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, leading to the activation of two major downstream pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. By blocking the initial phosphorylation event, this compound effectively shuts down these pro-survival signals.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound against IGF-1R and other kinases is determined using a biochemical assay.
-
Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity (IC50).
-
Methodology:
-
Recombinant human IGF-1R enzyme is used.
-
A synthetic peptide, such as KKSRGDYMTMQIG, serves as the phosphoacceptor substrate.
-
The enzymatic reactions are conducted in 384-well plates in a buffer containing 100 mM HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij35, and 4 mM DTT.
-
The reaction is initiated by adding ATP at a concentration equivalent to its Km, a fluorescein-labeled peptide substrate, the enzyme, and varying concentrations of this compound.
-
After a 60-minute incubation, the reaction is terminated with EDTA.
-
The reaction mixture is analyzed using a Caliper LabChip 3000 to separate the fluorescently labeled substrate from the phosphorylated product via electrophoresis.
-
Inhibition is calculated relative to controls (0% inhibition for vehicle-only, 100% for enzyme-free).
-
IC50 values are determined by non-linear regression analysis of the dose-response curves.
-
Cell Proliferation Assay
The anti-proliferative effects of this compound on cancer cell lines are assessed to determine its cellular potency.
-
Objective: To measure the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cells are seeded in 96-well plates at their optimal density and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound (e.g., 0.1 to 1000 nM) for 72 hours.
-
Cell proliferation is quantified by measuring the incorporation of 3H-thymidine into the DNA.
-
Alternatively, a WST-1 reagent can be added, and the absorbance at 450 nm is measured to determine cell viability.
-
The IC50 value is calculated as the drug concentration required to inhibit cell proliferation by 50% compared to untreated control cells.
-
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Conclusion
This compound is a well-characterized dual inhibitor of IGF-1R and IR with potent anti-tumor activity demonstrated in a variety of preclinical models. Its well-defined mechanism of action and favorable pharmacological profile have led to its investigation in clinical trials for the treatment of various cancers. This guide provides foundational technical information to support further research and development efforts involving this compound.
References
BMS-754807: A Technical Guide to its Inhibition of IGF-1R and IR
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the inhibitory activity of BMS-754807 against Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR). It includes quantitative inhibitory data, detailed experimental protocols for kinase inhibition assays, and visualizations of the relevant signaling pathways and experimental workflows.
Core Inhibitory Data
This compound is a potent and reversible dual inhibitor of the IGF-1R and IR tyrosine kinases.[1][2][3] Its inhibitory activity has been quantified through determination of the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) in cell-free enzymatic assays.[2][4]
| Target Kinase | Ki Value (nM) | IC50 Value (nM) |
| IGF-1R | <2 | 1.8 |
| IR | <2 | 1.7 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of the inhibitory potency of this compound against IGF-1R and IR was conducted using a standardized in vitro kinase assay. The following protocol outlines the key steps and reagents employed in such an assay.
Objective: To measure the enzymatic activity of recombinant human IGF-1R or IR in the presence of varying concentrations of this compound to determine the Ki and IC50 values.
Materials and Reagents:
-
Recombinant human IGF-1R or IR enzyme
-
This compound (dissolved in DMSO)
-
ATP (at a concentration equivalent to its Km)
-
Fluorescently labeled synthetic peptide substrate (e.g., KKSRGDYMTMQIG)
-
Assay Buffer (100 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij-35, 4 mM DTT)
-
EDTA (for reaction termination)
-
384-well U-bottom plates
-
Microplate reader capable of detecting fluorescence
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO to create a range of concentrations for testing.
-
Reaction Setup: The enzymatic reactions are set up in 30 µL volumes in the wells of a 384-well plate. Each reaction mixture contains the assay buffer, the recombinant kinase (IGF-1R or IR), and the fluorescently labeled peptide substrate at a concentration of 1.5 µM.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (at its Km concentration) and the various concentrations of this compound.
-
Incubation: The reaction plate is incubated for 60 minutes at room temperature to allow for the phosphorylation of the substrate by the kinase.
-
Termination of Reaction: The enzymatic reaction is stopped by the addition of EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Data Acquisition: The reaction mixtures are analyzed using a Caliper LabChip 3000 system. This system performs an electrophoretic separation of the fluorescently labeled substrate from the phosphorylated product. The amount of product formed is quantified by detecting the fluorescence of the phosphorylated peptide.
-
Data Analysis: The extent of inhibition for each this compound concentration is calculated relative to control reactions. A "0% inhibition" control contains the enzyme and vehicle (DMSO) but no inhibitor, while a "100% inhibition" control contains no enzyme. The IC50 values are then determined by performing a non-linear regression analysis of the dose-response curves. The Ki value is subsequently calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
Visualizations
IGF-1R / IR Signaling Pathway
The following diagram illustrates the canonical signaling pathways downstream of IGF-1R and IR activation, which are inhibited by this compound.
Experimental Workflow for Kinase Inhibition Assay
The diagram below outlines the logical flow of the in vitro kinase assay used to determine the inhibitory activity of this compound.
References
- 1. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
BMS-754807: A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR) kinase family.[1][2][3] With a pyrrolotriazine core structure, it acts as an ATP-competitive inhibitor of the catalytic function of these receptors.[2][3] This technical guide provides an in-depth analysis of the kinase selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the pertinent signaling pathways.
Kinase Selectivity Profile of this compound
This compound demonstrates high affinity for IGF-1R and InsR, with IC50 values in the low nanomolar range. While it is highly potent against its primary targets, it also exhibits activity against a limited number of other kinases, albeit at reduced potencies. The following tables summarize the in vitro inhibitory activity of this compound against a panel of kinases.
Table 1: Primary Targets and Key Off-Targets (Cell-Free Assays)
| Kinase | IC50 (nM) | Ki (nM) | Notes |
| IGF-1R | 1.8 | <2 | Primary Target |
| InsR | 1.7 | <2 | Primary Target |
| TrkB | 4 / 4.1 | Off-Target | |
| Met | 5.6 / 6 | Off-Target | |
| TrkA | 7 / 7.4 | Off-Target | |
| Aurora A | 9 | Off-Target | |
| Aurora B | 25 | Off-Target | |
| RON | 44 | Off-Target |
Table 2: Kinases with Low to No Activity
This compound shows little to no activity against a number of other kinases, highlighting its selectivity. These include:
-
Flt3
-
Lck
-
MK2
-
PKA
-
PKC
Experimental Protocols
The determination of the kinase selectivity profile of this compound involves robust in vitro kinase inhibition assays. The following is a detailed methodology based on published protocols.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Recombinant human kinases
-
This compound (dissolved in DMSO)
-
Fluoresceinated peptide substrate (e.g., KKSRGDYMTMQIG for IGF-1R)
-
ATP
-
Assay Buffer: 100 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij35, 4 mM DTT
-
384-well U-bottom plates
-
EDTA solution
-
Caliper LabChip 3000 or similar microfluidic electrophoresis system
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.
-
Reaction Setup: The enzymatic reactions are set up in 384-well plates with a final volume of 30 µL. Each well contains the assay buffer, a specific concentration of this compound, the recombinant kinase, and the fluorescently labeled peptide substrate.
-
Reaction Initiation: The reaction is initiated by the addition of ATP at a concentration equivalent to its Km for the specific kinase.
-
Incubation: The reaction mixture is incubated at room temperature for 60 minutes.
-
Reaction Termination: The reaction is stopped by the addition of 30 µL of 35 mM EDTA.
-
Data Acquisition: The reaction mixture is analyzed using a Caliper LabChip 3000. This system separates the phosphorylated product from the unphosphorylated substrate by electrophoretic mobility shift. The amount of phosphorylated product is quantified by fluorescence detection.
-
Data Analysis: The percentage of inhibition is calculated relative to control wells (no inhibitor) and blank wells (no enzyme). The IC50 values are then determined by fitting the dose-response curves using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's activity, the following diagrams illustrate the IGF-1R/InsR signaling pathway and the general workflow of the kinase inhibition assay.
Caption: IGF-1R/InsR signaling pathway and the inhibitory action of this compound.
References
The Discovery and Synthesis of BMS-754807: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR) kinases.[1][2] Developed by Bristol-Myers Squibb, this pyrrolotriazine derivative has demonstrated significant anti-proliferative and pro-apoptotic activity across a broad range of tumor types in both preclinical and early clinical settings.[1][2] Its mechanism of action, targeting two key signaling pathways implicated in tumor growth, survival, and resistance to therapy, has made it a subject of considerable interest in oncology research.[3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Development
This compound emerged from a medicinal chemistry campaign aimed at identifying potent and selective inhibitors of IGF-1R kinase. The discovery process involved the optimization of a 2,4-disubstituted pyrrolo[1,2-f]triazine scaffold to achieve a desirable balance of potency, cellular activity, and selectivity. The final compound, this compound, was selected for clinical development based on its robust in vitro and in vivo efficacy and favorable pharmacokinetic properties.
Chemical Structure
This compound is chemically described as (S)-1-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide. Its structure features a central pyrrolotriazine core, which is crucial for its interaction with the ATP-binding pocket of the IGF-1R and InsR kinases.
Molecular Formula: C₂₃H₂₄FN₉O Molecular Weight: 461.49 g/mol
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the tyrosine kinase domains of both IGF-1R and InsR. By binding to the kinase domain, it prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling cascades. The inhibition of both IGF-1R and InsR is thought to be crucial for overcoming potential resistance mechanisms, as signaling through one receptor can sometimes compensate for the inhibition of the other.
The primary signaling pathways attenuated by this compound are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. These pathways are critical regulators of cell proliferation, survival, and apoptosis. Inhibition of these pathways by this compound leads to cell cycle arrest and induction of apoptosis in cancer cells.
References
BMS-754807: A Technical Guide to Investigating IGF-1R Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-754807 is a potent and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] Its high affinity and selectivity make it an invaluable tool for dissecting the intricate signaling pathways governed by IGF-1R, which are frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its application, and visual representations of the associated signaling pathways and workflows.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of both IGF-1R and IR, thereby blocking their autophosphorylation and subsequent activation.[3] This inhibition prevents the recruitment and phosphorylation of downstream substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc, leading to the suppression of two major signaling cascades: the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3][4] The blockade of these pathways ultimately results in the inhibition of cell proliferation, survival, and the induction of apoptosis in cancer cells.
Quantitative Data
The following tables summarize the key in vitro efficacy data for this compound across various parameters and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) | Reference |
| IGF-1R | 1.8 | <2 | |
| Insulin Receptor (IR) | 1.7 | <2 | |
| Met | 5.6 | - | |
| TrkA | 7.4 | - | |
| TrkB | 4.1 | - | |
| Aurora A | - | - | |
| Aurora B | - | - | |
| Ron | - | - |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | IC50 (nM) | Reference |
| IGF-1R-Sal | - | Proliferation | 7 | |
| Rh41 | Rhabdomyosarcoma | Proliferation | 5 | |
| Geo | Colon Carcinoma | Proliferation | 365 | |
| AsPC-1 | Pancreatic Cancer | Proliferation (in combo with Gemcitabine) | 75 | |
| Panc-1 | Pancreatic Cancer | Proliferation (in combo with Gemcitabine) | 70 | |
| MIA PaCa-2 | Pancreatic Cancer | Proliferation (in combo with Gemcitabine) | 16 | |
| BxPC-3 | Pancreatic Cancer | Proliferation (in combo with Gemcitabine) | 16 | |
| A549 | Non-small cell lung cancer | Viability | 1080 | |
| NCI-H358 | Non-small cell lung cancer | Viability | 760 |
Table 3: Inhibition of Downstream Signaling by this compound
| Cell Line | Target | IC50 (nM) | Reference |
| IGF-1R-Sal | p-IGF-1R | 13 | |
| IGF-1R-Sal | p-Akt | 22 | |
| IGF-1R-Sal | p-MAPK | 13 | |
| Rh41 | p-IGF-1R | 6 | |
| Rh41 | p-Akt | 13 | |
| Geo | p-IGF-1R | 21 | |
| Geo | p-Akt | 16 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures used to study its effects, the following diagrams have been generated using the DOT language.
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: General workflow for Western blot analysis of IGF-1R signaling.
References
- 1. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual IGF-1R/InsR Inhibitor this compound Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Something old, something new and something borrowed: emerging paradigm of insulin-like growth factor type 1 receptor (IGF-1R) signaling regulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of BMS-754807, a Dual IGF-1R/InsR Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (InsR) tyrosine kinases.[1][2] It demonstrates significant anti-proliferative and pro-apoptotic activity across a broad range of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin.[2][3] This document provides detailed protocols for the in vitro evaluation of this compound, including a biochemical kinase assay, a cell-based proliferation assay, and a western blot analysis to assess the inhibition of downstream signaling pathways.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the IGF-1R and InsR kinase domains, inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways.[3] The dual inhibition of both IGF-1R and InsR is a key feature, as it may help to overcome resistance mechanisms associated with targeting only one of these receptors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
| Kinase Assay | IGF-1R | 1.8 nM | |
| InsR | 1.7 nM | ||
| TrkA | 7 nM | ||
| TrkB | 4 nM | ||
| AurA | 9 nM | ||
| AurB | 25 nM | ||
| Met | 6 nM | ||
| Ron | 44 nM | ||
| Cell Proliferation | IGF-1R-Sal | 7 nM | |
| Rh41 (Rhabdomyosarcoma) | 5 nM | ||
| Geo (Colon Carcinoma) | 5 nM | ||
| A549 (Lung Cancer) | 1.08 µM | ||
| NCI-H358 (Lung Cancer) | 76 µM | ||
| Ewing Sarcoma Cell Lines (Median) | 0.19 µM | ||
| Phosphorylation Inhibition | pIGF-1R (IGF-1R-Sal cells) | 13 nM | |
| pAkt (IGF-1R-Sal cells) | 22 nM | ||
| pMAPK (IGF-1R-Sal cells) | 13 nM |
Experimental Protocols
References
Application Notes and Protocols for BMS-754807 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: BMS-754807 is a potent, orally available, and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (InsR) tyrosine kinases.[1][2] It has demonstrated significant anti-proliferative and pro-apoptotic activity across a wide range of human tumor cell lines, making it a valuable tool for cancer research and drug development.[1][3][4] These application notes provide detailed protocols and working concentrations for the use of this compound in cell culture experiments.
Mechanism of Action: this compound competitively binds to the ATP-binding site of IGF-1R and InsR, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. The primary signaling cascades affected are the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR and the mitogen-activated protein kinase (MAPK/ERK) pathways, which are crucial for cell proliferation, survival, and motility. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells that are dependent on IGF-1R/InsR signaling.
Data Presentation: Working Concentrations and IC50 Values
The effective working concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. The following tables summarize reported IC50 values and working concentrations for various applications.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Non-Small Cell Lung Cancer | 1.08 µM | |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.76 µM | |
| Rh41 | Rhabdomyosarcoma | 5 nM | |
| IGF-1R-Sal | Sarcoma | 7 nM | |
| Geo | Colon Carcinoma | 5 nM | |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | Inhibition at 10 µM (54%) | |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | Inhibition at 10 µM (39%) | |
| Various | Mesenchymal, Epithelial, Hematopoietic | 5 - 365 nM |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line(s) | Working Concentration | Incubation Time | Notes | Reference |
| Cell Viability / Proliferation | Various | 0.01 - 10 µM | 72 hours | Dose-dependent inhibition observed. | |
| Apoptosis Induction | Rh41 | Not specified | 24 hours | Increased sub-G1 fraction observed. | |
| Western Blotting (pIGF-1R/IR, pAKT, pERK) | A549, NCI-H358 | 0.25 - 0.5 µM | 4 - 24 hours | Significant reduction in phosphorylation. | |
| Western Blotting (pIGF-1R, pAKT) | AsPC-1, Panc-1 | 10 µM | 16 hours | Blockade of signaling proteins. | |
| Wound Healing Assay | A549 | 0.5 µM | 24 - 48 hours | Reduced wound closure observed. | |
| Combination Studies (with Cisplatin/Carboplatin) | A549, NCI-H358 | 0.01 - 10 µM | Not specified | Enhances the effects of platinum chemotherapeutics. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits IGF-1R/InsR, blocking downstream PI3K/AKT and RAS/ERK pathways.
Caption: Workflow for a typical MTT-based cell viability assay using this compound.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
96-well clear flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound from the DMSO stock in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the IGF-1R signaling pathway.
Materials:
-
Target cancer cell line
-
6-well plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R/IR, anti-IGF-1R/IR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 0.25 µM and 0.5 µM) or vehicle control for the specified time (e.g., 4 or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
References
BMS-754807: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro activity of BMS-754807, a potent and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR). This document includes a summary of its IC50 values across a range of cancer cell lines, detailed experimental protocols for assessing its activity, and diagrams of the targeted signaling pathway and experimental workflows.
Introduction
This compound is a small molecule inhibitor that targets the kinase activity of IGF-1R and IR, key components of signaling pathways implicated in cancer cell proliferation, survival, and resistance to therapy.[1] It has demonstrated broad anti-proliferative activity across various human tumor types, including epithelial, mesenchymal, and hematopoietic cancers.[1] This document serves as a practical guide for researchers investigating the therapeutic potential of this compound in different cancer models.
Data Presentation: IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound in various cancer cell lines, providing a comparative view of its efficacy.
Table 1: this compound IC50 in Epithelial Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) |
| Breast Cancer | MCF-7 | 16 |
| Lung Cancer | A549 | 675 |
| NCI-H358 | 760 | |
| H460 | 795 | |
| Colon Cancer | Geo | 5 |
| Colo205 | 104 | |
| HCT116 | 852 | |
| HT-29 | 2103 | |
| SW480 | >5000 |
Table 2: this compound IC50 in Mesenchymal Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) |
| Rhabdomyosarcoma | Rh41 | 5, 7 |
| Ewing Sarcoma | Median of 4 cell lines | 190 |
Table 3: this compound IC50 in Hematopoietic Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) |
| Histiocytic Lymphoma | U937 | >5000 |
| T-cell Leukemia | Jurkat | 3570 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay type, and incubation time.
Signaling Pathway
This compound primarily exerts its effects by inhibiting the autophosphorylation of IGF-1R and IR, which in turn blocks downstream signaling through the PI3K/Akt and MAPK/ERK pathways. This disruption of key cellular signaling cascades leads to decreased cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Cell Viability and Proliferation Assay
This protocol is used to determine the IC50 value of this compound in a specific cancer cell line. Assays such as MTT, WST-1, or CellTiter-Glo® are commonly used.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of IGF-1R Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of IGF-1R and its downstream targets like Akt.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a potent inhibitor of IGF-1R/IR signaling with significant anti-proliferative effects in a wide range of cancer cell lines. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to further explore the therapeutic potential of this compound in various cancer contexts. Careful adherence to these methodologies will ensure reproducible and reliable results.
References
Application Notes and Protocols for BMS-754807-Induced Apoptosis Detection Using Annexin V Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-754807 is a potent, orally bioavailable small molecule that acts as a dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (InsR). By targeting these receptor tyrosine kinases, this compound effectively blocks downstream signaling pathways, such as the PI3K/AKT pathway, which are crucial for cell proliferation and survival. Inhibition of this pathway ultimately leads to the induction of apoptosis, or programmed cell death, in various cancer cell lines.
The Annexin V assay is a widely used and reliable method for detecting one of the earliest events in apoptosis. In healthy cells, phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Co-staining with a non-vital dye, such as Propidium Iodide (PI), allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the quantitative assessment of apoptosis induced by this compound using the Annexin V/PI flow cytometry assay.
Signaling Pathway of this compound-Induced Apoptosis
This compound inhibits the phosphorylation of IGF-1R and InsR, which in turn prevents the activation of downstream signaling molecules like AKT. The inactivation of AKT leads to a cascade of events that promote apoptosis, including the activation of pro-apoptotic proteins and the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).
Measuring Caspase-3 Cleavage After BMS-754807 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for measuring the cleavage and activity of caspase-3, a key executioner in apoptosis, following treatment with BMS-754807. This compound is a potent, reversible, small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases.[1][2] Inhibition of the IGF-1R/IR signaling pathway by this compound has been shown to suppress cell proliferation and induce apoptosis in various cancer cell lines.[1][3][4] A critical indicator of this induced apoptosis is the activation of caspase-3, which occurs through proteolytic cleavage. This document outlines methodologies for Western blotting to detect cleaved caspase-3 and for a colorimetric assay to quantify caspase-3 activity, enabling researchers to effectively assess the pro-apoptotic efficacy of this compound.
Introduction
This compound exerts its anti-tumor effects by targeting the IGF-1R/IR signaling cascade, which plays a crucial role in cell survival and proliferation. By inhibiting the tyrosine kinase activity of these receptors, this compound effectively blocks downstream signaling through pathways such as the PI3K/Akt pathway. This inhibition ultimately leads to the induction of apoptosis, a programmed cell death mechanism.
A central event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3. In its inactive pro-form, caspase-3 is cleaved to generate active fragments, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, measuring the extent of caspase-3 cleavage and its enzymatic activity are reliable methods for quantifying the apoptotic response induced by compounds like this compound.
Data Presentation
The following table summarizes the effective concentrations of this compound used in various cancer cell lines to induce apoptosis and inhibit proliferation. This data can serve as a starting point for designing experiments.
| Cell Line | Cancer Type | IC50 for Proliferation Inhibition | Concentration for Apoptosis Induction | Reference(s) |
| Rh41 | Rhabdomyosarcoma | 5 nM | Not explicitly stated | |
| Geo | Colon Cancer | Not explicitly stated | Not explicitly stated | |
| IGF-1R-Sal | Not specified | 7 nM | Not explicitly stated | |
| AsPC-1 | Pancreatic Cancer | Not explicitly stated | Used in combination with gemcitabine | |
| Panc-1 | Pancreatic Cancer | Not explicitly stated | Used in combination with gemcitabine | |
| MIA PaCa-2 | Pancreatic Cancer | Not explicitly stated | Used in combination with gemcitabine | |
| BxPC-3 | Pancreatic Cancer | Not explicitly stated | Used in combination with gemcitabine | |
| Flo-1, OE19, SK-GT-2 | Esophageal Adenocarcinoma | Not explicitly stated | 1 µM (in combination with nab-paclitaxel) | |
| A549, NCI-H358 | Non-small cell lung cancer | 0.5–5 µM | Not explicitly stated |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for measuring caspase-3 cleavage.
References
Application Notes and Protocols for Cell Cycle Analysis of BMS-754807 using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-754807 is a potent and reversible small-molecule inhibitor that dually targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR)[1]. The IGF-1R signaling pathway plays a crucial role in cell proliferation, growth, and survival. Its dysregulation is implicated in the progression of various cancers. This compound exerts its anti-cancer effects by blocking the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, leading to cell cycle arrest and apoptosis[1][2].
These application notes provide a comprehensive guide for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Included are detailed protocols, data presentation tables, and visualizations to facilitate the experimental workflow and data interpretation.
Mechanism of Action: this compound and Cell Cycle Regulation
This compound inhibits the tyrosine kinase activity of IGF-1R and IR, preventing the phosphorylation of downstream substrates like Insulin Receptor Substrate (IRS) proteins. This inhibition disrupts two major signaling pathways that are critical for cell cycle progression:
-
PI3K/AKT Pathway: Inhibition of this pathway leads to decreased cell survival and proliferation.
-
RAS/MEK/ERK Pathway: Blockade of this pathway also contributes to the suppression of cell proliferation.
The collective inhibition of these pathways by this compound ultimately leads to cell cycle arrest, predominantly at the G2/M phase in several cancer cell lines, thereby preventing mitotic entry and cell division[1][2].
Quantitative Data Summary
The following tables summarize the effects of this compound on the cell cycle distribution of various pancreatic carcinoma cell lines.
Table 1: Effect of 10 µM this compound on Cell Cycle Distribution after 24 Hours
| Cell Line | Treatment (24h) | % G1 Phase (Mean ± SEM) | % S Phase (Mean ± SEM) | % G2/M Phase (Mean ± SEM) |
| RWP-1 | Control | 45.3 ± 2.1 | 30.1 ± 1.5 | 24.6 ± 1.2 |
| 10 µM this compound | 35.2 ± 1.8 | 20.5 ± 1.1 | 44.3 ± 2.2 | |
| IMIM-PC-1 | Control | 50.1 ± 2.5 | 25.3 ± 1.3 | 24.6 ± 1.2 |
| 10 µM this compound | 40.9 ± 2.0 | 18.2 ± 0.9 | 40.9 ± 2.0 | |
| IMIM-PC-2 | Control | 52.3 ± 2.6 | 28.9 ± 1.4 | 18.8 ± 0.9 |
| 10 µM this compound | 42.1 ± 2.1 | 21.3 ± 1.1 | 36.6 ± 1.8 | |
| HS766T | Control | 48.7 ± 2.4 | 29.8 ± 1.5 | 21.5 ± 1.1 |
| 10 µM this compound | 39.5 ± 2.0 | 22.1 ± 1.1 | 38.4 ± 1.9 |
Data extracted from Vicente et al. (2020).
Table 2: Time-Course Effect of 10 µM this compound on RWP-1 Cell Cycle Distribution
| Time (hours) | Treatment | % G1 Phase (Mean ± SEM) | % S Phase (Mean ± SEM) | % G2/M Phase (Mean ± SEM) |
| 24 | 10 µM this compound | 35.2 ± 1.8 | 20.5 ± 1.1 | 44.3 ± 2.2 |
| 48 | 10 µM this compound | 30.1 ± 1.5 | 15.3 ± 0.8 | 54.6 ± 2.7 |
| 72 | 10 µM this compound | 25.4 ± 1.3 | 10.2 ± 0.5 | 64.4 ± 3.2 |
Data extracted from Vicente et al. (2020).
Experimental Protocols
A detailed protocol for cell cycle analysis using propidium iodide (PI) staining and flow cytometry is provided below.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for treating cells with this compound, followed by fixation, staining with PI, and analysis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1 mg/mL RNase A, and 0.05% Triton X-100 in PBS)
-
Flow cytometer
-
15 mL conical tubes
-
Flow cytometry tubes
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Suspension cells: Collect cells directly from the culture vessel.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight for optimal fixation).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and carefully discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Set up a doublet discrimination gate (e.g., FL2-A vs. FL2-W) to exclude cell aggregates from the analysis.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.
-
Gate on the single-cell population and generate a histogram of PI fluorescence intensity.
-
Apply a cell cycle model (e.g., Watson, Dean-Jett-Fox) to quantify the percentage of cells in the G1, S, and G2/M phases.
-
Expected Results and Interpretation
Treatment with this compound is expected to induce a dose- and time-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G1 and S phase populations. This indicates that this compound effectively blocks cells from progressing through the G2 checkpoint and entering mitosis. An increase in the sub-G1 population may also be observed, which is indicative of apoptosis.
Note: The specific response to this compound can be cell-line dependent. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for the cell line of interest.
References
Application Notes and Protocols for BMS-754807 Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for establishing and utilizing a mouse xenograft model to evaluate the in vivo efficacy of BMS-754807, a potent and reversible dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] this compound has demonstrated significant anti-tumor activity across a broad range of human cancer cell lines, including those of mesenchymal, epithelial, and hematopoietic origin.[1][3][4] This document outlines the mechanism of action of this compound, a step-by-step experimental protocol for a subcutaneous xenograft study, and guidelines for data collection and analysis.
Introduction
The insulin-like growth factor (IGF) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of many cancers. This compound is a small molecule inhibitor that targets both IGF-1R and IR, thereby blocking downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways. This dual inhibition can lead to the suppression of tumor growth and induction of apoptosis. Mouse xenograft models are a well-established preclinical tool to assess the anti-cancer efficacy of therapeutic agents like this compound in an in vivo setting.
Mechanism of Action of this compound
This compound is an orally bioavailable, ATP-competitive inhibitor of the tyrosine kinase domains of IGF-1R and IR. By binding to these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling molecules. The inhibition of the PI3K/Akt pathway reduces cell survival and proliferation, while the blockade of the MAPK/ERK pathway further contributes to the anti-proliferative effects. This dual-targeting approach is significant as it can potentially overcome resistance mechanisms that may arise from signaling redundancy between IGF-1R and IR.
Caption: this compound inhibits IGF-1R/IR signaling pathways.
Experimental Protocols
This protocol describes a subcutaneous xenograft model to evaluate the efficacy of this compound.
Materials
-
Cell Line: A suitable human cancer cell line with demonstrated sensitivity to this compound (e.g., Rh41 rhabdomyosarcoma, MCF-7/AC-1 breast cancer, AsPC-1 pancreatic cancer, OE19 esophageal cancer).
-
Animals: 4-6 week old female immunodeficient mice (e.g., athymic nude, SCID, or NSG).
-
This compound: Provided by a suitable vendor.
-
Vehicle Control: For example, a mixture of PEG400 and water (80:20).
-
Cell Culture Media: Appropriate for the selected cell line.
-
Phosphate Buffered Saline (PBS): Sterile.
-
Matrigel (optional): Can enhance tumor engraftment.
-
Anesthetics: e.g., isoflurane or ketamine/xylazine.
-
Calipers: For tumor measurement.
Methods
1. Cell Culture and Preparation
-
Culture the selected cancer cell line in its recommended complete medium until 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and wash them twice with sterile PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue. Viability should be >95%.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.
2. Tumor Implantation
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 1-5 million cells) into the flank.
-
Monitor the mice regularly for tumor formation.
3. Study Initiation and Treatment
-
Once tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Measure the tumor dimensions (length and width) with calipers and calculate the initial tumor volume using the formula: Tumor Volume = (Width² x Length) / 2 .
-
Prepare the this compound formulation in the appropriate vehicle. A common dose for oral administration is 25-50 mg/kg.
-
Administer this compound or the vehicle control to the respective groups daily via oral gavage.
4. Monitoring and Endpoints
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity or distress.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if humane endpoints are reached.
-
Humane endpoints include, but are not limited to, a tumor burden exceeding 10% of the mouse's body weight, tumor ulceration, or a significant loss of body weight (>15-20%).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
Caption: Experimental workflow for the this compound mouse xenograft model.
Data Presentation
Quantitative data from in vivo studies with this compound should be summarized for clear interpretation and comparison.
Table 1: In Vivo Efficacy of this compound in Different Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose (mg/kg, oral) | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| Rhabdomyosarcoma | Rh41 | Nude | 6.25 | Daily | Complete | |
| Salivary Gland | IGF-1R-Sal | Nude | 12.5 | Daily | Not specified | |
| Esophageal | OE19 | Nude | 25 | 5 times/week for 2 weeks | Significant regression | |
| Pancreatic | AsPC-1 | SCID | 25 | 5 times/week for 2 weeks | Significant inhibition | |
| Breast | MCF-7/AC-1 | Athymic Nude | 50 | Daily for 28 days | Significant inhibition |
Table 2: Pharmacodynamic Effects of this compound in Xenograft Tumors
| Cell Line | Downstream Target | Effect | Reference |
| IGF-1R-Sal | pIGF-1R, pAkt | Inhibition | |
| AsPC-1 | pIGF-1R, pAkt | Inhibition | |
| Rh41 | Sub-G1 accumulation, PARP & Caspase 3 cleavage | Increased Apoptosis |
Conclusion
This document provides a comprehensive guide for conducting a mouse xenograft study to evaluate the anti-tumor activity of this compound. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, which is essential for the preclinical assessment of this promising anti-cancer agent. Researchers should always conduct animal studies in accordance with institutional and national guidelines for animal welfare.
References
- 1. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Oral Administration of BMS-754807 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) kinases.[1][2][3] It has demonstrated significant anti-proliferative and pro-apoptotic activity in a wide range of preclinical cancer models, both in vitro and in vivo.[2][4] By targeting the IGF-1R/IR signaling pathway, which is crucial for tumor cell growth, survival, and proliferation, this compound represents a promising therapeutic agent for various malignancies. These application notes provide detailed protocols for the oral administration of this compound in mice, summarize key quantitative data from preclinical studies, and illustrate the targeted signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line Type | Metric | Value | Reference |
| Various Human Tumor Cell Lines | IC50 | 5 - 365 nM | |
| IGF-1R-Sal | IC50 (Proliferation) | 7 nM | |
| Rh41 (Rhabdomyosarcoma) | IC50 (Proliferation) | 5 nM | |
| Geo (Colon Carcinoma) | IC50 (Proliferation) | 5 nM | |
| IGF-1R-Sal | IC50 (pIGF-1R) | 13 nM | |
| Rh41 (Rhabdomyosarcoma) | IC50 (pIGF-1R) | 6 nM | |
| Geo (Colon Carcinoma) | IC50 (pIGF-1R) | 21 nM | |
| IGF-1R-Sal | IC50 (pAkt) | 22 nM | |
| Rh41 (Rhabdomyosarcoma) | IC50 (pAkt) | 13 nM | |
| Geo (Colon Carcinoma) | IC50 (pAkt) | 16 nM | |
| Pediatric Preclinical Testing Program (PPTP) Panel | Median EC50 | 0.62 µM | |
| Ewing Sarcoma Cell Lines (within PPTP) | Median EC50 | 0.19 µM |
Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Epithelial, Mesenchymal, and Hematopoietic Xenografts | 3.125 - 12.5 mg/kg, p.o. | 53% to 115% Tumor Growth Inhibition (TGI) | |
| Rh41 Rhabdomyosarcoma | 6.25 mg/kg, p.o., daily | Complete TGI | |
| IGF-1R-Sal | 6.25 mg/kg, p.o. | Correlated inhibition of pIGF-1R and pAKT | |
| Esophageal Adenocarcinoma (OE19) | 25 mg/kg, i.p., 5 times/week for 2 weeks | Significant tumor regression and increased median survival (121.27% enhancement vs. control) | |
| Pancreatic Ductal Adenocarcinoma (AsPC-1) | 25 mg/kg, i.p., 5 times/week for 14 days | 29% decrease in intratumoral proliferation | |
| Pediatric Solid Tumor Xenografts (18 of 32 models) | 25 mg/kg, p.o., BID for 6 days, repeated for 6 weeks | Significant differences in Event-Free Survival (EFS) distribution compared to controls |
Signaling Pathway
This compound inhibits the tyrosine kinase activity of both the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR). This inhibition blocks the downstream phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) signaling pathways, which are critical for cell proliferation, survival, and differentiation.
Caption: this compound inhibits IGF-1R and IR signaling pathways.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration to mice. A common and generally well-tolerated vehicle is proposed.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Sterile water
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 25 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.
-
Prepare the vehicle: Prepare a 0.5% methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile water. Mix thoroughly until a clear, viscous solution is formed.
-
Weigh this compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Prepare the formulation: a. Add the weighed this compound to a sterile microcentrifuge tube. b. Add the appropriate volume of the 0.5% methylcellulose vehicle to achieve the final desired concentration (e.g., 2.5 mg/mL for a 10 mL/kg dosing volume). c. Vortex the mixture vigorously for 2-3 minutes to ensure a uniform suspension. Visually inspect for any clumps.
-
Storage: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, bring the solution to room temperature and vortex again to ensure homogeneity.
Protocol 2: Oral Administration of this compound by Gavage
This protocol details the procedure for administering the prepared this compound formulation to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
1 mL syringe
-
20-gauge, 1.5-inch curved, stainless steel feeding needle with a ball tip
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Animal Acclimatization: Ensure mice are properly acclimatized to the facility and handling procedures to minimize stress.
-
Weigh the mouse: Accurately weigh the mouse to determine the correct volume of the this compound formulation to administer. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Prepare the dose: Draw the calculated volume of the this compound suspension into the 1 mL syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Restrain the mouse: Firmly grasp the mouse by the scruff of the neck to immobilize its head and body. The body should be held in a vertical position.
-
Administer the dose: a. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus. b. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal injury. c. Once the needle is correctly positioned in the esophagus (pre-measured to the approximate length to reach the stomach), slowly depress the syringe plunger to deliver the formulation.
-
Withdraw the needle: After administration, gently and slowly withdraw the gavage needle.
-
Post-administration monitoring: Monitor the mouse for at least 5-10 minutes post-gavage for any signs of distress, such as difficulty breathing, choking, or lethargy. Return the mouse to its cage and observe periodically over the next few hours.
Caption: Workflow for this compound oral administration in mice.
Safety and Toxicology Considerations
-
Toxicity: In some studies, this compound treatment was associated with increased toxicity and mortality in mice compared to control arms. Close monitoring for signs of distress, weight loss, and other adverse effects is crucial.
-
Hyperglycemia: As this compound also inhibits the insulin receptor, there is a potential for symptomatic hyperglycemia. Monitoring blood glucose levels may be warranted, especially in long-term studies.
-
Animal Welfare: Proper training in oral gavage technique is essential to minimize stress and prevent injury to the animals. Complications can include esophageal trauma, aspiration, and tracheal administration.
These application notes and protocols are intended to serve as a comprehensive guide for researchers utilizing this compound in preclinical mouse models. Adherence to these guidelines, along with institutional animal care and use committee (IACUC) regulations, will help ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for In Vivo Studies with BMS-754807
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-754807 is a potent, reversible, and orally active small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) kinase family.[1] It has demonstrated significant anti-tumor activity in a broad range of preclinical cancer models, both as a single agent and in combination with other anti-cancer therapies.[1][2][3] These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the in vivo use of this compound, based on published research.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various in vivo studies, offering a comparative look at the dosages, animal models, and outcomes.
Table 1: this compound Monotherapy In Vivo Studies
| Cancer Type | Animal Model | Dosage and Route | Treatment Schedule | Key Outcomes | Reference |
| Rhabdomyosarcoma (Rh41) | Nude Mice | 6.25 mg/kg, oral | Daily | Minimum effective dose for tumor growth inhibition.[1] | |
| IGF-1R-Sal Tumor | Nude Mice | 3.125 mg/kg and 12.5 mg/kg, oral | Not Specified | Dose-dependent inhibition of tumor growth. | |
| IGF-Sal Tumor Model | Not Specified | 3 mg/kg and upward, oral | Not Specified | Active at doses from 3 mg/kg. | |
| Multiple Xenografts | Nude Mice | 25 mg/kg, oral | Not Specified | Significant differences in event-free survival distribution in 18 of 32 solid tumor xenografts. | |
| Esophageal Adenocarcinoma (OE19) | Nude Mice | 25 mg/kg, intraperitoneal | 5 times a week for 2 weeks | Significant inhibition of tumor growth and prolonged survival. | |
| Pancreatic Cancer (AsPC-1) | Athymic Nude Mice | 25 mg/kg, intraperitoneal | 5 times a week for 14 days | 29% decrease in tumor cell proliferation and a 3.9-fold increase in apoptosis. | |
| Various Xenografts | Not Specified | 6.25 mg/kg | Not Specified | Complete tumor growth inhibition in a transgenic-derived IGF-Sal tumor model. |
Table 2: this compound Combination Therapy In Vivo Studies
| Cancer Type | Animal Model | Combination Agent(s) | This compound Dosage and Route | Treatment Schedule | Key Outcomes | Reference |
| Multiple Human Tumor Xenografts | Not Specified | Cetuximab | Multiple dose levels, oral | Not Specified | Improved clinical outcome over single-agent treatment. | |
| Esophageal Adenocarcinoma (OE19) | Nude Mice | Nab-paclitaxel (10 mg/kg) | 25 mg/kg, intraperitoneal | This compound: 5 times a week for 2 weeks; Nab-paclitaxel: 2 times a week for 2 weeks | Significantly enhanced antitumor effects and increased mouse survival compared to monotherapy. | |
| Pancreatic Cancer (AsPC-1) | Athymic Nude Mice | Gemcitabine (100 mg/kg) | 25 mg/kg, intraperitoneal | This compound: 5 times a week for 14 days; Gemcitabine: twice weekly for 14 days | 6.4-fold induction in intratumoral apoptosis, significantly higher than either agent alone. | |
| Estrogen-Dependent Breast Cancer (MCF-7/AC-1) | Not Specified | Tamoxifen or Letrozole | Not Specified | 28 days | Significantly improved antitumor activity compared with single agents. |
Table 3: Pharmacokinetic Parameters of this compound in Different Species
| Species | Clearance (mL/min/kg) | Bioavailability (%) |
| Mice | 143 | 6 |
| Rats | 24 | 30 |
| Dogs | 5.2 | 57 |
| Monkeys | 46 | 8 |
Data from Wittman, M.D. et al. 237th ACS Nat Meet (2009)
Experimental Protocols
Protocol 1: General In Vivo Antitumor Efficacy Study in Xenograft Models
This protocol provides a general framework for assessing the antitumor activity of this compound in a subcutaneous xenograft model.
1. Cell Culture and Animal Model:
- Culture human cancer cell lines (e.g., AsPC-1 pancreatic cancer, OE19 esophageal adenocarcinoma) in appropriate media and conditions.
- Use athymic nude mice (4-6 weeks old) for tumor implantation.
2. Tumor Inoculation:
- Harvest cancer cells during their logarithmic growth phase.
- Resuspend cells in a suitable medium, such as PBS.
- Subcutaneously inject 0.75 x 10^6 cells (for AsPC-1) or another appropriate number of cells into the flank of each mouse.
3. Tumor Growth and Randomization:
- Monitor tumor growth by measuring tumor volume (Volume = (length x width^2)/2).
- Once tumors reach a measurable size (e.g., 100 mm³), randomize mice into treatment and control groups (n=6-8 per group).
4. Drug Preparation and Administration:
- Vehicle: Prepare a vehicle control, for example, 100 µL of PBS.
- This compound Formulation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 25 mg/kg).
- Administration: Administer this compound via the desired route, such as oral gavage or intraperitoneal injection, at a specified frequency (e.g., 5 times a week).
5. Monitoring and Endpoints:
- Measure tumor volumes and body weights twice a week.
- At the end of the study (e.g., after 14 or 21 days), euthanize the mice and excise the tumors for further analysis.
- Primary Endpoint: Tumor growth inhibition.
- Secondary Endpoints: Body weight changes, survival analysis, and biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
6. Immunohistochemical Analysis:
- Fix tumor tissues in formalin and embed in paraffin.
- Perform immunohistochemistry on tissue sections to assess:
- Proliferation: Ki67 nuclear antigen staining.
- Apoptosis: TUNEL assay to detect DNA fragmentation.
- Quantify the percentage of positive cells in multiple high-power fields.
Protocol 2: Combination Therapy Study
This protocol outlines a study to evaluate the synergistic effects of this compound with another anti-cancer agent (e.g., gemcitabine or nab-paclitaxel).
-
Follow steps 1-3 from Protocol 1.
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Combination agent alone (e.g., Gemcitabine 100 mg/kg, twice weekly)
-
This compound + Combination agent
-
-
Administer the drugs according to the specified schedules. Note that the administration days for each drug may differ.
-
Monitor and collect data as described in Protocol 1.
-
Analyze the data to determine if the combination therapy results in a significantly greater antitumor effect than either monotherapy.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: IGF-1R/IR signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for an in vivo xenograft study evaluating this compound.
References
- 1. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor this compound Leads to Improved Survival in Experimental Esophageal Adenocarcinoma | MDPI [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Pharmacokinetics of BMS-754807 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical pharmacokinetic data for BMS-754807, a potent and reversible inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) kinases. The provided protocols offer generalized methodologies for conducting pharmacokinetic studies and bioanalytical sample analysis, based on standard practices in the field, as specific detailed protocols for this compound are not fully available in the public domain.
Overview of Preclinical Pharmacokinetics
Data Summary: Pharmacokinetic Parameters of this compound
Comprehensive pharmacokinetic data for this compound in rats and dogs is not publicly available in a consolidated format. The following tables are presented as templates to be populated as data becomes available.
Table 1: Template for Oral Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| Data not available |
Table 2: Template for Intravenous Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) | t½ (h) |
| Data not available |
Table 3: Template for Oral Pharmacokinetic Parameters of this compound in Dogs
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| Data not available |
Table 4: Template for Intravenous Pharmacokinetic Parameters of this compound in Dogs
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) | t½ (h) |
| Data not available |
Signaling Pathway of this compound
This compound targets the ATP-binding site of the IGF-1R and IR kinases, inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: IGF-1R Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for conducting in vivo pharmacokinetic studies and bioanalytical method development for a small molecule inhibitor like this compound. These should be adapted and optimized based on the specific physicochemical properties of the compound and institutional guidelines.
In Vivo Pharmacokinetic Study in Rats (Example Protocol)
Objective: To determine the pharmacokinetic profile of this compound in rats following oral (PO) and intravenous (IV) administration.
Animals:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or Female (specify and maintain consistency)
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water. Animals should be fasted overnight before oral dosing.
Drug Formulation:
-
Oral (PO): Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water, or a solution in polyethylene glycol). The final concentration should be such that the dosing volume is appropriate for the animal's weight (typically 5-10 mL/kg).
-
Intravenous (IV): Prepare a clear solution of this compound in a vehicle suitable for injection (e.g., saline, 5% dextrose in water, or a co-solvent system if solubility is a concern). The solution must be sterile-filtered.
Dosing:
-
PO Administration: Administer the formulation by oral gavage using a suitable gavage needle.
-
IV Administration: Administer the formulation via a tail vein or other suitable vessel as a bolus injection or a short infusion.
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
PO time points (example): 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV time points (example): 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Process blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
Data Analysis:
-
Analyze plasma samples for this compound concentration using a validated bioanalytical method (see section 3.2).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, F) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Caption: Experimental Workflow for a Rat Pharmacokinetic Study.
Bioanalytical Method for this compound in Plasma (Example Protocol)
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in animal plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate
-
Control animal plasma
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions (Example):
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over a few minutes to elute the analyte and IS.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the IS. These transitions would need to be optimized by direct infusion of the compounds.
Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Caption: Bioanalytical Workflow for this compound Quantification.
Conclusion
This compound is an orally active inhibitor of IGF-1R/IR with demonstrated in vivo efficacy. While detailed public pharmacokinetic data in common preclinical species like rats and dogs is limited, the provided templates and generalized protocols offer a framework for researchers to conduct their own studies. The successful application of these methods will enable a better understanding of the absorption, distribution, metabolism, and excretion of this compound, which is essential for its further development as a therapeutic agent.
References
Application Notes and Protocols: BMS-754807 in Combination with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of BMS-754807, a potent and reversible inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) kinases, in combination with various chemotherapy agents. The provided protocols offer detailed, step-by-step guidance for key experimental assays to evaluate the synergistic or additive effects of these drug combinations.
Introduction
This compound is a small molecule inhibitor that targets the ATP-binding site of IGF-1R and IR, effectively blocking their kinase activity.[1] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and differentiation, and its dysregulation is implicated in the development and progression of numerous cancers.[2] By inhibiting this pathway, this compound can induce apoptosis and inhibit tumor cell growth.[1][3] Preclinical in vitro studies have demonstrated that combining this compound with standard chemotherapy agents can lead to enhanced anti-cancer effects, suggesting a promising therapeutic strategy to overcome drug resistance and improve treatment outcomes.[4]
Mechanism of Action and Signaling Pathway
This compound inhibits the phosphorylation of IGF-1R and IR, which in turn blocks the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways. This disruption leads to decreased cell proliferation and survival. The combination of this compound with chemotherapy can result in synergistic cytotoxicity, enhanced apoptosis, and cell cycle arrest.
Data Presentation: In Vitro Efficacy of this compound in Combination with Chemotherapy
The following tables summarize the quantitative data from in vitro studies investigating the combination of this compound with various chemotherapy agents in different cancer cell lines.
Table 1: Synergistic Effects of this compound and Nab-paclitaxel on Pancreatic Ductal Adenocarcinoma (PDAC) Cell Proliferation.
| Cell Line | Nab-paclitaxel IC50 (µM) | Nab-paclitaxel IC50 with this compound (IC25 dose) (µM) |
| AsPC-1 | 7.2 | 0.49 |
| BxPC-3 | 0.43 | 0.05 |
| MIA PaCa-2 | 0.74 | 0.54 |
| Panc-1 | 0.69 | 0.28 |
Table 2: Enhanced Cytotoxicity of this compound with Platinum-Based Chemotherapy in Non-Small Cell Lung Cancer (NSCLC) A549 Cells.
| Combination | Observation |
| This compound + Cisplatin | Synergistic reduction in cell viability. |
| This compound + Carboplatin | Synergistic reduction in cell viability. |
Table 3: Additive Effects of this compound and Gemcitabine on Pancreatic Ductal Adenocarcinoma (PDAC) Cell Proliferation.
| Cell Line | Gemcitabine IC50 (µM) | Gemcitabine IC50 with this compound (IC25 dose) (nM) |
| AsPC-1 | 9.7 | 75 |
| BxPC-3 | 0.028 | 16 |
| MIA PaCa-2 | 0.072 | 16 |
| Panc-1 | 3 | 70 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the combination effects of this compound and chemotherapy.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining cell viability based on the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (in DMSO)
-
Chemotherapy agent (in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.
-
Treat cells with single agents or combinations at various concentrations. Include vehicle-treated controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment, including floating and adherent cells.
-
Washing: Wash cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment.
-
Fixation:
-
Wash cells with PBS and centrifuge.
-
Resuspend the pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Fix for at least 30 minutes on ice or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the IGF-1R pathway and apoptosis markers.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensities using densitometry software.
References
- 1. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound is cytotoxic to non-small cell lung cancer cells and enhances the effects of platinum chemotherapeutics in the human lung cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effect of BMS-754807 with Hormonal Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistance to hormonal therapies, a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, presents a significant clinical challenge. The insulin-like growth factor (IGF) signaling pathway has been identified as a key mechanism contributing to this resistance. BMS-754807 is a potent, orally available small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (InsR) kinases. Preclinical studies have demonstrated a strong synergistic anti-tumor effect when this compound is combined with various hormonal agents, providing a promising strategy to overcome endocrine resistance and enhance treatment efficacy.[1][2][3][4][5] This document provides detailed application notes and protocols based on these findings.
Mechanism of Synergy
The synergistic interaction between this compound and hormonal therapies stems from the intricate crosstalk between the IGF and estrogen signaling pathways. The IGF-1R/InsR signaling cascade, upon activation by its ligands (IGF-1, IGF-2, insulin), activates downstream pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation, survival, and differentiation. In ER+ breast cancer, there is a bidirectional interplay between the ER and IGF-1R pathways. Estrogen can upregulate the expression of IGF-1R, while IGF-1 can activate ER in a ligand-independent manner. This crosstalk can lead to resistance to hormonal therapies that target the ER pathway alone.
This compound, by dually inhibiting IGF-1R and InsR, effectively blocks these pro-survival signals. When combined with hormonal agents such as tamoxifen (a selective estrogen receptor modulator - SERM), letrozole (an aromatase inhibitor), or fulvestrant (a selective estrogen receptor degrader - SERD), a more comprehensive blockade of tumor growth and survival pathways is achieved. This dual targeting leads to enhanced inhibition of downstream signaling molecules like AKT and ERK, cooperative cell-cycle arrest, decreased proliferation, and increased apoptosis.
Signaling Pathway Overview
Caption: Signaling pathways illustrating the synergistic action of this compound and hormonal therapy.
Quantitative Data Summary
The synergistic effects of this compound in combination with hormonal therapies have been quantified in preclinical studies. The following tables summarize the key findings.
Table 1: In Vitro Anti-proliferative Activity and Synergy in MCF-7/AC-1 Cells
| Compound/Combination | IC50 (nM) | Combination Index (CI) at Fa50 | Combination Index (CI) at Fa75 | Synergy Interpretation |
| This compound | ~50-100 | - | - | - |
| 4-Hydroxytamoxifen | ~10-20 | - | - | - |
| Letrozole | ~20-40 | - | - | - |
| Fulvestrant | ~1-5 | - | - | - |
| This compound + 4-Hydroxytamoxifen | Not Applicable | < 1.0 | < 1.0 | Strong Synergy |
| This compound + Letrozole | Not Applicable | < 1.0 | < 1.0 | Strong Synergy |
| This compound + Fulvestrant | Not Applicable | < 1.0 | < 1.0 | Strong Synergy |
*Fa50 and Fa75 represent 50% and 75% fraction of cells affected (growth inhibition), respectively. A CI value < 1.0 indicates synergy. Data are approximated from published graphs and text.
Table 2: In Vivo Anti-tumor Efficacy in MCF-7/AC-1 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) after 28 days | Key Observations |
| Vehicle Control | 0 | Progressive tumor growth. |
| This compound (25 mg/kg, daily) | ~50-60% | Significant tumor growth inhibition compared to control. |
| Tamoxifen (500 µ g/day ) | ~40-50% | Significant tumor growth inhibition compared to control. |
| Letrozole (10 µ g/day ) | ~40-50% | Significant tumor growth inhibition compared to control. |
| This compound + Tamoxifen | > 100% (Tumor Regression) | Significantly greater anti-tumor activity compared to either agent alone, leading to tumor regression. |
| This compound + Letrozole | > 100% (Tumor Regression) | Significantly improved anti-tumor activity compared to single agents, resulting in tumor regression. |
Data are summarized from in vivo studies demonstrating the potentiation of hormonal therapy by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Proliferation (MTS) Assay
Objective: To assess the anti-proliferative effects of this compound, hormonal agents, and their combinations on ER+ breast cancer cells.
Materials:
-
MCF-7/AC-1 cells (MCF-7 cells stably expressing aromatase)
-
DMEM with 10% FBS, 1% penicillin/streptomycin, and 750 µg/mL G418
-
IMEM with 5% charcoal-stripped serum (CSS) and 1% penicillin/streptomycin
-
This compound, 4-hydroxytamoxifen, letrozole, fulvestrant (dissolved in DMSO)
-
96-well plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Plate reader
Procedure:
-
Culture MCF-7/AC-1 cells in DMEM maintenance medium.
-
Three days prior to the assay, switch cells to IMEM with 5% CSS to deprive them of steroids.
-
On Day 0, trypsinize and seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of IMEM with 5% CSS.
-
On Day 1, treat the cells with various concentrations of this compound, hormonal agents, or their combinations at a fixed ratio. Include a vehicle control (DMSO).
-
Incubate the plates for 6 days at 37°C in a humidified incubator with 5% CO2.
-
On Day 7, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell proliferation as a percentage of the vehicle-treated control.
-
Determine the IC50 values for single agents and the Combination Index (CI) for combinations using the Chou-Talalay method with software like CalcuSyn or CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effects of this compound and hormonal therapies on key signaling proteins.
Materials:
-
MCF-7/AC-1 cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-IGF-1R, total IGF-1R, p-AKT, total AKT, p-ERK1/2, total ERK1/2, ERα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF-7/AC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, hormonal agents, or their combinations for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and hormonal therapy combinations.
Materials:
-
Female, ovariectomized athymic nude mice
-
MCF-7/AC-1 cells
-
Matrigel
-
This compound (formulated for oral gavage)
-
Tamoxifen or Letrozole (formulated for administration)
-
Androstenedione (to supplement as an estrogen precursor for the aromatase-expressing cells)
-
Calipers
Procedure:
-
Acclimatize the mice for at least one week.
-
Inject MCF-7/AC-1 cells (e.g., 5 x 10^6 cells in a 1:1 mixture of media and Matrigel) subcutaneously into the flank of each mouse.
-
Supplement mice with androstenedione daily.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Hormonal agent (Tamoxifen or Letrozole) alone
-
This compound + Hormonal agent
-
-
Administer treatments as per the defined schedule (e.g., this compound daily by oral gavage, hormonal agents daily or as per protocol).
-
Measure tumor volume (Volume = (length x width²)/2) and body weight twice weekly.
-
Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition and assess for statistical significance between treatment groups.
Experimental Workflow Visualization
Caption: A typical experimental workflow for assessing drug synergy.
Conclusion
The combination of the dual IGF-1R/InsR inhibitor this compound with hormonal therapies represents a compelling strategy to overcome resistance and improve outcomes in ER+ breast cancer. The provided protocols and data offer a framework for researchers to further investigate this synergistic interaction and explore its clinical potential. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of more effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dual IGF-1R/InsR Inhibitor this compound Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] Dual IGF-1R/InsR inhibitor this compound synergizes with hormonal agents in treatment of estrogen-dependent breast cancer. | Semantic Scholar [semanticscholar.org]
- 5. Phase II trial of the dual IGF-1R/IR inhibitor this compound with or without letrozole in aromatase inhibitor-resistant breast cancer. - ASCO [asco.org]
Dual Targeting of IGF-1R and EGFR: In Vivo Synergy of BMS-754807 and Cetuximab
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: The combination of BMS-754807, a potent and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR), with cetuximab, a monoclonal antibody targeting the epidermal growth factor receptor (EGFR), has demonstrated significant antitumor synergy in preclinical in vivo models. This document provides detailed application notes, experimental protocols, and quantitative data summarizing the efficacy of this combination therapy. The information presented is intended to guide researchers in designing and executing similar in vivo studies to explore the therapeutic potential of dual IGF-1R/EGFR blockade.
Introduction
The IGF-1R and EGFR signaling pathways are critical drivers of tumor cell proliferation, survival, and resistance to therapy.[1] Crosstalk between these two pathways has been identified as a mechanism of acquired resistance to EGFR-targeted therapies.[1] Simultaneous inhibition of both IGF-1R and EGFR presents a rational therapeutic strategy to overcome resistance and enhance antitumor efficacy. This compound is an orally active small-molecule inhibitor of the IGF-1R/IR kinase family, while cetuximab is a chimeric monoclonal antibody that blocks ligand binding to EGFR.[2][3] Preclinical studies have shown that the combination of this compound and cetuximab leads to an improved clinical outcome compared to single-agent treatment in vivo.[4]
Quantitative Data Summary
The following tables summarize the in vivo antitumor activity of this compound and cetuximab, both as single agents and in combination, in a human colon carcinoma xenograft model (GEO).
Table 1: Single-Agent Antitumor Activity in GEO Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | 50 | Once daily (p.o.) | 53 |
| Cetuximab | 1 (per mouse) | Every 3 days (i.p.) | 100 |
Data extracted from Carboni et al., 2009.
Table 2: Combination Therapy Antitumor Activity in GEO Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound + Cetuximab | 50 (BMS) + 1 (Cetux) | Once daily (p.o.) + Every 3 days (i.p.) | 115 |
| This compound + Cetuximab | 25 (BMS) + 1 (Cetux) | Once daily (p.o.) + Every 3 days (i.p.) | 111 |
Data extracted from Carboni et al., 2009.
Experimental Protocols
Cell Line and Culture
-
Cell Line: GEO human colon carcinoma cells.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Animal Strain: Athymic nude mice (nu/nu).
-
Age/Weight: 4-6 weeks old, weighing 18-20 g at the start of the experiment.
-
Housing: Mice are housed in a sterile environment with ad libitum access to sterilized food and water. All procedures should be performed in accordance with institutional animal care and use committee guidelines.
Tumor Xenograft Establishment
-
GEO cells are harvested from sub-confluent cultures, washed, and resuspended in sterile phosphate-buffered saline (PBS).
-
Each mouse is subcutaneously inoculated in the flank with 5 x 10^6 GEO cells in a volume of 0.2 mL.
-
Tumor growth is monitored regularly using caliper measurements. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment is initiated when tumors reach a mean volume of approximately 100-200 mm^3.
Drug Preparation and Administration
-
This compound: Formulated in a vehicle of 0.5% methylcellulose/0.2% Tween 80 in sterile water. Administered orally (p.o.) once daily.
-
Cetuximab: Diluted in sterile 0.9% saline. Administered intraperitoneally (i.p.) every 3 days.
In Vivo Efficacy Study Design
-
Mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Control Group: Receives vehicle for both this compound and cetuximab.
-
Single-Agent Groups:
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This compound (e.g., 25 mg/kg and 50 mg/kg, p.o., daily).
-
Cetuximab (e.g., 1 mg/mouse, i.p., every 3 days).
-
-
Combination Group:
-
This compound (e.g., 25 mg/kg or 50 mg/kg, p.o., daily) + Cetuximab (1 mg/mouse, i.p., every 3 days).
-
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 1000-2000 mm^3) or at a specified time point.
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual inhibition of IGF-1R and EGFR signaling pathways.
Caption: In vivo xenograft study workflow.
References
- 1. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor this compound Leads to Improved Survival in Experimental Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Orthotopic Microinjection of Human Colon Cancer Cells in Nude Mice Induces Tumor Foci in All Clinically Relevant Metastatic Sites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BMS-754807 acquired resistance mechanisms
Welcome to the technical support center for BMS-754807, a potent dual inhibitor of the IGF-1R/IR family of kinases. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the mechanisms of acquired resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule tyrosine kinase inhibitor (TKI) that potently and reversibly targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] By inhibiting these receptors, this compound blocks downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[3]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
Acquired resistance to this compound can arise from several molecular alterations. The most commonly observed mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative receptor tyrosine kinases (RTKs) to circumvent the blockade of IGF-1R/IR signaling. Key bypass pathways identified include:
-
Alterations within the IGF-1R/IR Pathway: Changes within the target pathway itself can also confer resistance. These can include:
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A switch in signaling dependency to the Insulin Receptor isoform A (IR-A), which can be activated by IGF-2.
-
Decreased expression of IGF-1R coupled with a significant increase in the expression of IGF Binding Protein 3 (IGFBP3).
-
-
Reactivation of Downstream Pathways: Even with the inhibition of IGF-1R/IR, downstream signaling molecules like AKT and MAPK can be reactivated through other mechanisms.
Q3: Our this compound-resistant cell line shows continued proliferation. How can we determine if a bypass pathway is activated?
To investigate the activation of a bypass pathway, we recommend a multi-step approach:
-
Phospho-RTK Array: Perform a phospho-receptor tyrosine kinase array to screen for the activation of a broad range of RTKs in your resistant cell line compared to the parental, sensitive cell line.
-
Western Blotting: Based on the array results or known common resistance pathways, perform western blots to confirm the overexpression and phosphorylation of specific receptors like PDGFRα, EGFR, or HER2.
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Functional Validation: Use small-molecule inhibitors or siRNA/shRNA knockdown targeting the suspected bypass pathway in combination with this compound to see if sensitivity is restored. A synergistic effect would suggest the involvement of that pathway in resistance.
Troubleshooting Guides
Issue 1: Decreased sensitivity to this compound in vitro (Increased IC50)
-
Possible Cause 1: Development of a resistant cell population.
-
Troubleshooting Step 1: Confirm the IC50 shift by performing a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo). Compare the results with the parental cell line.
-
Troubleshooting Step 2: Analyze the expression and phosphorylation status of IGF-1R and IR via Western blot to ensure the target is still present and was initially inhibited.
-
Troubleshooting Step 3: Screen for the activation of bypass pathways as described in FAQ Q3 .
-
-
Possible Cause 2: Compound instability or degradation.
-
Troubleshooting Step 1: Ensure proper storage of this compound according to the manufacturer's instructions.
-
Troubleshooting Step 2: Prepare fresh dilutions of the compound for each experiment.
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Issue 2: Tumor regrowth in xenograft models after initial response to this compound
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Possible Cause: In vivo acquired resistance.
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Troubleshooting Step 1: Excise the resistant tumors and compare them to treatment-naïve tumors from the same model.
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Troubleshooting Step 2: Perform immunohistochemistry (IHC) or western blot analysis on tumor lysates to check for alterations in the expression of IGF-1R, IR, PDGFRα, EGFR, and HER2.
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Troubleshooting Step 3: Consider establishing a new cell line from the resistant tumor to further characterize the resistance mechanism in vitro.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound acquired resistance.
Table 1: Changes in Gene and Protein Expression in this compound Resistant Models
| Cell Line Model | Resistance Mechanism | Gene/Protein | Fold Change (Resistant vs. Parental) | Reference |
| Rh41-807R (Rhabdomyosarcoma) | PDGFRα Bypass | PDGFRα (RNA) | 89-fold increase | |
| Rh41-807R (Rhabdomyosarcoma) | PDGFRα Bypass | PDGFRα (Protein) | Overexpressed and constitutively activated | |
| MCF7-807R (Breast Cancer) | EGFR Bypass & Pathway Alteration | EGFR (Protein & RNA) | > 70-fold increase | |
| MCF7-807R (Breast Cancer) | Pathway Alteration | IGF-1R (RNA) | 5-fold decrease | |
| MCF7-807R (Breast Cancer) | Pathway Alteration | IGFBP3 (RNA) | > 200-fold increase |
Table 2: In Vitro Efficacy of this compound
| Cell Line Panel | Median EC50 | Note | Reference |
| PPTP Cell Lines (Overall) | 0.62 µM | ||
| Ewing Sarcoma Cell Lines | 0.19 µM | More sensitive compared to other PPTP lines |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
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Initial Culture: Culture the parental, sensitive cancer cell line in standard growth medium.
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Stepwise Exposure: Continuously expose the cells to increasing concentrations of this compound.
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Start with a concentration equal to the IC50 of the parental line.
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Once the cells resume normal proliferation, double the concentration of this compound.
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Repeat this process over several months until the cells can proliferate in a significantly higher concentration of the drug (e.g., 5- to 38-fold increased resistance).
-
-
Isolation of Resistant Clones: Isolate single clones of the resistant population using limited dilution or cloning cylinders.
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Characterization: Continuously culture the resistant cell line in the presence of the final concentration of this compound to maintain the resistant phenotype.
Protocol 2: Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for the desired duration (e.g., 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 3: Western Blot Analysis for Protein Expression and Phosphorylation
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Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., IGF-1R, IR, AKT, PDGFRα, EGFR) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: siRNA-mediated Gene Knockdown
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siRNA Preparation: Resuspend siRNA targeting the gene of interest (e.g., PDGFRα) and a non-targeting control siRNA according to the manufacturer's protocol.
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Transfection: Transfect the resistant cells with the siRNA using a lipid-based transfection reagent (e.g., Lipofectamine).
-
Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.
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Validation of Knockdown: Confirm the reduction in target protein expression by Western blot.
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Functional Assay: Re-evaluate the sensitivity of the transfected cells to this compound using a cell viability assay to determine if knockdown of the target gene re-sensitizes the cells to the drug.
Visualizations
Caption: Bypass pathway activation as a mechanism of resistance to this compound.
Caption: Workflow for identifying this compound resistance mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, this compound, in a human rhabdomyosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming BMS-754807 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the dual IGF-1R/InsR inhibitor, BMS-754807, in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Decreased sensitivity or acquired resistance to this compound in your cancer cell line.
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Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness or has become completely resistant. What are the possible causes and how can I investigate them?
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Answer: Acquired resistance to this compound is a known phenomenon and can be driven by several molecular mechanisms. Here’s a troubleshooting workflow to identify the underlying cause:
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Confirm Resistance: First, confirm the resistant phenotype by performing a dose-response curve using a cell viability assay (e.g., MTT assay) and compare the IC50 value to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.
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Investigate Bypass Signaling Pathways: Resistance can emerge through the activation of alternative signaling pathways that bypass the need for IGF-1R/InsR signaling. Key pathways to investigate include:
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PDGFRα Activation: Amplification and constitutive activation of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) have been identified as a primary mechanism of resistance in rhabdomyosarcoma cells.[1][2]
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AXL Receptor Tyrosine Kinase Upregulation: While not directly demonstrated for this compound, upregulation of AXL is a known resistance mechanism for other tyrosine kinase inhibitors and is a plausible candidate.[3]
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Upregulation of IGF1R and INSR: In some contexts, such as BRAF-mutant melanoma, resistance to other targeted therapies can be associated with the upregulation of both IGF1R and the Insulin Receptor (INSR), which may also contribute to reduced this compound efficacy.[2][4]
-
-
Experimental Workflow to Identify the Mechanism:
-
Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in your resistant and parental cell lines. Be sure to include antibodies against:
-
p-IGF-1R, IGF-1R, p-InsR, InsR
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p-AKT, AKT, p-ERK1/2, ERK1/2
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PDGFRα
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AXL
-
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of PDGFRA and AXL to determine if upregulation is occurring at the transcriptional level.
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Fluorescence In Situ Hybridization (FISH): If PDGFRα overexpression is observed, consider performing FISH to check for gene amplification.
-
-
Strategies to Overcome Resistance: Based on your findings, you can employ the following strategies:
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Combination Therapy:
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If PDGFRα is activated, combine this compound with a PDGFRα inhibitor. Synergistic effects have been observed in vitro.
-
Consider combining this compound with other targeted therapies or conventional chemotherapy. For example, it has shown synergistic effects with hormonal therapies like tamoxifen and letrozole in breast cancer models.
-
-
Gene Knockdown: Use siRNA to specifically knock down the expression of the identified resistance driver (e.g., PDGFRA) and assess if sensitivity to this compound is restored.
-
-
Issue 2: Difficulty in establishing a stable this compound resistant cell line.
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Question: I am trying to generate a this compound resistant cell line by continuous exposure to the drug, but the cells are not surviving or the resistance is not stable. What protocol should I follow?
-
Answer: Establishing a stable drug-resistant cell line requires a gradual and patient approach. Here is a recommended protocol:
-
Determine the Initial IC50: First, accurately determine the IC50 of this compound in your parental cell line using a cell viability assay.
-
Gradual Dose Escalation:
-
Start by continuously exposing the cells to a low concentration of this compound (e.g., IC10-IC20).
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Culture the cells in this concentration until they resume a normal growth rate. This may take several weeks.
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Once the cells have adapted, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
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At each step, allow the cells to recover and stabilize their growth before proceeding to the next concentration.
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It is advisable to cryopreserve cells at each stage of resistance development.
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-
Intermittent High-Dose Pulse Treatment: An alternative method is to treat the cells with a high concentration of this compound (e.g., IC50 or higher) for a short period (e.g., 24-48 hours), then wash the drug out and allow the surviving cells to recover and repopulate before the next treatment cycle.
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Confirm and Characterize the Resistant Phenotype: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the initial IC50), confirm the resistance and characterize the underlying mechanisms as described in Issue 1.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and reversible small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (InsR) tyrosine kinases. By inhibiting these receptors, it blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.
Q2: What are the known mechanisms of acquired resistance to this compound?
A2: The most well-documented mechanism of acquired resistance to this compound is the amplification and constitutive activation of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). This creates a "bypass" signaling pathway that allows cancer cells to continue to proliferate despite the inhibition of IGF-1R and InsR. Another potential mechanism is the upregulation of the AXL receptor tyrosine kinase.
Q3: Can this compound be used to overcome resistance to other cancer therapies?
A3: Yes, this compound has shown promise in overcoming resistance to other targeted and hormonal therapies. For instance, it can overcome resistance to tamoxifen and letrozole in breast cancer models by blocking the IGF signaling pathway, which is a known escape mechanism for hormonal therapy resistance. It has also been shown to be effective in melanoma cells that have developed resistance to BRAF and MEK inhibitors through the upregulation of IGF1R and INSR.
Q4: What are some key downstream signaling molecules to monitor when studying this compound effects and resistance?
A4: When assessing the effects of this compound, it is crucial to monitor the phosphorylation status of key downstream signaling proteins. The most important ones are:
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p-IGF-1R / p-InsR: To confirm target engagement and inhibition.
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p-AKT (at Ser473 or Thr308): A key node in the PI3K pathway that is downstream of IGF-1R/InsR.
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p-ERK1/2 (p44/42 MAPK): A key component of the MAPK pathway also regulated by IGF-1R/InsR. Monitoring the total protein levels of IGF-1R, InsR, AKT, and ERK1/2 is also essential for proper interpretation of the phosphorylation data.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| IGF-1R-Sal | - | 7 | |
| Rh41 | Rhabdomyosarcoma | 5 | |
| Geo | Colon Carcinoma | - | |
| A549 | Non-small cell lung cancer | 1.08 µM | |
| NCI-H358 | Non-small cell lung cancer | 76 µM |
Table 2: Acquired Resistance to this compound in Rh41 Rhabdomyosarcoma Cells
| Cell Line | Treatment | IC50 (nmol/L) | Fold Increase in Resistance | Reference |
| Rh41 (Parental) | This compound | 5 | - | |
| Rh41-807R | This compound | ~810 | 162 |
Key Experimental Protocols
1. Cell Viability (MTT) Assay Protocol
This protocol is used to determine the cytotoxic effects of this compound and to establish dose-response curves and IC50 values.
-
Materials:
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Cancer cell lines of interest
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96-well plates
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Complete cell culture medium
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This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (DMSO at the same concentration as the highest drug concentration) and medium-only blanks.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
-
2. Western Blot Protocol for Key Signaling Proteins
This protocol is for analyzing the expression and phosphorylation of proteins in the IGF-1R signaling pathway.
-
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
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Transfer apparatus and PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-AKT, anti-AKT, anti-PDGFRα, anti-AXL, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture parental and resistant cells to ~80% confluency. Treat with this compound at the desired concentration and time if investigating acute drug effects.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Quantify band intensities and normalize to a loading control (e.g., β-actin).
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3. siRNA Knockdown of PDGFRα Protocol
This protocol is for transiently silencing the expression of PDGFRA to assess its role in this compound resistance.
-
Materials:
-
This compound-resistant cells
-
siRNA targeting PDGFRA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
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Opti-MEM or other serum-free medium
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6-well plates
-
-
Procedure:
-
Seed the resistant cells in 6-well plates so that they will be 30-50% confluent at the time of transfection.
-
In separate tubes, dilute the PDGFRA siRNA and control siRNA in Opti-MEM.
-
In another set of tubes, dilute the transfection reagent in Opti-MEM.
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Combine the diluted siRNA and diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
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Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.
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Incubate the cells for 4-6 hours, then add complete medium.
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After 24-48 hours, the cells can be used for downstream experiments, such as a cell viability assay with this compound or western blot to confirm PDGFRα knockdown.
-
Visualizations
Caption: this compound inhibits IGF-1R and InsR signaling pathways.
Caption: PDGFRα activation as a bypass mechanism for this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. IGF1R/IR Mediates Resistance to BRAF and MEK Inhibitors in BRAF-Mutant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. IGF1R/IR Mediates Resistance to BRAF and MEK Inhibitors in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Role of PDGFRα in BMS-754807 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) mediated resistance to BMS-754807.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available, potent, and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (InsR) tyrosine kinases.[1][2] Its primary mechanism of action is to bind to the ATP-binding site of these receptors, inhibiting their phosphorylation and downstream signaling through pathways like PI3K/Akt and MAPK/ERK, which are crucial for tumor cell proliferation and survival.[3][4][5]
Q2: What is the established role of PDGFRα in acquired resistance to this compound?
In preclinical models, particularly in rhabdomyosarcoma, acquired resistance to this compound has been strongly linked to the amplification and overexpression of PDGFRα. In resistant cells, PDGFRα becomes constitutively activated, meaning it signals without the need for its ligand (PDGF). This activation provides a "bypass" or alternative signaling route that promotes cell survival and proliferation, rendering the inhibition of IGF-1R/InsR by this compound ineffective.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The development of resistance is primarily confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental (sensitive) cell line. This is determined through a cell viability or proliferation assay (e.g., MTT, WST-1, or CCK-8). A substantial fold-increase in the IC50 value is a clear indicator of acquired resistance.
Q4: Is the resistance mediated by PDGFRα specific to this compound?
The upregulation of PDGFRα appears to be a specific mechanism of resistance to the small-molecule inhibitor this compound in rhabdomyosarcoma models. Studies have shown that cell lines made resistant to an anti-IGF-1R antibody therapy developed different resistance mechanisms, such as the upregulation of AXL. This highlights that the specific type of inhibitor can influence the evolutionary path of resistance.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: My cell line is not developing resistance to this compound despite prolonged treatment.
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Possible Cause 1: Inappropriate Drug Concentration. The initial concentration of this compound may be too high, causing excessive cell death and leaving no surviving clones to develop resistance. Conversely, a concentration that is too low may not provide enough selective pressure.
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Solution: Determine the IC50 of this compound for your parental cell line. Begin the resistance induction protocol with a concentration at or slightly below the IC50 value.
-
-
Possible Cause 2: Dose Escalation is Too Rapid. Increasing the drug concentration too quickly may not allow the cells sufficient time to adapt and develop resistance mechanisms.
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Solution: Employ a gradual, stepwise dose escalation. After an initial selection period, increase the this compound concentration by a small margin (e.g., 1.5 to 2-fold) and ensure the cell population has recovered and is proliferating steadily before the next increase.
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Possible Cause 3: Intrinsic Cell Line Characteristics. Some cell lines may be inherently less prone to developing resistance through PDGFRα activation due to their genetic background.
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Solution: Review the literature for the genomic profile of your cell line. If possible, attempt to generate a resistant model from a different parental cell line known to be sensitive to this compound.
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Issue 2: siRNA knockdown of PDGFRα does not re-sensitize my resistant cells to this compound.
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Possible Cause 1: Inefficient Knockdown. The siRNA may not be efficiently reducing PDGFRα protein levels.
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Solution: Confirm the knockdown efficiency by Western blot, comparing PDGFRα protein levels in cells transfected with PDGFRα-specific siRNA versus a non-targeting control siRNA. Optimize transfection parameters (e.g., siRNA concentration, transfection reagent, cell density) if knockdown is suboptimal.
-
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Possible Cause 2: Off-Target siRNA Effects. The observed lack of re-sensitization could be due to off-target effects of the siRNA.
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Solution: Use at least two different siRNA sequences targeting PDGFRα to ensure the phenotype is consistent.
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Possible Cause 3: Alternative Resistance Mechanisms. While PDGFRα is a key driver, the resistant cell line may have developed additional, parallel resistance mechanisms.
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Solution: Perform a broader molecular characterization of your resistant cell line. This could include a phosphoproteomic screen or RNA sequencing to identify other activated signaling pathways or upregulated genes that could contribute to resistance.
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Issue 3: I am unable to detect constitutive activation of PDGFRα in my resistant cell line.
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Possible Cause 1: Suboptimal Antibody for Phospho-PDGFRα. The antibody used for Western blotting may not be sensitive or specific enough to detect the autophosphorylation of PDGFRα.
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Solution: Test multiple antibodies targeting different phosphorylation sites on PDGFRα. Ensure you are using appropriate lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of the protein during sample preparation.
-
-
Possible Cause 2: Low Level of Constitutive Activity. The constitutive activation might be subtle and difficult to detect without the right controls.
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Solution: Compare the phospho-PDGFRα signal in your resistant cells (grown in serum-free media to eliminate ligand-induced activation) to the parental cells, both with and without stimulation with the PDGFRα ligand, PDGF-AA. A detectable signal in the unstimulated resistant cells that is absent in the unstimulated parental cells indicates constitutive activation.
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Quantitative Data Summary
The following table summarizes key quantitative data regarding this compound sensitivity and the development of resistance in the Rh41 rhabdomyosarcoma cell line model.
| Cell Line | Description | This compound IC50 | PDGFRα RNA Expression | PDGFRα Protein Expression | Notes |
| Rh41 | Parental, sensitive | ~5 nM | Low / Undetectable | Low / Undetectable | Highly sensitive to IGF-1R inhibition. |
| Rh41-807R | This compound Resistant | > 1 µM | Significantly Increased | Significantly Overexpressed | Developed through stepwise exposure to this compound. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line using a stepwise dose-escalation approach.
-
Determine Baseline Sensitivity:
-
Seed the parental cell line (e.g., Rh41) in 96-well plates.
-
Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 72 hours.
-
Perform a cell viability assay (e.g., CCK-8 or WST-1) to determine the IC50 value.
-
-
Initial Drug Exposure:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the culture, replacing the drug-containing medium every 2-3 days, until the cell growth rate recovers.
-
-
Stepwise Dose Escalation:
-
Once the cells are growing robustly, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat this process of gradual dose increase over several months. If significant cell death occurs, maintain the culture at the current concentration until the cells adapt.
-
-
Validation of Resistance:
-
After the cell line is able to proliferate in a significantly higher concentration of this compound (e.g., >1 µM), establish a stable culture at this concentration.
-
Periodically determine the IC50 of the resistant cell line and compare it to the parental line to quantify the resistance index (RI = IC50 of resistant line / IC50 of parental line).
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Cryopreserve aliquots of the resistant cell line at various passages.
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Protocol 2: Analysis of PDGFRα Expression by Western Blot
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Sample Preparation:
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Culture parental and resistant cells to ~80% confluency. For analysis of constitutive activation, serum-starve the cells for 12-24 hours prior to lysis.
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Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer:
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Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
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Separate proteins on an 8-10% SDS-polyacrylamide gel.
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Transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against PDGFRα or phospho-PDGFRα (Tyr849) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash three times with TBST.
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Detection:
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Apply an enhanced chemiluminescence (ECL) substrate.
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Visualize the protein bands using a chemiluminescence imaging system.
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To confirm equal loading, strip the membrane and re-probe for a loading control like β-actin or GAPDH.
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Protocol 3: PDGFRα Knockdown and Re-sensitization Assay
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siRNA Transfection:
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Seed the this compound resistant cells (e.g., Rh41-807R) in 6-well plates.
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Transfect the cells with a PDGFRα-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
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Confirmation of Knockdown:
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At 48-72 hours post-transfection, harvest a subset of the cells and perform a Western blot (as per Protocol 2) to confirm the reduction in PDGFRα protein levels.
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Cell Viability Assay:
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At 24 hours post-transfection, re-seed the transfected cells into 96-well plates.
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Allow the cells to adhere, then treat with a range of this compound concentrations for 72 hours.
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Perform a cell viability assay to determine the IC50 for each condition (non-targeting control vs. PDGFRα siRNA).
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Data Analysis:
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Compare the this compound dose-response curves and IC50 values. A significant leftward shift in the curve and a decrease in the IC50 for the PDGFRα knockdown cells indicate re-sensitization.
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Visualizations
Caption: Signaling pathways in this compound sensitive vs. resistant cells.
Caption: Troubleshooting workflow for PDGFRα-mediated resistance.
References
BMS-754807 Technical Support Center: Troubleshooting Off-Target Effects
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for potential off-target effects observed when using BMS-754807 in cellular experiments. This compound is a potent, ATP-competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (InsR).[1][2] However, a growing body of evidence suggests that some of its potent cellular effects may arise from interactions with unintended kinase targets.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and potency of this compound?
This compound is a highly potent, reversible inhibitor of IGF-1R and InsR family kinases. In cell-free enzymatic assays, its IC50 values are in the low nanomolar range, indicating strong inhibition of its intended targets.[1][4]
Q2: I'm observing a much stronger anti-proliferative effect or a different cellular phenotype (e.g., G2/M arrest) than with other IGF-1R inhibitors like OSI-906. Could this be due to off-target effects?
Yes, this is a distinct possibility. Studies comparing this compound with other IGF-1R inhibitors have shown that this compound can exert more potent anti-proliferative effects and induce different cell cycle changes (G2/M arrest vs. G1 arrest for OSI-906). This suggests that the observed cellular outcomes are not solely mediated by IGF-1R/InsR inhibition and that off-target activities likely play a significant role.
Q3: What are the known off-targets of this compound?
This compound has been shown to inhibit several other protein kinases, some with high potency. These include members of the Trk family, MET, RON, and Aurora kinases. The potent inhibition of these other kinases can contribute to the compound's overall cellular activity.
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary targets and known off-targets based on cell-free enzymatic assays.
| Kinase Target | IC50 (nM) | Target Class |
| IGF-1R | 1.8 | Primary Target |
| InsR | 1.7 | Primary Target |
| TrkB | 4 | Off-Target |
| MET | 5.6 | Off-Target |
| TrkA | 7 | Off-Target |
| Aurora A | 9 | Off-Target |
| Aurora B | 25 | Off-Target |
| RON | 44 | Off-Target |
Data sourced from MedChemExpress and TargetMol.
Troubleshooting Guide
Issue: Unexpected Cellular Phenotype or Toxicity
Your cells, when treated with this compound, exhibit effects such as significant apoptosis or cell cycle arrest that cannot be fully explained by IGF-1R/InsR pathway inhibition alone. For example, this compound has been observed to induce apoptosis through cleavage of caspase-3 and PARP-1.
Logical Troubleshooting Flow
The following workflow can help determine if the observed effects are on-target or off-target.
Caption: Troubleshooting workflow for this compound effects.
On-Target vs. Off-Target Signaling Pathways
This compound inhibits the intended IGF-1R/InsR pathway, blocking downstream signaling through PI3K/AKT and RAS/MAPK. However, its inhibition of other receptor tyrosine kinases (RTKs) like MET and Trk, or cell cycle kinases like Aurora A/B, can initiate distinct signaling cascades or cellular responses.
Caption: On-target and potential off-target pathways of this compound.
Experimental Protocols
Protocol 1: Validating Off-Target Kinase Inhibition via Western Blot
This protocol allows you to check if this compound is inhibiting the phosphorylation of a suspected off-target kinase or its downstream effectors in your cell line.
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Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Starve the cells in a serum-free medium for 4-6 hours if you are assessing ligand-stimulated phosphorylation.
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Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a DMSO vehicle control.
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Ligand Stimulation (if applicable): Stimulate the cells with the appropriate ligand for the suspected off-target receptor (e.g., HGF for MET) for 10-15 minutes.
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Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against the phosphorylated form of the suspected off-target or its downstream substrate (e.g., anti-phospho-MET, anti-phospho-AKT) overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest (e.g., anti-total-MET) and a loading control (e.g., GAPDH, β-actin).
Protocol 2: Kinase Selectivity Profiling Assay
To definitively identify off-targets, a broad kinase screen is recommended. The general principle is outlined below, though it is often performed as a service by specialized companies.
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Assay Principle: The assay measures the ability of this compound to inhibit the activity of a large panel of purified recombinant kinases. Activity is typically measured by quantifying the phosphorylation of a specific substrate.
-
Reaction Setup: In a multi-well plate (e.g., 384-well), combine the assay buffer (containing HEPES, MgCl2, Brij35, DTT), a specific kinase, its corresponding peptide substrate (often fluorescently labeled), and ATP at its Km concentration.
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Inhibitor Addition: Add this compound at various concentrations to the wells.
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Reaction and Termination: Initiate the kinase reaction and allow it to proceed for a set time (e.g., 60 minutes). Terminate the reaction by adding EDTA.
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Detection: The amount of phosphorylated substrate is quantified. The detection method depends on the assay format (e.g., fluorescence polarization, radiometric, or antibody-based detection like ELISA).
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Data Analysis: The IC50 value is calculated for each kinase by plotting the percent inhibition against the log concentration of this compound. This provides a comprehensive selectivity profile.
References
BMS-754807 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and experimental use of BMS-754807, a potent and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO.[1][2] To ensure maximum solubility, it is critical to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits high solubility in DMSO and ethanol. It is considered insoluble in water.[1] Please refer to the solubility data table below for specific concentrations.
Q3: How should I store the solid compound and its stock solutions?
A3: The solid powder of this compound should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to six months.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A4: No, this compound is insoluble in water. It is necessary to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO, and then dilute this stock into your aqueous buffer or cell culture medium to the desired final concentration.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and reversible dual inhibitor of the IGF-1R and IR tyrosine kinases. By binding to these receptors, it blocks the downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving completely in DMSO.
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Possible Cause 1: DMSO quality. The DMSO may have absorbed moisture from the air.
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Solution: Use a new, sealed bottle of anhydrous or molecular sieve-dried DMSO.
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Possible Cause 2: Concentration too high. You may be exceeding the solubility limit.
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Solution: Refer to the solubility table. Try gently warming the solution (e.g., in a 37°C water bath) and vortexing to aid dissolution. If it still doesn't dissolve, you may need to prepare a slightly less concentrated stock solution.
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Issue 2: A precipitate formed when I diluted my DMSO stock solution into my aqueous medium.
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Possible Cause: Poor aqueous solubility. this compound is insoluble in water, and adding a concentrated DMSO stock directly to an aqueous solution can cause it to precipitate out.
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Solution 1: Increase mixing. Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersion.
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Solution 2: Reduce final DMSO concentration. The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity and solubility issues. Ensure your stock concentration is high enough to achieve the desired final concentration of this compound without exceeding this DMSO limit.
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Solution 3: Use a surfactant or co-solvent (for in vivo studies). For animal studies, formulations may include co-solvents like PEG300 or surfactants like Tween 80 to maintain the compound in solution or suspension.
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Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 100 | ≥ 216.69 | Use of fresh, anhydrous DMSO is critical. |
| DMSO | 92 | 199.35 | |
| Ethanol | 92 | 199.35 | |
| Water | Insoluble | N/A |
Molecular Weight of this compound: 461.49 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing the Compound: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock, weigh out 4.61 mg.
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Adding Solvent: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the tube. For 1 mL of a 10 mM solution from 4.61 mg, add 1 mL of DMSO.
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Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
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Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).
Protocol 2: Diluting this compound for In Vitro Cell-Based Assays
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Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
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Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
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Final Dilution: Add the required volume of the stock or intermediate solution to your cell culture plates containing the final volume of medium. For instance, add 10 µL of a 100 µM intermediate solution to 990 µL of medium in a well to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
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Mixing: Mix gently by pipetting up and down or by swirling the plate to ensure even distribution of the compound.
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Preparing stable BMS-754807 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of stable BMS-754807 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] Ethanol can also be used.[2] this compound is practically insoluble in water.
Q2: What is the maximum achievable concentration of this compound in common solvents?
A2: The solubility of this compound can vary slightly between suppliers. However, the following table summarizes typical maximum concentrations:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 74.0 - 92 | 160.35 - 199.35 |
| Ethanol | 61.0 | 132.18 |
| DMF | 30.0 | 65.01 |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 | 1.08 |
Q3: How should I store the solid compound and prepared stock solutions of this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
| In Solvent | -20°C | Up to 2 weeks to 6 months (varies by source) |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1][3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and reversible inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases. By binding to these receptors, it blocks the downstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/MAPK pathways, which are critical for cell proliferation, growth, and survival.
Troubleshooting Guide
Problem: The this compound powder is difficult to dissolve.
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Solution: Gently warm the solution to 37°C for 10-15 minutes. Sonication in an ultrasonic bath for a few minutes can also aid in dissolution. Ensure you are using a high-purity, anhydrous grade of DMSO, as absorbed moisture can reduce solubility.
Problem: My this compound stock solution appears cloudy or has visible precipitate after thawing.
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Solution: This may indicate that the compound has precipitated out of solution. Before use, warm the vial to room temperature or 37°C and vortex thoroughly to ensure all the compound is redissolved. If precipitation persists, briefly sonicate the solution. To prevent this, ensure the initial stock concentration does not exceed the solubility limit and that the solution is aliquoted to minimize freeze-thaw cycles.
Problem: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.
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Solution: This is a common issue when diluting a high-concentration DMSO stock into an aqueous environment where the compound is less soluble. To mitigate this, it is recommended to perform serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of DMSO to an intermediate concentration. Then, add this intermediate stock dropwise to the gently vortexing aqueous buffer or medium. Avoid adding the DMSO stock directly to the aqueous solution in a concentrated bolus. For in vivo studies, co-solvents like 20% SBE-β-CD in saline can be used to improve solubility and prevent precipitation.
Problem: I am seeing inconsistent or lower-than-expected activity in my experiments.
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Solution: This could be due to several factors:
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Degradation: Ensure that the stock solutions have been stored correctly and have not undergone excessive freeze-thaw cycles. It is recommended to use freshly prepared working solutions for each experiment.
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Incorrect Concentration: Verify the calculations for your stock solution and final working concentrations.
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Cell Line Sensitivity: The sensitivity to this compound can vary significantly between different cell lines. Confirm the reported IC50 values for your specific cell line from the literature.
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Experimental Protocols
Detailed Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 461.49 g/mol )
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or cryovials
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Calibrated pipette
Procedure:
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Pre-warm the DMSO: If the DMSO is stored at a low temperature, allow it to come to room temperature.
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Weigh the this compound: Accurately weigh out a specific mass of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.615 mg of the compound.
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Dissolve the compound: Add the appropriate volume of DMSO to the vial containing the this compound powder. Using the example above, add 1 mL of DMSO.
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Aid dissolution (if necessary): Vortex the solution thoroughly. If the compound does not fully dissolve, you can warm the vial in a 37°C water bath for 10-15 minutes and/or sonicate for a few minutes until the solution is clear.
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Aliquot for storage: Once the compound is completely dissolved, dispense small, single-use aliquots (e.g., 10-20 µL) into sterile microcentrifuge tubes or cryovials. This will prevent contamination and degradation from repeated freeze-thaw cycles.
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Store appropriately: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 2 weeks).
Experimental Workflow for Cell-Based Assays
Caption: Workflow for a typical cell-based assay using this compound.
Signaling Pathway
This compound targets the IGF-1R/IR signaling pathway. Upon ligand binding (IGF-1 or IGF-2), the receptor autophosphorylates, initiating two primary downstream signaling cascades: the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Ras/MAPK pathway, which is also involved in cell growth and differentiation.
Caption: this compound inhibits the IGF-1R/IR signaling pathway.
References
Technical Support Center: Optimizing BMS-754807 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BMS-754807 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable, and reversible small-molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) family of tyrosine kinases.[1][2][3][4] It functions as an ATP-competitive antagonist, directly interfering with the catalytic kinase domains of IGF-1R and IR, thereby disrupting their enzymatic activities.[2] This inhibition blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis. By blocking these pathways, this compound can inhibit tumor cell growth and induce apoptosis.
Q2: What is a typical effective concentration range for this compound in cell viability assays?
A2: The effective concentration of this compound can vary significantly depending on the cell line being studied. However, published data indicates that for many sensitive cancer cell lines, the half-maximal inhibitory concentration (IC50) for cell proliferation ranges from the low nanomolar to the low micromolar range. For instance, IC50 values have been reported to be between 5 nM and 365 nM for a broad range of human tumor cell lines. In some specific cell lines, such as the IGF-1R-Sal and Rh41 cells, the IC50 values for proliferation inhibition are as low as 7 nM and 5 nM, respectively. For other cell lines like A549 and NCI-H358, the IC50 values can be higher, at 1.08 µM and 76 µM, respectively. Therefore, a preliminary dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
Q3: How does this compound affect downstream signaling pathways?
A3: this compound inhibits the phosphorylation of IGF-1R and IR, which in turn leads to the reduced phosphorylation and activation of downstream signaling proteins. Key affected pathways include the PI3K/AKT and MAPK (ERK) pathways. Studies have shown that treatment with this compound leads to a decrease in phosphorylated AKT (pAKT) and, in some cases, phosphorylated ERK (pERK). This disruption of downstream signaling is a key mechanism behind its anti-proliferative and pro-apoptotic effects.
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, several studies have shown that this compound can act synergistically when combined with other cytotoxic, hormonal, and targeted agents. For example, it has been shown to enhance the response to gemcitabine in pancreatic cancer and synergize with hormonal agents like letrozole and tamoxifen in estrogen-dependent breast cancer. Combination therapy may allow for lower effective doses of each agent and potentially overcome resistance mechanisms.
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
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Possible Cause: Uneven cell seeding.
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Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent cells from settling. Use a multichannel pipette for more consistent dispensing.
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Possible Cause: Edge effects in the microplate.
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Solution: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media without cells.
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Possible Cause: Incomplete dissolution of formazan crystals (in MTT assays).
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Solution: Ensure the solubilization buffer is added to all wells and that the formazan is completely dissolved before reading the plate. This can be facilitated by gentle shaking on an orbital shaker for a few minutes.
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Issue 2: No significant decrease in cell viability even at high concentrations of this compound.
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Possible Cause: The cell line is resistant to IGF-1R/IR inhibition.
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Solution: Confirm the expression and activation of IGF-1R and IR in your cell line via Western blot or other methods. If the receptors are not expressed or are not constitutively active, the cells may not be sensitive to this compound.
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Possible Cause: The drug concentration range is too low.
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Solution: While many cell lines are sensitive in the nanomolar range, some may require micromolar concentrations. Perform a wider dose-response curve, for example, from 10 nM to 100 µM, to determine if the cell line responds at higher concentrations.
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Possible Cause: Insufficient incubation time.
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Solution: The effects of the inhibitor on cell viability may take time to manifest. Typical incubation times for cell viability assays range from 24 to 72 hours. Consider extending the incubation period to 48 or 72 hours to allow for sufficient time for the drug to exert its effect.
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Issue 3: Unexpected cell death in the vehicle control (DMSO) wells.
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Possible Cause: DMSO concentration is too high.
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Solution: Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are more sensitive. It is recommended to keep the final DMSO concentration in the culture medium below 0.1% and to ensure that the DMSO concentration is consistent across all wells, including the vehicle control.
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Possible Cause: Poor quality DMSO.
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Solution: Use a high-purity, sterile-filtered DMSO suitable for cell culture applications.
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Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Proliferation) | Reference |
| IGF-1R-Sal | - | 7 nM | |
| Rh41 | Rhabdomyosarcoma | 5 nM | |
| Geo | Colon Carcinoma | 365 nM | |
| A549 | Non-small cell lung | 1.08 µM | |
| NCI-H358 | Non-small cell lung | 76 µM | |
| Flo-1 | Esophageal Adenocarcinoma | ~5 µM | |
| OE19 | Esophageal Adenocarcinoma | >5 µM | |
| SK-GT-2 | Esophageal Adenocarcinoma | >5 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a general framework for determining the IC50 value of this compound in a specific adherent cell line.
Materials:
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Cell line of interest
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Complete culture medium (e.g., DMEM with 10% FBS)
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This compound
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Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count cells that are in the exponential growth phase.
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Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
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Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
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Compound Preparation and Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in complete culture medium to prepare a range of treatment concentrations. For an initial range-finding experiment, a 10-fold serial dilution is recommended (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
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Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
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Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
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Incubation:
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Incubate the plate for a period relevant to your experimental endpoint (typically 24, 48, or 72 hours).
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MTT Assay:
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After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
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Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
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Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
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Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.
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Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
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-
Data Acquisition and Analysis:
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Read the absorbance at a wavelength of 570 nm using a microplate reader.
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Subtract the average absorbance of the blank wells (medium only) from all other readings.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
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Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for lack of drug efficacy.
References
Troubleshooting inconsistent results with BMS-754807
Welcome to the technical support center for BMS-754807. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this potent dual inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (InsR).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, helping you to identify potential causes and find solutions to ensure the consistency and reliability of your results.
| Issue | Potential Cause | Suggested Solution |
| High variability in cell viability/proliferation assays between experiments. | 1. Inconsistent Cell Health and Density: Variations in cell passage number, confluency at the time of treatment, or overall cell health can significantly impact results. 2. Reagent Instability: Improper storage or handling of this compound stock solutions can lead to degradation. 3. Serum Lot Variation: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may interfere with the IGF-1R/InsR pathway. | 1. Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase before treatment. 2. Proper Reagent Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Qualify Serum Lots: Test new lots of FBS to ensure consistent results in your cell lines of interest. Consider using serum-starvation protocols to reduce background signaling before treatment. |
| Lower than expected potency (higher IC50 value) in sensitive cell lines. | 1. Suboptimal Drug Concentration or Exposure Time: The concentration range or duration of treatment may not be sufficient to elicit a potent response. 2. High Serum Concentration: Growth factors in serum can compete with the inhibitory effect of this compound. 3. Cell Line-Specific Resistance: Some cell lines may have intrinsic resistance mechanisms. | 1. Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. 2. Reduce Serum Concentration: After initial cell attachment, consider reducing the serum concentration in the media during the treatment period.[1] 3. Verify Target Expression: Confirm the expression levels of IGF-1R and InsR in your cell line, as lower expression may lead to reduced sensitivity. |
| Inconsistent inhibition of downstream signaling (e.g., p-Akt, p-ERK). | 1. Inappropriate Lysate Collection Time: The timing of cell lysis after treatment may not align with the peak inhibition of the signaling pathway. 2. Suboptimal Western Blotting Technique: Issues with protein extraction, antibody quality, or transfer efficiency can lead to unreliable results.[2] 3. Crosstalk with other Signaling Pathways: Activation of alternative survival pathways can compensate for the inhibition of the IGF-1R/InsR axis. | 1. Perform a Time-Course Experiment: Collect cell lysates at various time points after this compound treatment to identify the optimal window for observing maximal inhibition of downstream targets. 2. Optimize Western Blot Protocol: Ensure complete cell lysis, use validated antibodies for your target proteins, and verify efficient protein transfer to the membrane. Include appropriate positive and negative controls. 3. Investigate Alternative Pathways: If downstream signaling is not consistently inhibited, consider investigating the activation of other receptor tyrosine kinases that may be compensating for the blocked pathway. |
| Development of drug resistance in long-term studies. | 1. Upregulation of Bypass Pathways: Cells can develop resistance by upregulating alternative signaling pathways, such as the PDGFRα pathway. 2. Downregulation of Target Receptors: Prolonged exposure to the inhibitor can lead to a decrease in the expression of IGF-1R. | 1. Combination Therapy: Consider combining this compound with inhibitors of potential bypass pathways to prevent or overcome resistance. 2. Monitor Target Expression: Periodically assess the expression levels of IGF-1R and InsR in your long-term cultures to monitor for any changes that may indicate the development of resistance. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, potent, and reversible small-molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR) tyrosine kinases. By binding to the ATP-binding site of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C for long-term storage (months to years). Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (days to weeks), solutions can be kept at 4°C.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO but insoluble in water. When preparing stock solutions, ensure the powder is fully dissolved in DMSO before further dilution in aqueous media for cell culture experiments.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a potent inhibitor of IGF-1R and InsR, it has been shown to have minor effects on other kinases such as Aurora A/B, Met, Ron, and TrkA/B. It exhibits little to no activity against Flt3, Lck, MK2, PKA, and PKC. Researchers should be aware of these potential off-target effects, which could contribute to the observed phenotype in some experimental systems. Some studies suggest that certain antiproliferative effects of this compound may be mediated through these off-target activities, independent of IGF-1R inhibition.
Q5: Why do I see different IC50 values for the same cell line in different publications?
A5: Variations in IC50 values for this compound across different studies can be attributed to several factors, including:
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Different assay methods: The type of cell viability or proliferation assay used (e.g., MTS, WST-1, 3H-thymidine incorporation) can yield different results.
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Assay duration: The length of exposure to the compound (e.g., 48, 72, or 96 hours) will influence the IC50 value.
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Cell culture conditions: Factors such as serum concentration, cell seeding density, and cell passage number can all affect the apparent potency of the inhibitor.
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Cell line heterogeneity: Even within the same named cell line, there can be genetic drift and phenotypic differences between stocks from different laboratories.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| IGF-1R-Sal | Salivary Gland | 7 | |
| Rh41 | Rhabdomyosarcoma | 5 | |
| Geo | Colon Carcinoma | 365 | |
| A549 | Non-Small Cell Lung Cancer | 1080 | |
| NCI-H358 | Non-Small Cell Lung Cancer | 760 |
Table 2: Inhibition of Downstream Signaling by this compound
| Cell Line | Target | IC50 (nM) | Reference |
| IGF-1R-Sal | p-IGF-1R | 13 | |
| Rh41 | p-IGF-1R | 6 | |
| Geo | p-IGF-1R | 21 | |
| IGF-1R-Sal | p-Akt | 22 | |
| Rh41 | p-Akt | 13 | |
| Geo | p-Akt | 16 | |
| IGF-1R-Sal | p-MAPK | 13 |
Experimental Protocols
Cell Viability (WST-1) Assay
This protocol is adapted from a study on esophageal adenocarcinoma cell lines.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
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Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
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Serum Starvation (Optional): After 24 hours, replace the medium with 100 µL of low-serum (e.g., 2% FBS) or serum-free medium and incubate for another 12-24 hours.
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Treatment: Prepare serial dilutions of this compound in the appropriate medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
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WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
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Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
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Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for p-Akt Inhibition
This is a general protocol that should be optimized for your specific cell line and antibodies.
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
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SDS-PAGE: Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Visualizations
References
BMS-754807 Technical Support Center: Ensuring Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the storage, handling, and potential degradation of BMS-754807 to ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a dry, dark environment.[1][2][3] Under these conditions, the compound is reported to be stable for at least four years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO and ethanol.[2] For stock solutions, it is recommended to dissolve the compound in high-purity, anhydrous DMSO. To minimize degradation, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to 6 months), aliquots can be stored at -20°C. For longer-term storage (up to one year), it is best to store the aliquots at -80°C. Some suppliers do not recommend long-term storage of solutions, suggesting they should be used soon after preparation.
Q3: Is this compound soluble in aqueous solutions?
A3: this compound is insoluble in water. For cell-based assays and other experiments requiring aqueous buffers, it is common practice to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be further diluted into the aqueous experimental medium. It is crucial to ensure that the final concentration of DMSO in the experimental setup is low enough to not affect the biological system being studied.
Q4: What should I do if I have difficulty dissolving this compound?
A4: If you encounter issues with dissolving this compound, you can gently warm the solution to 37°C for a short period (e.g., 10 minutes) and/or use an ultrasonic bath to aid in solubilization. Always use fresh, high-quality solvents, as moisture-absorbing solvents like DMSO can impact solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected biological activity in experiments. | Degradation of this compound. | - Ensure that the solid compound and stock solutions have been stored according to the recommended conditions (-20°C for solid, -80°C for long-term stock solutions).- Avoid repeated freeze-thaw cycles by using single-use aliquots.- Prepare fresh stock solutions from solid compound if degradation is suspected.- Protect solutions from light during preparation and use. |
| Improper solution preparation. | - Confirm the correct solvent (e.g., high-purity DMSO) was used.- If solubility is an issue, gently warm or sonicate the solution as described in the FAQs.- Visually inspect the solution for any precipitation before use. | |
| Precipitation of the compound in aqueous media. | Low aqueous solubility. | - Ensure the final concentration of DMSO from the stock solution is kept to a minimum in the final aqueous solution.- The final concentration of this compound in the aqueous medium should not exceed its solubility limit. Consider performing a solubility test if unsure. |
| Variability between experimental replicates. | Inconsistent handling or storage. | - Standardize the protocol for solution preparation, storage, and handling across all experiments.- Ensure all users are following the same guidelines for storing and handling the compound. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | ≥ 4 years | Store in a dry, dark place. |
| Stock Solution in DMSO | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Recommended for long-term storage. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Soluble |
| Water | Insoluble |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
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This compound (solid powder)
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Calibrated balance
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Vortex mixer and/or sonicator
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 461.49 g/mol ), weigh out 4.61 mg.
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Add the appropriate volume of anhydrous DMSO to the solid compound.
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Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube to 37°C for a short period or place it in an ultrasonic bath to aid dissolution.
-
Visually confirm that the solution is clear and free of any particulate matter.
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Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
Disclaimer: While extensive research has been conducted, specific degradation pathways and byproducts for this compound are not publicly available. The information provided is based on supplier recommendations and general chemical handling best practices. For critical applications, it is advisable to perform in-house stability assessments.
References
Technical Support Center: BMS-754807 and In Vitro Glucose Metabolism
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of BMS-754807 in in vitro studies of glucose metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects glucose metabolism in vitro?
A1: this compound is a potent, reversible, ATP-competitive small-molecule inhibitor of both the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinases.[1][2][3][4][5] The high homology between the ATP binding pockets of these receptors allows for this dual inhibition. Since the insulin receptor is the primary mediator of insulin-stimulated glucose uptake in many cell types, inhibiting its kinase activity directly impairs downstream signaling required for glucose metabolism.
Q2: Which signaling pathway is most critical to consider when studying the effects of this compound on glucose uptake?
A2: The PI3K/Akt signaling pathway is the most critical cascade to monitor. Upon activation by insulin, the IR phosphorylates insulin receptor substrate (IRS) proteins. This creates docking sites for the p85 subunit of PI3K, leading to the activation of Akt (also known as Protein Kinase B). Activated Akt promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, facilitating glucose uptake. By inhibiting the IR, this compound blocks the phosphorylation of IRS proteins, leading to decreased Akt activation and subsequently, reduced glucose transport into the cell.
Q3: What are the typical effective concentrations of this compound for inhibiting IGF-1R/IR signaling in vitro?
A3: this compound demonstrates potent inhibition of IGF-1R and IR with IC50 values of 1.8 nM and 1.7 nM, respectively, in biochemical assays. In cell-based assays, it effectively inhibits the proliferation of a wide range of human tumor cell lines with IC50 values typically ranging from 5 nM to 365 nM. Inhibition of downstream signaling proteins like phosphorylated Akt has been observed with IC50 values around 22 nM. For glucose metabolism studies, it is recommended to perform a dose-response curve starting from low nanomolar concentrations (e.g., 1 nM) up to the micromolar range (e.g., 1-10 µM) to determine the optimal concentration for your specific cell line.
Q4: Can this compound affect cell viability? How do I distinguish between a direct effect on glucose metabolism and an effect due to cytotoxicity?
A4: Yes, this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. To differentiate between a specific effect on glucose metabolism and general cytotoxicity, it is crucial to:
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Perform a viability assay (e.g., using WST-1, MTT, or CellTiter-Glo) in parallel with your glucose uptake or metabolism assay.
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Use sub-toxic concentrations of this compound for your metabolism experiments. Choose concentrations that inhibit signaling (e.g., p-Akt) but have a minimal impact on cell viability over the time course of your experiment.
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Include a positive control for cytotoxicity to ensure your viability assay is working correctly.
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Measure apoptosis markers like cleaved PARP and cleaved caspase-3 if you suspect the compound is inducing cell death in your model.
Troubleshooting Guides
Issue 1: No significant change in glucose uptake observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is insensitive to IR inhibition for glucose uptake. | Some cell lines may rely on insulin-independent mechanisms for basal glucose uptake. Confirm that your cell line expresses functional IR and responds to insulin stimulation. |
| Incorrect concentration of this compound used. | Perform a dose-response experiment. The IC50 for proliferation may not be the optimal concentration for inhibiting glucose uptake. Test a broad range (e.g., 10 nM to 10 µM). |
| Insufficient incubation time. | Ensure the pre-incubation time with this compound is sufficient to inhibit receptor kinase activity before adding the glucose tracer. A pre-incubation of 2-4 hours is a typical starting point. |
| Degraded compound. | Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay conditions are not optimal. | Verify the functionality of your glucose uptake assay (e.g., 2-NBDG, ³H-2-deoxyglucose) with a known inhibitor of glucose transport, such as Cytochalasin B. |
Issue 2: High variability in results between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell numbers across all wells. Edge effects in plates can also contribute to variability. |
| Cell stress during the experiment. | Minimize handling stress. Ensure media changes and reagent additions are performed gently and consistently. Serum starvation steps, if used, should be for a consistent duration. |
| Inaccurate pipetting. | Calibrate pipettes regularly. Use low-retention tips for viscous solutions. When adding small volumes of concentrated compound, ensure it is mixed thoroughly but gently into the well. |
| Incomplete washing steps. | In glucose uptake assays, residual extracellular glucose tracer can lead to high background and variability. Ensure washing steps are thorough and consistent. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50/EC50) of this compound on Cell Proliferation
| Cell Line Type | Cell Line(s) | IC50 / EC50 | Reference |
| Rhabdomyosarcoma | Rh41 | 5 nM | |
| Colon Carcinoma | Geo | 5 nM | |
| Breast Cancer | MCF-7/AC-1 | Synergistic effects with hormonal agents | |
| Pancreatic Cancer | AsPC-1, BxPC-3, MIA PaCa-2, Panc-1 | Inhibition of 37-54% at 10 µM | |
| Esophageal Adenocarcinoma | Flo-1, OE19, SK-GT-2 | Inhibition of 23-37% at 1 µM | |
| Lung Cancer | A549, NCI-H358 | 1.08 µM, 76 µM | |
| Pediatric Tumors (Panel) | 23 cell lines | Median EC50 of 0.62 µM | |
| Ewing Sarcoma (Panel) | 4 cell lines | Median EC50 of 0.19 µM |
Table 2: In Vitro Inhibitory Activity (IC50) of this compound on Signaling Proteins
| Target Protein | Cell Line | IC50 | Reference |
| Phospho-IGF-1R | IGF-Sal | 13 nM | |
| Phospho-IGF-1R | Rh41 | 6 nM | |
| Phospho-IGF-1R | Geo | 21 nM | |
| Phospho-Akt | IGF-Sal | 22 nM | |
| Phospho-Akt | Rh41 | 13 nM | |
| Phospho-Akt | Geo | 16 nM | |
| Phospho-MAPK | IGF-Sal | 13 nM |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition
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Cell Culture: Plate cells (e.g., MCF-7, AsPC-1) in 6-well plates and grow to 70-80% confluency.
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Serum Starvation: Replace growth media with serum-free media and incubate for 6-12 hours.
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Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 500 nM) for 2-4 hours.
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Stimulation: Stimulate cells with insulin (e.g., 100 nM) or IGF-1 (e.g., 10 ng/mL) for 15-30 minutes to induce Akt phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody against Phospho-Akt (Ser473) overnight at 4°C.
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Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Protocol 2: Cell Proliferation Assay (WST-1)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Replace the media with fresh media containing serial dilutions of this compound (e.g., 0 to 10,000 nmol/L).
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Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
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Reagent Addition: Add 10 µL of WST-1 reagent to each well.
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Final Incubation: Incubate for an additional 1-4 hours, until a significant color change is observed in the control wells.
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Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits IGF-1R/IR signaling, blocking the PI3K/Akt pathway and glucose uptake.
Caption: Experimental workflow for measuring in vitro glucose uptake with this compound.
Caption: Troubleshooting decision tree for unexpected glucose uptake results.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of [18F]this compound: A potential PET ligand for IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-754807 Animal Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using BMS-754807 in animal studies. The information is intended to help minimize toxicity and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and reversible small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (InsR) tyrosine kinases.[1][2] By inhibiting these receptors, this compound can block downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[3] This dual inhibition is thought to be effective in a broad range of human tumor cell lines.[2][3]
Q2: What are the most common toxicities observed with this compound in animal studies?
The most frequently reported toxicities associated with this compound in animal models are related to its mechanism of action, specifically the inhibition of the insulin receptor. These include:
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Hyperglycemia: Elevated blood glucose levels are a common finding due to the inhibition of insulin signaling.
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Hypoglycemia: In some cases, fluctuations in blood glucose can also lead to periods of low blood sugar.
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Anorexia and Weight Loss: Decreased food intake and subsequent weight loss are often observed.
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Diarrhea: Gastrointestinal disturbances have been noted in some studies.
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Mortality: At higher doses, treatment-related deaths have been reported. For instance, in a study by the Pediatric Preclinical Testing Program, a 6.5% mortality rate was observed in the this compound treatment arms at a dose of 25 mg/kg administered orally twice daily.
Q3: What is a common formulation and route of administration for this compound in mice?
This compound is typically administered orally (p.o.) via gavage. A common vehicle for its formulation is a solution of PEG400 and water, often in an 80:20 ratio .
Troubleshooting Guide
Issue 1: Managing Hyperglycemia
Symptom: Blood glucose levels are consistently elevated above the normal range for the animal model.
Cause: Inhibition of the insulin receptor by this compound impairs glucose uptake and utilization by peripheral tissues.
Solution:
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Monitoring: Regularly monitor blood glucose levels. This can be done via tail vein sampling using a standard glucometer. Frequency of monitoring should be increased at the beginning of the study and after any dose adjustments.
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Intervention with Metformin: If hyperglycemia is persistent and severe, administration of metformin can be considered. While specific protocols for this compound-induced hyperglycemia are not widely published, general guidance for drug-induced hyperglycemia in rodents can be adapted. One study noted that hyperglycemia was reversible and could be treated with oral metformin.
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Suggested Starting Dose: A dose of 200 mg/kg of metformin administered orally once or twice daily has been used in rats to manage drug-induced hyperglycemia. Mouse models of metformin-induced diarrhea have used doses up to 500 mg/kg twice daily. Researchers should titrate the dose based on the severity of hyperglycemia and the animal's response.
-
-
Dose Adjustment of this compound: If hyperglycemia is unmanageable with supportive care, consider reducing the dose of this compound.
Issue 2: Managing Hypoglycemia
Symptom: Blood glucose levels drop below the normal range, potentially leading to lethargy, seizures, or coma. A study defined hypoglycemia in mice as a blood glucose level of ≤ 60 mg/dL.
Cause: Fluctuations in glucose metabolism due to IGF-1R/InsR inhibition can sometimes lead to hypoglycemia.
Solution:
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Monitoring: Frequent blood glucose monitoring is critical to detect hypoglycemic events.
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Glucose Administration: If an animal becomes hypoglycemic, immediate glucose supplementation is necessary. One study mentioned treating hypoglycemia with oral glucose. Another study on postsurgical hypoglycemia in mice found that subcutaneous injection of 1 mL of 5% dextrose was a safe and effective way to manage hypoglycemia (BG ≤ 60 mg/dL).
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Oral Administration: A 20% dextrose solution can be administered orally if the animal is conscious and able to swallow.
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Subcutaneous Administration: For more severe cases or if oral administration is not feasible, subcutaneous injection of a 5% dextrose solution is an alternative.
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Issue 3: Animal Weight Loss and Poor Body Condition
Symptom: Animals exhibit a significant loss of body weight (e.g., >15-20% of baseline) and/or a decline in body condition score.
Cause: This can be a result of anorexia, diarrhea, or general malaise caused by the treatment.
Solution:
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Regular Monitoring: Weigh animals at least twice a week, and more frequently if weight loss is observed. Monitor body condition score, posture, and activity levels daily.
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Supportive Care:
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Nutritional Support: Provide highly palatable and easily digestible food. Wet mash or nutritional gel supplements can encourage eating.
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Hydration: Ensure easy access to water. If dehydration is a concern, subcutaneous fluid administration (e.g., sterile saline) may be necessary.
-
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Dose Interruption/Reduction: If weight loss is severe and progressive, a temporary interruption of this compound treatment or a dose reduction may be required.
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Humane Endpoints: Establish clear humane endpoints for weight loss and body condition in your animal protocol to prevent unnecessary suffering.
Data Summary Tables
Table 1: Summary of this compound Dosing and Toxicity in Animal Studies
| Animal Model | Dose | Vehicle/Route | Observed Toxicity | Reference |
| Nude Mice (Tumor Xenografts) | 25 mg/kg, BID, 6 days/week for 6 weeks | PEG400/water (80:20), p.o. | 6.5% mortality; some xenograft models inevaluable due to toxicity. | |
| Nude Mice (Esophageal Adenocarcinoma Xenograft) | 25 mg/kg, 5 times/week for 2 weeks | PBS, i.p. | No significant difference in mouse body weight. Mention of hyperglycemia, hypoglycemia, anorexia, and diarrhea as known toxicities. | |
| SCID Mice (Pancreatic Cancer Xenograft) | 25 mg/kg, 5 times/week for 2 weeks | PBS, i.p. | No significant change in mouse body weight. | |
| Nude Mice (Breast Cancer Xenograft) | 50 mg/kg/day for 28 days | PEG400:water (80:20), p.o. | No significant difference in blood glucose. Treatment with this compound/tamoxifen resulted in significant weight loss. | |
| Nude Mice (IGF-1R-Sal Tumor) | 3.125 and 12.5 mg/kg, p.o. | Not specified | Inhibited tumor growth. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
Materials:
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This compound powder
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Vehicle (e.g., PEG400 and sterile water)
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Sterile microcentrifuge tubes
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Vortex mixer
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Analytical balance
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Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip recommended)
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1 mL syringes
Procedure:
-
Calculate the Dose: Determine the required dose of this compound in mg/kg.
-
Prepare the Formulation:
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Weigh the appropriate amount of this compound powder.
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Prepare the 80:20 PEG400:water vehicle.
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Add the this compound powder to the vehicle in a sterile tube to achieve the desired final concentration.
-
Vortex thoroughly to ensure complete dissolution or a uniform suspension. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Dosing:
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Accurately weigh each mouse to calculate the individual dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Gently restrain the mouse.
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Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it to the pre-measured length.
-
Slowly administer the calculated volume of the this compound formulation.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress.
-
Protocol 2: Monitoring for Treatment-Related Toxicity
Parameters to Monitor:
-
Body Weight: At least twice weekly.
-
Clinical Signs: Daily observation for changes in posture, activity, grooming, and signs of pain or distress.
-
Tumor Burden: Measure tumor size with calipers at least twice weekly for subcutaneous models.
-
Blood Glucose: At baseline and then regularly throughout the study, with increased frequency after initiation of treatment or dose changes.
-
Food and Water Intake: Monitor for significant changes.
Monitoring Schedule:
-
Weeks 1-2 (Induction Phase): Daily clinical observation, body weight twice weekly, blood glucose 2-3 times per week.
-
Subsequent Weeks (Treatment Phase): Daily clinical observation, body weight twice weekly, blood glucose once or twice weekly (or more frequently if abnormalities are detected).
-
Nearing Endpoints: Daily monitoring of all parameters is recommended when animals show signs of significant tumor burden or clinical deterioration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the IGF-1R and InsR signaling pathways.
Caption: Workflow for in vivo studies with this compound, including toxicity monitoring.
References
Technical Support Center: Interpreting Unexpected Phenotypes with BMS-754807 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected experimental results when using the dual IGF-1R/IR inhibitor, BMS-754807.
Troubleshooting Guide
Researchers may encounter unexpected phenotypes during their experiments with this compound. This guide provides potential explanations and troubleshooting steps for common issues.
| Observed Phenotype | Potential Cause | Suggested Troubleshooting Steps |
| Minimal or No Inhibition of Cell Proliferation | 1. Acquired Resistance: Prolonged treatment can lead to the activation of alternative signaling pathways.[1][2] 2. Cell Line Insensitivity: Not all cell lines are equally sensitive to IGF-1R/IR inhibition. | 1. Evaluate Alternative Pathways: Perform Western blot analysis for upregulated and activated proteins such as PDGFRα and AXL.[2] Consider combination therapy with inhibitors of the identified activated pathway. 2. Confirm Target Engagement: Verify the inhibition of IGF-1R and IR phosphorylation via Western blot. 3. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 for your specific cell line. |
| Unexpected Cell Cycle Arrest at G2/M Phase | Off-Target Effects: this compound has been shown to have off-target activity against other kinases, such as Aurora A and Aurora B, which are involved in cell cycle regulation.[3] | 1. Compare with Other IGF-1R Inhibitors: Use a more specific IGF-1R inhibitor (e.g., OSI-906) to see if the G2/M arrest is a consistent effect of IGF-1R inhibition in your model.[1] 2. Analyze Key G2/M Proteins: Perform Western blot analysis for key G2/M checkpoint proteins (e.g., Cyclin B1, CDK1). |
| Stronger Antiproliferative Effect Than Expected | Off-Target Kinase Inhibition: this compound inhibits other kinases beyond IGF-1R and IR, which may contribute to its potent antiproliferative effects. | 1. Kinase Profiling: If available, perform a kinase profiling assay to identify other inhibited kinases in your experimental system. 2. Evaluate Downstream Signaling: Broaden your analysis of signaling pathways beyond the canonical PI3K/AKT and MAPK pathways. |
| Variable Results Between Experiments | 1. Reagent Stability: this compound, like many small molecules, can degrade over time. 2. Experimental Conditions: Inconsistent cell density, passage number, or serum concentration can affect results. | 1. Aliquot and Store Properly: Aliquot this compound upon receipt and store at -20°C or -80°C to minimize freeze-thaw cycles. 2. Standardize Protocols: Ensure consistent experimental parameters across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, reversible, ATP-competitive small-molecule inhibitor of both the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases. By inhibiting these receptors, it blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.
Q2: I'm observing resistance to this compound in my long-term cultures. What are the known mechanisms of resistance?
A2: Acquired resistance to this compound has been linked to the upregulation and activation of alternative receptor tyrosine kinases. Key mechanisms include:
-
PDGFRα Amplification and Overexpression: In some models, resistance is driven by the amplification and constitutive activation of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).
-
AXL Upregulation: Increased expression of the AXL receptor tyrosine kinase has also been implicated in resistance to IGF-1R targeted therapies.
-
Upregulation of erbB Family Receptors: Increased expression of other receptor tyrosine kinases, such as members of the erbB family, can provide escape signaling pathways.
Q3: Are there any known off-target effects of this compound?
A3: Yes, this compound has been shown to inhibit other kinases, although generally with lower potency than for IGF-1R and IR. These include Met, RON, TrkA, TrkB, Aurora A, and Aurora B. These off-target activities may contribute to some of the observed cellular effects and could explain phenotypes that are not seen with more specific IGF-1R inhibitors.
Q4: My cells treated with this compound are undergoing apoptosis, but I'm unsure of the mechanism. How does this compound induce apoptosis?
A4: this compound has been shown to induce apoptosis by inhibiting the pro-survival signals downstream of IGF-1R/IR. This leads to the activation of the caspase cascade, evidenced by the cleavage of caspase-3 and PARP (Poly ADP-ribose polymerase).
Q5: How does the activity of this compound compare to other IGF-1R inhibitors like OSI-906?
A5: While both are IGF-1R inhibitors, studies have shown differential effects. This compound has been reported to have a more potent antiproliferative effect in some cancer cell lines compared to OSI-906. This difference may be attributed to the broader kinase inhibition profile of this compound. Additionally, they can induce different cell cycle arrest phenotypes, with this compound sometimes causing a G2/M arrest, while OSI-906 may induce a G1 arrest.
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of this compound against various kinases and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| IGF-1R | 1.8 |
| IR | 1.7 |
| TrkB | 4 |
| Met | 6 |
| TrkA | 7 |
| Aurora A | 9 |
| Aurora B | 25 |
| RON | 44 |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Rh41 | Rhabdomyosarcoma | 5 |
| Geo | Colon Carcinoma | 5 |
| IGF-1R-Sal | - | 7 |
| A549 | Lung Cancer | 1080 |
| NCI-H358 | Lung Cancer | 76000 |
Experimental Protocols
Western Blot Analysis of IGF-1R Signaling Pathway
This protocol describes the analysis of protein expression and phosphorylation in the IGF-1R signaling pathway following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IGF-1R, total IGF-1R, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (MTT/MTS)
This protocol outlines the procedure for assessing cell viability after this compound treatment using a colorimetric assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT/MTS Addition and Incubation:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO) and gently shake to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Immunoprecipitation of IGF-1R
This protocol describes the immunoprecipitation of IGF-1R to study its interactions and post-translational modifications.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle as described in the Western Blot protocol.
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody against IGF-1R to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting with antibodies against IGF-1R or other proteins of interest.
-
Visualizations
References
- 1. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, this compound, in a human rhabdomyosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Battle of IGF-1R/Insulin Receptor Inhibitors: BMS-754807 vs. OSI-906 (Linsitinib)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent small molecule inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR): BMS-754807 and OSI-906 (linsitinib). This analysis is supported by a compilation of preclinical data from various studies.
The IGF-1R signaling pathway is a critical mediator of cell growth, proliferation, and survival, making it a key target in oncology research.[1] Both this compound and OSI-906 are potent, orally bioavailable, ATP-competitive inhibitors that target the tyrosine kinase domains of IGF-1R and the structurally similar IR.[2][3] While both compounds share a common mechanism of action, their efficacy profiles exhibit notable differences across various cancer types.
Biochemical Potency: A Look at the Numbers
A primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies how much of the drug is needed to inhibit a specific biological process by half. In cell-free biochemical assays, both this compound and OSI-906 demonstrate high affinity for their targets.
| Inhibitor | Target | IC50 (nM) |
| This compound | IGF-1R | 1.8[4][5] |
| IR | 1.7 | |
| OSI-906 (linsitinib) | IGF-1R | 35 |
| IR | 75 |
Table 1: Comparison of in vitro biochemical potency of this compound and OSI-906 against IGF-1R and IR.
As indicated in Table 1, this compound exhibits greater potency in biochemical assays, with IC50 values in the low nanomolar range for both IGF-1R and IR. OSI-906 is also a potent inhibitor, with IC50 values in the mid-nanomolar range.
In Vitro Efficacy: Anti-Proliferative Activity in Cancer Cell Lines
The true test of these inhibitors lies in their ability to halt the growth of cancer cells. Numerous studies have evaluated the anti-proliferative effects of both compounds across a wide array of human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50/EC50 (nM) | OSI-906 (linsitinib) EC50 (nM) |
| Rh41 | Rhabdomyosarcoma | 5 | - |
| Geo | Colon Carcinoma | 5 | - |
| IGF-1R-Sal | - | 7 | - |
| A549 | Lung Cancer | 1080 | - |
| NCI-H358 | Lung Cancer | 76000 | - |
| Multiple Lines | Pediatric Cancers | Median EC50: 620 | - |
| Various | Broad Range | 5 - 365 | - |
| HT-29 | Colorectal Cancer | - | 210 |
| Colo205 | Colorectal Cancer | - | 320 |
| Various | Multiple Types | - | 21 - 810 |
Table 2: Comparison of in vitro anti-proliferative activity of this compound and OSI-906 in various human cancer cell lines.
This compound has demonstrated potent anti-proliferative activity across a broad spectrum of tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin, with IC50 values often in the low nanomolar range. OSI-906 also inhibits the proliferation of several tumor cell lines, with reported EC50 values ranging from low to high nanomolar concentrations.
A direct comparative study on human colon, pancreatic, and glioblastoma cell lines revealed that while both inhibitors block IGF-1R signaling at equivalent doses, this compound generally exerts a stronger antiproliferative effect. In some pancreatic carcinoma cell lines, this compound showed a significant anti-proliferative effect, while OSI-906 had a minimal impact. This study suggests that the potent effects of this compound may be partially attributable to off-target effects on other protein kinases, independent of IGF-1R inhibition.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The efficacy of these inhibitors has also been evaluated in vivo using animal models with tumor xenografts.
| Inhibitor | Xenograft Model | Dosing | Outcome |
| This compound | IGF-1R-Sal | 12.5 mg/kg, oral | Inhibition of IGF-1R phosphorylation |
| Epithelial, Hematopoietic, Mesenchymal | - | Tumor Growth Inhibition (TGI) ranging from 53% to 115% | |
| Pancreatic Cancer (AsPC-1) | - | Inhibited local tumor growth | |
| Estrogen-Dependent Breast Cancer (MCF-7/AC-1) | - | Tumor regressions when combined with hormonal therapy | |
| OSI-906 (linsitinib) | IGF-1R-driven (LISN) | 75 mg/kg, single dose | 80% maximal inhibition of IGF-1R phosphorylation |
| IGF-1R-driven | 25 mg/kg | 60% TGI | |
| IGF-1R-driven | 75 mg/kg | 100% TGI and 55% regression | |
| NCI-H292 | - | Inhibits tumor growth |
Table 3: Summary of in vivo anti-tumor activity of this compound and OSI-906 in xenograft models.
Both compounds have demonstrated significant anti-tumor activity in various xenograft models. This compound has shown efficacy in a range of tumor types, and in some models, it has demonstrated synergistic effects when combined with other anti-cancer agents. OSI-906 has also shown robust, dose-dependent tumor growth inhibition and even tumor regression in IGF-1R-driven models.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the process of evaluation for these inhibitors, the following diagrams are provided.
Caption: IGF-1R/IR signaling pathway and points of inhibition by this compound and OSI-906.
Caption: A typical experimental workflow for evaluating the efficacy of kinase inhibitors.
Experimental Protocols
Kinase Inhibition Assay (Biochemical IC50 Determination)
The inhibitory activity of the compounds against IGF-1R and IR kinases is typically determined using in vitro kinase assays. A common method involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human IGF-1R or IR kinase domain is used as the enzyme source. A synthetic peptide substrate, such as poly(Glu:Tyr), is coated onto microplate wells.
-
Compound Incubation: The kinase enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound or OSI-906) in the presence of ATP.
-
Phosphorylation Reaction: The kinase reaction is initiated, allowing the enzyme to phosphorylate the substrate.
-
Detection: The level of phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to an enzyme like horseradish peroxidase (HRP). A substrate for HRP is then added to produce a colorimetric or chemiluminescent signal that is proportional to the extent of phosphorylation.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Cellular EC50 Determination)
The anti-proliferative effects of the inhibitors on cancer cell lines are commonly assessed using assays that measure cell viability, such as the MTT or WST-1 assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 or 96 hours).
-
Viability Reagent Addition: A viability reagent (e.g., MTT or WST-1) is added to each well. This reagent is converted into a colored formazan product by metabolically active cells.
-
Signal Measurement: The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
EC50 Calculation: The half-maximal effective concentration (EC50) is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Conclusion
Both this compound and OSI-906 (linsitinib) are potent dual inhibitors of IGF-1R and IR with demonstrated anti-cancer activity in preclinical models. This compound generally exhibits higher potency in biochemical and cellular assays, which may be due to effects on targets other than IGF-1R/IR. OSI-906 also shows significant efficacy, particularly in IGF-1R-driven tumor models.
The choice between these inhibitors for further research and development may depend on the specific cancer type, the underlying molecular drivers of the tumor, and the desired selectivity profile. The data presented in this guide provide a foundation for researchers to make informed decisions in the ongoing effort to develop effective therapies targeting the IGF-1R signaling pathway.
References
- 1. aseica.es [aseica.es]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of Insulin-like growth factor receptor 1 (IGF1R) and Insulin Receptor (IR) as a therapeutic targets in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BMS-754807 Versus Anti-IGF-1R Monoclonal Antibodies in Cancer Research
A comprehensive analysis for researchers and drug development professionals of the dual IGF-1R/IR inhibitor, BMS-754807, and therapeutic anti-IGF-1R monoclonal antibodies, supported by experimental data and detailed protocols.
The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is a critical mediator of cell proliferation, survival, and differentiation, making it a compelling target in oncology.[1] Dysregulation of this pathway is implicated in the development and progression of numerous cancers.[2] Therapeutic strategies to inhibit IGF-1R have primarily focused on two distinct approaches: small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. This guide provides a detailed comparison of a prominent TKI, this compound, and the class of anti-IGF-1R monoclonal antibodies, offering a comprehensive resource for the scientific community.
Mechanism of Action: A Tale of Two Strategies
This compound is an orally bioavailable small molecule that acts as a potent and reversible ATP-competitive inhibitor of both IGF-1R and the structurally related insulin receptor (IR) tyrosine kinases.[3][4] By binding to the intracellular kinase domain, this compound prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways.[1] This dual inhibition of IGF-1R and IR may offer a broader therapeutic window, particularly in tumors where IR signaling can act as an escape mechanism.
In contrast, anti-IGF-1R monoclonal antibodies are large glycoproteins that bind to the extracellular domain of the IGF-1R. Their primary mechanisms of action include blocking the binding of ligands (IGF-1 and IGF-2) to the receptor and inducing the internalization and subsequent degradation of the receptor, thereby reducing the number of receptors on the cell surface. Unlike this compound, most of these antibodies are highly specific for IGF-1R and do not directly inhibit the insulin receptor.
Preclinical Performance: A Data-Driven Comparison
In Vitro Potency
This compound has demonstrated potent inhibition of IGF-1R and IR in biochemical assays and has shown significant anti-proliferative effects across a broad range of cancer cell lines. In contrast, the potency of anti-IGF-1R monoclonal antibodies can vary depending on the specific antibody and the cell line being tested.
| Agent | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference(s) |
| This compound | IGF-1R | Kinase Assay | 1.8 | Cell-free | |
| IR | Kinase Assay | 1.7 | Cell-free | ||
| pIGF-1R | Cell-based | 0.42 | - | ||
| Cell Proliferation | MTT Assay | 0.19 µM (median) | Ewing Sarcoma cell lines | ||
| Figitumumab (CP-751,871) | IGF-1 Binding | Cell-based | 1.8 | - | |
| pIGF-1R | Cell-based | 0.42 | - | ||
| Ganitumab (AMG 479) | IGF-1R | Cell-based | 0.6 - 2.5 | - | |
| Cixutumumab (IMC-A12) | IGF-1R | - | - | - | |
| mAb391 | IGF-1 induced proliferation | Neutralization | 11 µg/mL (for 50-75% neutralization) | MCF-7 |
In Vivo Efficacy
Both this compound and anti-IGF-1R monoclonal antibodies have demonstrated anti-tumor activity in various xenograft models. Direct comparisons in some studies have shown that the efficacy can be model-dependent.
| Agent | Dose & Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | 25 mg/kg, p.o., BID | Multiple solid tumors | Significant differences in event-free survival in 18 of 32 models | |
| Cixutumumab (IMC-A12) | 40 mg/kg, i.p., 3x/week | RPMI8226 Multiple Myeloma | Modest to significant | |
| Figitumumab (CP-751,871) | Not specified | Multiple models | Marked anti-tumor activity | |
| LMAb1 | Not specified | SKOV3-T Ovarian Cancer | Effective anti-tumor function |
Clinical Trial Insights
Clinical development of both this compound and several anti-IGF-1R monoclonal antibodies has been pursued in various cancer types. While some promising early signals were observed, particularly in sarcomas, the overall results in larger trials have been mixed, with many studies not meeting their primary endpoints.
This compound:
-
Phase I/II trials have been conducted to evaluate its safety and efficacy, both as a single agent and in combination with other therapies.
Anti-IGF-1R Monoclonal Antibodies:
-
Figitumumab (CP-751,871): Phase III trials in non-small cell lung cancer (NSCLC) were discontinued due to futility and increased adverse events.
-
Cixutumumab (IMC-A12): Showed limited single-agent activity in refractory solid tumors in pediatric patients, although prolonged stable disease was observed in some cases. Phase II trials in breast cancer did not demonstrate a significant improvement in progression-free survival.
Common adverse events associated with anti-IGF-1R antibodies include hyperglycemia.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate IGF-1R inhibitors.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the IGF-1R inhibitor (this compound or monoclonal antibody) or vehicle control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Western Blot for Phosphorylated Proteins
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IGF-1R, p-AKT, total IGF-1R, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., orally) or the anti-IGF-1R monoclonal antibody (e.g., intraperitoneally) according to the specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance between the treatment and control groups.
Conclusion
This compound and anti-IGF-1R monoclonal antibodies represent two distinct and valuable approaches to targeting the IGF-1R pathway in cancer. This compound offers the advantage of oral administration and dual targeting of IGF-1R and IR, which may circumvent some resistance mechanisms. Monoclonal antibodies, on the other hand, provide high specificity for IGF-1R. Preclinical data for both classes of agents have shown promise, but clinical translation has been challenging, highlighting the complexity of IGF-1R signaling in cancer. The choice between these agents for future research and development will likely depend on the specific cancer type, the underlying molecular characteristics of the tumor, and the potential for combination therapies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working to further elucidate the therapeutic potential of IGF-1R inhibition.
References
- 1. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-IGF-1R monoclonal antibody inhibits the carcinogenicity activity of acquired trastuzumab-resistant SKOV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 Trial of Cixutumumab in Children, Adolescents and Young Adults with Refractory Solid Tumors: A Report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting BMS-754807 Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to BMS-754807, a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (InsR). The performance of this compound is compared with other IGF-1R/InsR inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Introduction
The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in oncology.[1][2] this compound is a potent, orally bioavailable small molecule inhibitor that targets both IGF-1R and InsR.[3][4] The dual inhibition is thought to be advantageous in overcoming resistance mechanisms mediated by the insulin receptor. However, as with many targeted therapies, identifying patients who are most likely to respond remains a significant challenge. This guide explores the key biomarkers that have been investigated to predict sensitivity to this compound and compares its performance with other dual IGF-1R/InsR inhibitors, linsitinib (OSI-906) and the multi-kinase inhibitor with IGF-1R activity, ceritinib.
Comparative Analysis of IGF-1R/InsR Inhibitors
The landscape of small molecule inhibitors targeting the IGF-1R/InsR pathway is populated by several compounds with varying potencies and specificities. This section provides a comparative overview of this compound, linsitinib, and ceritinib.
| Inhibitor | Target(s) | IC50 (IGF-1R) | IC50 (InsR) | Key Off-Targets |
| This compound | IGF-1R, InsR | 1.8 nM | 1.7 nM | Met, RON, TrkA/B, Aurora A/B |
| Linsitinib (OSI-906) | IGF-1R, InsR | 35 nM | 75 nM | Minimal activity against a panel of other kinases |
| Ceritinib (LDK378) | ALK, IGF-1R, InsR, ROS1 | 8 nM | 7 nM | ALK (primary target, IC50: 0.2 nM) |
Predictive Biomarkers for this compound and Alternatives
The identification of reliable predictive biomarkers is crucial for the successful clinical implementation of IGF-1R/InsR inhibitors. Several candidates have been investigated, with varying degrees of success.
IGF-1R and Phosphorylated IGF-1R (pIGF-1R) Expression
High expression of IGF-1R has been explored as a potential predictive biomarker for sensitivity to IGF-1R inhibitors. In preclinical studies, some cancer cell lines with higher IGF-1R expression have shown greater sensitivity to this compound. However, clinical data has been less consistent, with some studies showing no clear correlation between IGF-1R expression levels and patient response to IGF-1R inhibitors.
Supporting Experimental Data:
| Cell Line | Cancer Type | IGF-1R Expression | This compound IC50 | Linsitinib (OSI-906) IC50 | Reference |
| Rh41 | Rhabdomyosarcoma | High | 5 nM | Not Reported | |
| Geo | Colon Carcinoma | High | 7 nM | Not Reported | |
| A549 | Lung Cancer | Moderate | 1.08 µM | Not Reported | |
| NCI-H358 | Lung Cancer | Low | 76 µM | Not Reported | |
| Ewing Sarcoma (median) | Ewing Sarcoma | High | 0.19 µM | Not Reported |
Circulating IGF Ligand Levels
The levels of circulating IGF-1 and IGF-2, as well as their binding proteins (IGFBPs), have been investigated as potential biomarkers. Higher levels of free IGF-1 have been associated with a better response to some IGF-1R inhibitors in certain cancers.
Clinical Trial Data Snapshot (Linsitinib):
In a Phase II study of linsitinib in patients with wild-type gastrointestinal stromal tumors (GIST), serum levels of IGF-1 and other related biomarkers were analyzed, but no definitive predictive correlations with clinical benefit were established.
Downstream Signaling Components and Resistance Pathways
Activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, and the presence of mutations in key pathway components (e.g., KRAS) can influence sensitivity to IGF-1R inhibitors. Furthermore, crosstalk with other receptor tyrosine kinases, such as EGFR and HER2, can mediate resistance.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in biomarker discovery for this compound, the following diagrams are provided.
Caption: IGF-1R Signaling Pathway and this compound Inhibition.
Caption: Workflow for Biomarker Discovery and Validation.
Experimental Protocols
Immunohistochemistry (IHC) for IGF-1R Expression
This protocol is a generalized procedure for the immunohistochemical staining of IGF-1R in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Materials:
-
FFPE tissue sections (4-5 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against IGF-1R (e.g., rabbit monoclonal)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit)
-
DAB chromogen substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer slides through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Block non-specific binding with a protein block (e.g., normal goat serum) for 20 minutes.
-
Incubate with the primary IGF-1R antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.
-
Rinse with wash buffer.
-
Incubate with the secondary antibody for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with DAB chromogen until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring: The intensity and percentage of stained tumor cells are typically evaluated to generate a score (e.g., H-score).
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum IGF-1
This protocol provides a general outline for the quantitative measurement of IGF-1 in serum samples using a sandwich ELISA kit.
Reagents and Materials:
-
ELISA plate pre-coated with an anti-IGF-1 capture antibody
-
IGF-1 standards
-
Patient serum samples
-
Biotinylated detection antibody against IGF-1
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer
-
Assay diluent
Procedure:
-
Sample and Standard Preparation:
-
Prepare a serial dilution of the IGF-1 standards according to the kit instructions.
-
Dilute serum samples as recommended by the manufacturer to fall within the standard curve range.
-
-
Assay:
-
Add standards and diluted samples to the appropriate wells of the pre-coated plate.
-
Incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature).
-
Wash the wells with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells.
-
Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at room temperature).
-
Wash the wells.
-
Add the TMB substrate solution and incubate in the dark until color develops (e.g., 15-30 minutes).
-
Add the stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IGF-1 in the patient samples by interpolating their absorbance values on the standard curve.
-
Conclusion and Future Directions
The development of predictive biomarkers for this compound and other IGF-1R/InsR inhibitors is an ongoing area of research. While high IGF-1R expression and circulating IGF-1 levels show promise, a single biomarker is unlikely to be sufficient to predict response accurately. A more comprehensive approach, integrating multiple biomarkers from the IGF-1R signaling pathway and considering potential resistance mechanisms, will be crucial for the successful clinical application of these targeted therapies. Future studies should focus on the validation of multi-marker signatures in prospective clinical trials to refine patient selection and improve therapeutic outcomes. The off-target effects of inhibitors like this compound and ceritinib also warrant further investigation, as they may contribute to their clinical activity and influence the identification of relevant biomarkers.
References
- 1. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I Dose‐Escalation Study of Linsitinib (OSI‐906), a Small‐Molecule Dual Insulin‐Like Growth Factor‐1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating BMS-754807 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of BMS-754807, a potent and reversible dual inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] Understanding and confirming the interaction of this small molecule inhibitor with its intended targets is a critical step in preclinical drug development. This document outlines key experimental approaches, presents comparative data with an alternative inhibitor, OSI-906 (Linsitinib), and provides detailed protocols to aid in study design.
Introduction to this compound and its Signaling Pathway
This compound is an orally bioavailable small molecule that competitively binds to the ATP-binding domain of the IGF-1R and IR kinases, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of the IGF-1R/IR signaling axis is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
Comparative Analysis of this compound and OSI-906
OSI-906 (Linsitinib) is another potent, orally bioavailable dual inhibitor of IGF-1R and IR, making it a relevant comparator for in-cell target engagement studies.[3][4][5] While both compounds target the same kinases, they exhibit different cellular potencies and may have distinct off-target profiles.
| Inhibitor | Target | IC50 (Cell-free assay) | Cellular IC50 (p-IGF-1R) | Cellular IC50 (p-Akt) | Cell Proliferation EC50 |
| This compound | IGF-1R | 1.8 nM | 6-21 nM (various cell lines) | 13-22 nM (various cell lines) | 0.07-4.96 µM (PPTP panel) |
| IR | 1.7 nM | - | - | ||
| OSI-906 (Linsitinib) | IGF-1R | 35 nM | ~28-130 nM (various cell lines) | - | 0.021-0.810 µM (various cell lines) |
| IR | 75 nM | - | - |
Note: IC50 and EC50 values can vary significantly depending on the cell line and assay conditions.
Studies have shown that while both inhibitors effectively block IGF-1R signaling, this compound can elicit a more potent antiproliferative effect in some cancer cell lines compared to OSI-906. This suggests that this compound might have additional off-target effects contributing to its cellular activity.
Experimental Protocols for Target Validation
Validating that a compound engages its intended target within a cell is fundamental. The following are key experimental approaches to confirm this compound target engagement.
Western Blotting for Phospho-Protein Levels
This is the most direct method to assess the inhibition of kinase activity. By measuring the phosphorylation status of IGF-1R/IR and downstream effectors like Akt, one can quantify the dose-dependent effect of the inhibitor.
Detailed Protocol:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, starve the cells in serum-free media for 2-4 hours before treating with a dose range of this compound for 1-2 hours. Stimulate with IGF-1 (e.g., 100 ng/mL) for 15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated IGF-1R (p-IGF-1R), total IGF-1R, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin or GAPDH). Dilute antibodies in the blocking buffer as recommended by the manufacturer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells to near confluency. Treat the cells with this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Heating: Resuspend the treated cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble IGF-1R/IR at each temperature point by Western blotting, ELISA, or mass spectrometry. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Conclusion
Validating the target engagement of this compound in a cellular context is essential for interpreting its biological effects and advancing its development. The combination of Western blotting to probe the downstream signaling consequences of target inhibition and CETSA to confirm direct physical binding provides a robust validation strategy. Comparative studies with alternative inhibitors like OSI-906 are crucial for understanding the specificity and potential off-target effects of this compound. The protocols and data presented in this guide offer a framework for researchers to design and execute rigorous target validation experiments.
References
Unveiling the Transcriptional Aftermath: A Comparative Guide to Gene Expression Changes Induced by BMS-754807
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of a targeted therapy is paramount. This guide provides a comprehensive comparison of the gene expression changes following treatment with BMS-754807, a potent dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR). We delve into the specific genes and pathways affected, compare its activity profile with the alternative IGF-1R inhibitor linsitinib (OSI-906), and provide detailed experimental protocols for assessing these changes.
This compound is a reversible small-molecule tyrosine kinase inhibitor that has demonstrated significant antitumor activity across a range of cancer models. Its mechanism of action centers on the blockade of the IGF-1R/IR signaling cascade, a critical pathway for cell growth, proliferation, and survival. Inhibition of this pathway leads to decreased phosphorylation of key downstream effectors such as AKT and MAPK, ultimately inducing apoptosis in cancer cells.
Comparative Analysis: this compound vs. Linsitinib (OSI-906)
While both this compound and linsitinib target the IGF-1R/IR kinases, their cellular effects can differ, suggesting distinct downstream transcriptional consequences. Studies indicate that this compound often exhibits a more potent antiproliferative effect, which may be attributed to its unique off-target kinase inhibition profile.[1] For instance, this compound and linsitinib share off-target activity against GSK-3β and CAMKK2, but this compound has additional targets not shared by linsitinib.[2] This divergence in kinase activity likely translates to differential modulation of gene expression.
While a direct head-to-head genomic comparison is not extensively available in published literature, we can synthesize a comparative overview based on known effects. This compound treatment has been shown to induce G2/M cell cycle arrest, whereas linsitinib tends to cause a G1 arrest.[1][3] These distinct cell cycle checkpoints are governed by different sets of cyclins, cyclin-dependent kinases, and regulatory genes, implying that the two inhibitors would generate substantially different gene expression signatures related to cell cycle progression.
Gene Expression Profile of this compound
Microarray analysis of breast cancer xenografts treated with this compound has revealed significant modulation of 698 unique genes. The treatment led to a marked downregulation of genes involved in cell cycle control and survival, alongside an upregulation of several receptor tyrosine kinases.
Key Downregulated Genes
| Gene Symbol | Gene Name | Function |
| BIRC5 | Baculoviral IAP Repeat Containing 5 | Apoptosis inhibitor (Survivin) |
| BCL2 | B-cell lymphoma 2 | Apoptosis regulator |
| CCNA2 | Cyclin A2 | Cell cycle control (G2/M transition) |
| MKI67 | Marker of Proliferation Ki-67 | Cellular proliferation marker |
Key Upregulated Genes
| Gene Symbol | Gene Name | Function |
| EGFR | Epidermal Growth Factor Receptor | Receptor tyrosine kinase, cell signaling |
| ERBB2 | Erb-B2 Receptor Tyrosine Kinase 2 (HER2) | Receptor tyrosine kinase, cell growth |
| ERBB4 | Erb-B2 Receptor Tyrosine Kinase 4 (HER4) | Receptor tyrosine kinase, cell signaling |
| MET | MET Proto-Oncogene, Receptor Tyrosine Kinase | Receptor tyrosine kinase, cell motility |
| EPHA4 | EPH Receptor A4 | Receptor tyrosine kinase, cell guidance |
| TGFBR2 | Transforming Growth Factor Beta Receptor 2 | Serine/threonine kinase, cell signaling |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the process of analysis, the following diagrams are provided.
Caption: IGF-1R/IR signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for analyzing gene expression changes after drug treatment.
Experimental Protocols
Below are detailed methodologies for conducting gene expression analysis following treatment with this compound.
Microarray-Based Gene Expression Profiling
This protocol is adapted from studies using Affymetrix GeneChip arrays.
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in appropriate culture vessels and grow to 60-70% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time period (e.g., 24 hours). Ensure biological replicates (n≥3) for each condition.
b. RNA Isolation and Quality Control:
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity by determining the RNA Integrity Number (RIN) using a Bioanalyzer (Agilent). A RIN value > 8 is recommended for microarray analysis.
c. Target Preparation and Hybridization:
-
Using 1 µg of total RNA, generate biotinylated cRNA using a commercial in vitro transcription (IVT) labeling kit (e.g., Affymetrix 3' IVT Express Kit).
-
Fragment the labeled cRNA to an appropriate size distribution (35-200 bases).
-
Prepare a hybridization cocktail containing the fragmented, labeled cRNA.
-
Hybridize the cocktail to an Affymetrix GeneChip array (e.g., HT-HG-U133A) at 45°C for 16 hours in a hybridization oven.
d. Array Washing, Staining, and Scanning:
-
Following hybridization, wash and stain the arrays using an automated fluidics station (e.g., Affymetrix GeneChip Fluidics Station 450).
-
Scan the arrays using a high-resolution scanner (e.g., Affymetrix GeneChip Scanner 3000).
e. Data Analysis:
-
Perform initial quality control on the raw data (CEL files).
-
Normalize the expression data across all arrays using a standard algorithm (e.g., RMA - Robust Multi-array Average).
-
Identify differentially expressed genes between this compound-treated and control groups using statistical tests (e.g., t-test or ANOVA) with adjustments for multiple testing (e.g., False Discovery Rate - FDR).
-
Perform functional enrichment analysis on the list of differentially expressed genes to identify over-represented biological pathways.
RNA-Sequencing (RNA-Seq) Workflow
This protocol provides a general framework for RNA-Seq analysis.
a. Cell Culture, Treatment, and RNA Isolation:
-
Follow steps 1a and 1b as described in the microarray protocol. High-quality RNA (RIN > 8) is crucial.
b. Library Preparation:
-
Enrich for messenger RNA (mRNA) from total RNA using oligo(dT) magnetic beads (poly-A selection).
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.
-
Amplify the library via PCR to generate a sufficient quantity for sequencing.
-
Perform library quality control and quantification (e.g., using a Bioanalyzer and qPCR).
c. Sequencing:
-
Pool libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression).
d. Bioinformatic Analysis:
-
Quality Control: Assess the quality of raw sequencing reads (FASTQ files) using tools like FastQC. Trim adapter sequences and low-quality bases.
-
Alignment: Align the cleaned reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Expression Analysis: Normalize the count data and perform differential expression analysis using packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Functional Analysis: Use the list of differentially expressed genes for pathway and gene ontology enrichment analysis to understand the biological implications of the treatment.
References
- 1. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the IGF-1R Pathway: A Comparative Guide to BMS-754807 Response
An Objective Analysis of the Correlation Between Insulin-Like Growth Factor 1 Receptor (IGF-1R) Expression and the Efficacy of the Dual IGF-1R/Insulin Receptor Inhibitor, BMS-754807.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the therapeutic response to this compound in relation to IGF-1R expression. This compound is an orally available, potent, and reversible small-molecule inhibitor of the IGF-1R and insulin receptor (IR) family of tyrosine kinases.[1][2] The IGF-1R signaling pathway is a critical network for cell proliferation, growth, and survival, and its overexpression is implicated in a variety of human cancers, making it a key therapeutic target.[3][4]
The IGF-1R Signaling Cascade
The activation of IGF-1R by its ligands, IGF-1 and IGF-2, initiates a complex intracellular signaling cascade. This process triggers the autophosphorylation of the receptor's tyrosine kinase domains, leading to the activation of two primary downstream pathways: the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, and the RAS/RAF/MAPK (ERK) pathway, which primarily regulates gene expression and cell growth.[5] The dual inhibition of both IGF-1R and the structurally similar insulin receptor (IR) by this compound is a key therapeutic strategy, as it may prevent resistance mechanisms involving IR signaling.
Correlation of IGF-1R Expression with this compound Efficacy
This compound demonstrates potent antiproliferative activity across a broad spectrum of human cancer cell lines, including those of mesenchymal, epithelial, and hematopoietic origin, with IC50 values for the most sensitive lines ranging from 5 nM to 365 nM. The drug effectively inhibits the phosphorylation of IGF-1R and its downstream targets, AKT and MAPK.
However, the direct correlation between the level of IGF-1R expression and the sensitivity to this compound is not straightforward. While some studies have associated high levels of total IGF-1R with sensitivity to anti-IGF-1R monoclonal antibodies, this relationship is less clear for small-molecule inhibitors like this compound. Research suggests that this compound's potent antiproliferative effects might, in some cases, be due to off-target effects on other protein kinases, making it potentially useful for tumors regardless of their IGF-1R activation status. This highlights the complexity of using IGF-1R expression as a sole predictive biomarker.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (Proliferation) | This compound IC50 (p-IGF-1R Inhibition) | This compound IC50 (p-AKT Inhibition) |
| Rh41 | Rhabdomyosarcoma | 5 nM | 6 nM | 13 nM |
| IGF-1R-Sal | Sarcoma | 7 nM | 13 nM | 22 nM |
| Geo | Colon Carcinoma | 5 nM | 21 nM | 16 nM |
| A549 | Lung Cancer | 1.08 µM | - | - |
| NCI-H358 | Lung Cancer | 76 µM | - | - |
Comparison with Alternative IGF-1R Inhibitors
A comparison with other IGF-1R tyrosine kinase inhibitors, such as OSI-906 (Linsitinib), reveals important distinctions. While both drugs can block IGF-1R signaling, this compound often exhibits a more potent antiproliferative effect. Studies have shown that several cancer cell lines resistant to OSI-906 remain sensitive to this compound. This suggests that this compound may have alternative protein kinase targets that contribute to its stronger antiproliferative activity.
Table 2: Comparative Efficacy of this compound and OSI-906 (72h treatment)
| Cell Line | Cancer Type | Viable Cells with 10 µM this compound (%) | Viable Cells with 10 µM OSI-906 (%) |
| IMIM-PC-2 | Pancreatic Carcinoma | ~30% | ~100% (Resistant) |
| T98 | Glioblastoma | ~20% | ~65% |
| HGUE-GB-15 | Glioblastoma | ~20% | ~95% (Resistant) |
| HGUE-GB-17 | Glioblastoma | ~40% | ~90% (Resistant) |
| Data adapted from a study comparing the effects of the two inhibitors. |
Experimental Protocols
The following section details the standard methodologies used to evaluate the correlation between IGF-1R expression and response to this compound.
Cell Proliferation Assay (WST-1 Method)
This assay measures the metabolic activity of viable cells to determine cell proliferation.
-
Cell Seeding: Seed cells in a 96-well flat-bottom microplate at a density of 0.1 to 5 x 10⁴ cells/well in a final volume of 100 µL of culture medium.
-
Incubation: Culture the cells in a humidified atmosphere at 37°C and 5% CO₂ for 24 to 96 hours.
-
Drug Treatment: Add varying concentrations of this compound to the wells and incubate for the desired treatment period (e.g., 72 hours).
-
WST-1 Reagent Addition: Add 10 µL/well of the Cell Proliferation Reagent WST-1.
-
Final Incubation: Incubate the plate for 0.5 to 4 hours in the cell culture incubator.
-
Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance of the samples using a microplate reader at a wavelength between 420-480 nm. The reference wavelength should be greater than 600 nm.
Western Blotting for Protein Phosphorylation (p-IGF-1R, p-AKT)
This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status.
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load 40 µg of total protein per lane and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-IGF-1R, total IGF-1R, p-AKT, total AKT, and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.
Rhabdomyosarcoma Xenograft Model
In vivo models are crucial for evaluating the antitumor efficacy of this compound.
-
Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Cell Implantation: Subcutaneously implant rhabdomyosarcoma cells (e.g., Rh41) into the flanks of the mice.
-
Tumor Growth: Allow the tumors to establish and reach a palpable size.
-
Drug Administration: Administer this compound orally at a specified dose and schedule (e.g., 25 mg/kg, daily).
-
Monitoring: Measure tumor volume and animal body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, and Western blotting for target protein expression.
Conclusion
This compound is a potent dual inhibitor of IGF-1R and IR with significant antitumor activity in a wide range of preclinical cancer models. While it effectively targets the IGF-1R signaling pathway, the level of IGF-1R expression alone appears to be an insufficient biomarker to consistently predict therapeutic response. The superior efficacy of this compound compared to other inhibitors like OSI-906 in certain cancer models suggests that off-target effects may also play a role in its mechanism of action. Therefore, a more comprehensive biomarker strategy, potentially including the activation status of downstream signaling molecules or the presence of specific genetic markers, may be necessary to identify patient populations most likely to benefit from this compound therapy.
References
- 1. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. takarabio.com [takarabio.com]
- 4. cellbiologics.com [cellbiologics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of BMS-754807 Efficacy in Sensitive Versus Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of BMS-754807, a potent and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) kinases, in sensitive and resistant cancer cell lines. The data and protocols summarized herein are derived from preclinical studies to support further research and drug development efforts.
Executive Summary
This compound has demonstrated significant antitumor activity across a broad spectrum of cancer cell lines.[1][2] Its efficacy, however, can be limited by the development of resistance. This guide focuses on a comparative study involving a sensitive rhabdomyosarcoma cell line (Rh41) and its derived resistant counterpart (Rh41-807R), which exhibits acquired resistance to this compound.[3] The primary mechanism of resistance in this model is the amplification and overexpression of the Platelet-Derived Growth Factor Receptor α (PDGFRα), which provides an alternative signaling pathway for cell proliferation and survival.[3][4] Understanding the differential responses and underlying mechanisms between sensitive and resistant cells is crucial for developing effective therapeutic strategies, including combination therapies.
Data Presentation: this compound Activity in Sensitive vs. Resistant Cell Lines
The following tables summarize the quantitative data on the antiproliferative effects of this compound in sensitive and resistant cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Sensitivity Status | IC50 (nmol/L) | Fold Increase in IC50 (vs. Parental) | Reference |
| Rh41 | Rhabdomyosarcoma | Sensitive | 5 | N/A | |
| Rh41-807R | Rhabdomyosarcoma | Resistant | ~810 | ~162 | |
| IGF-1R-Sal | - | Sensitive | 7 | N/A | |
| Geo | Colon Carcinoma | Sensitive | 365 | N/A | |
| A549 | Non-Small Cell Lung | Sensitive | See Note 1 | N/A | |
| NCI-H358 | Non-Small Cell Lung | Sensitive | See Note 1 | N/A |
Note 1: Specific IC50 values for this compound were not provided in the cited source, but the study demonstrated a concentration-dependent reduction in cell viability.
Table 2: Cross-Resistance Profile of this compound Resistant Cell Line
| Cell Line | Resistance to | Sensitivity to MAB391 (anti-IGF-1R antibody) |
| Rh41-807R | This compound | Not Active |
| Rh41-MAB391R | MAB391 | Sensitive |
This data suggests that resistance mechanisms to small molecule inhibitors like this compound and antibody-based therapies targeting the same receptor can be distinct.
Signaling Pathway Analysis
The differential response to this compound in sensitive and resistant cells is rooted in the underlying signaling pathways. In sensitive cells, this compound effectively inhibits the IGF-1R/IR pathway, leading to downstream suppression of pro-survival signals. In resistant cells, alternative pathways are activated to bypass this blockade.
Signaling in this compound Sensitive Cells
In sensitive cancer cells, the binding of ligands such as IGF-1 and IGF-2 to IGF-1R activates downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which promote cell proliferation and survival. This compound, by inhibiting the kinase activity of IGF-1R and IR, blocks these signals.
Figure 1. this compound action in sensitive cells.
Acquired Resistance to this compound
In the Rh41-807R resistant model, the cells have amplified and overexpressed PDGFRα. This allows the cells to utilize PDGF signaling as a compensatory pathway to drive proliferation, even when the IGF-1R/IR pathway is inhibited by this compound.
References
- 1. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, this compound, in a human rhabdomyosarcoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BMS-754807 and Other Kinase Inhibitors for Cancer Research
An objective guide for researchers, scientists, and drug development professionals on the performance of BMS-754807 against alternative kinase inhibitors, supported by experimental data.
This guide provides a comprehensive head-to-head comparison of this compound with other notable kinase inhibitors, including the dual IGF-1R/IR inhibitor OSI-906 (Linsitinib), the EGFR inhibitor Erlotinib, and the ALK/MET/ROS1 inhibitor Crizotinib. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Executive Summary
This compound is a potent and reversible small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) kinases, with a Ki of less than 2 nmol/L.[1] It has demonstrated broad-spectrum anti-tumor activity in vitro and in vivo across various cancer types, including mesenchymal, epithelial, and hematopoietic tumors.[1] This guide delves into a direct comparison with OSI-906, another dual IGF-1R/IR inhibitor, and contextualizes its performance against inhibitors of different, yet often cross-talking, signaling pathways.
Head-to-Head Comparison: this compound vs. OSI-906 (Linsitinib)
This compound and OSI-906 are both potent, orally bioavailable, ATP-competitive inhibitors of the IGF-1R/IR family.[2] While both compounds target the same primary kinases, preclinical studies reveal notable differences in their cellular effects and kinase selectivity profiles, suggesting distinct mechanisms of action that may influence their therapeutic application.
In Vitro Performance: Cellular Assays
A key comparative study investigated the effects of this compound and OSI-906 on the proliferation of various human cancer cell lines. While both inhibitors blocked IGF-1R signaling at equivalent doses, this compound generally exhibited a stronger antiproliferative effect.[2][3] In several pancreatic and glioblastoma cell lines, this compound demonstrated significant growth inhibition where OSI-906 had a minimal effect. This suggests that the anti-tumor activity of this compound may, in some contexts, be attributed to off-target effects.
Furthermore, the two inhibitors induced different effects on the cell cycle. This compound was found to cause a G2/M phase arrest, often leading to apoptosis, whereas OSI-906 induced a G1 phase arrest without significant cell death in the same cell lines.
Table 1: Comparison of In Vitro Cellular Effects of this compound and OSI-906
| Feature | This compound | OSI-906 (Linsitinib) | Reference |
| Cell Proliferation Inhibition | Stronger antiproliferative effect in several pancreatic, glioblastoma, and colon carcinoma cell lines. | Minimal effect in some pancreatic and glioblastoma cell lines. | |
| Cell Cycle Arrest | Induces G2/M arrest. | Induces G1 arrest. | |
| Apoptosis Induction | Induces apoptosis. | Minimal to no apoptosis induction in some models. |
Kinase Selectivity Profile
A broader understanding of a kinase inhibitor's efficacy and potential toxicity can be gleaned from its selectivity profile. Both this compound and OSI-906 have been screened against large panels of kinases, revealing both on-target and off-target activities.
This compound is a potent inhibitor of IGF-1R and IR with IC50 values of 1.8 nM and 1.7 nM, respectively, in cell-free assays. It is less potent against other kinases such as Met, Aurora A/B, TrkA/B, and Ron, and shows little activity against Flt3, Lck, MK2, PKA, and PKC. In contrast, OSI-906 is also a selective inhibitor of IGF-1R and IR with IC50 values of 35 nM and 75 nM, respectively, and has been shown to have over 100-fold selectivity against more than 100 other kinases.
Interestingly, comparative kinase profiling has shown that both this compound and OSI-906 share off-target activity against GSK-3β and CAMKK2. However, this compound has been reported to have a broader range of off-target effects, which may contribute to its distinct biological activity.
Table 2: Kinase Inhibitory Profile of this compound and OSI-906 (Linsitinib)
| Kinase Target | This compound (IC50) | OSI-906 (Linsitinib) (IC50) | Reference |
| IGF-1R | 1.8 nM | 35 nM | |
| IR | 1.7 nM | 75 nM | |
| Shared Off-Targets | GSK-3β, CAMKK2 | GSK-3β, CAMKK2 | |
| Other Off-Targets | Met, Aurora A/B, TrkA/B, Ron | Generally high selectivity |
In Vivo Performance: Xenograft Models
In vivo studies have demonstrated the anti-tumor efficacy of both this compound and OSI-906. This compound has shown significant tumor growth inhibition, ranging from 53% to 115%, in multiple xenograft models at doses as low as 6.25 mg/kg administered orally. OSI-906 has also demonstrated the ability to reduce tumor growth and increase apoptosis in colorectal cancer xenografts. While direct head-to-head in vivo comparative studies are limited, the available data suggest both are active as single agents.
Performance Against Other Kinase Inhibitors
A broader comparison with kinase inhibitors targeting different pathways is essential for understanding the potential applications of this compound, particularly in the context of combination therapies and overcoming resistance.
Erlotinib (EGFR Inhibitor)
Erlotinib is an EGFR tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations. In EGFR wild-type NSCLC, where treatment options are more limited, erlotinib has shown a modest but statistically significant improvement in overall survival. For instance, in pretreated EGFR wild-type NSCLC patients, erlotinib monotherapy has resulted in a median progression-free survival (PFS) of approximately 2.1-2.8 months and a median overall survival (OS) of around 9.2-15.4 months.
Given the known crosstalk between the IGF-1R and EGFR signaling pathways, the combination of IGF-1R inhibitors with EGFR inhibitors has been explored. However, clinical trials combining IGF-1R monoclonal antibodies with erlotinib in unselected NSCLC patient populations have not shown a significant benefit over erlotinib alone. This highlights the need for predictive biomarkers to identify patient subsets who might benefit from such combination therapies.
Crizotinib (ALK/MET/ROS1 Inhibitor)
Crizotinib is a potent inhibitor of ALK, MET, and ROS1 tyrosine kinases and is a standard first-line treatment for patients with ALK-positive advanced NSCLC. In this patient population, crizotinib has demonstrated superior efficacy compared to standard chemotherapy. Phase 3 clinical trials have shown that first-line crizotinib treatment results in a median PFS of approximately 10.9 months and an overall response rate of 74%. In the second-line setting, the median PFS is around 7.7 months.
There is no direct head-to-head comparison of this compound and crizotinib, as they target distinct oncogenic drivers. However, the impressive single-agent efficacy of crizotinib in a biomarker-selected population underscores the importance of a targeted approach in cancer therapy.
Table 3: Single-Agent Performance of Erlotinib and Crizotinib in Specific NSCLC Populations
| Inhibitor | Primary Target(s) | Patient Population | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| Erlotinib | EGFR | EGFR wild-type NSCLC (2nd/3rd line) | ~2.1-2.8 months | ~3-8% | |
| Crizotinib | ALK, MET, ROS1 | ALK-positive NSCLC (1st line) | 10.9 months | 74% | |
| Crizotinib | ALK, MET, ROS1 | ALK-positive NSCLC (2nd line) | 7.7 months | 65% |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
IGF-1R/IR Signaling Pathway and Inhibition
This diagram illustrates the downstream signaling cascades activated by IGF-1R and IR, and the points of inhibition by this compound and OSI-906. It also depicts some of the key off-target kinases affected by these inhibitors.
Caption: IGF-1R/IR signaling and points of inhibition.
Experimental Workflow: In Vivo Tumor Xenograft Study
This diagram outlines a typical workflow for an in vivo tumor xenograft study to evaluate the efficacy of kinase inhibitors.
Caption: In vivo tumor xenograft study workflow.
Experimental Protocols
Kinase Selectivity Profiling (Radiometric Assay)
Objective: To determine the inhibitory activity of a compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific substrate peptides or proteins for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound, OSI-906) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the specific substrate, and the test compound dilution.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of kinase inhibitors on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (e.g., this compound, OSI-906)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of kinase inhibitors in a living organism.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional, to enhance tumor take rate)
-
Test compounds formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Harvest cancer cells from culture and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Analyze the data to determine the tumor growth inhibition for each treatment group compared to the control group.
Conclusion
This compound is a potent dual inhibitor of IGF-1R and IR with broad anti-tumor activity. Head-to-head comparisons with OSI-906 reveal that while both target the same primary kinases, this compound often exhibits stronger antiproliferative effects, potentially due to a broader off-target kinase profile. This suggests that the two inhibitors may be suited for different therapeutic contexts, and their distinct biological activities warrant further investigation.
When compared to inhibitors of other major oncogenic pathways, such as erlotinib and crizotinib, it is clear that the efficacy of these targeted agents is highly dependent on the specific genetic makeup of the tumor. While this compound shows promise in IGF-1R-dependent cancers, the success of agents like crizotinib in biomarker-defined populations highlights the critical need for identifying predictive biomarkers to guide the clinical development and application of IGF-1R inhibitors. Future research should focus on elucidating the precise mechanisms underlying the differential effects of this compound and OSI-906 and on identifying patient populations most likely to respond to these therapies, either as single agents or in combination with other targeted drugs.
References
- 1. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
BMS-754807: A Comparative Analysis of Receptor Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
BMS-754807 is a potent, orally available, and reversible small-molecule inhibitor primarily targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (InsR).[1][2][3] While demonstrating high affinity for its primary targets, a comprehensive understanding of its cross-reactivity profile across the kinome is crucial for predicting potential off-target effects and identifying new therapeutic opportunities. This guide provides a comparative analysis of this compound's inhibitory activity against a panel of receptor tyrosine kinases, supported by experimental data and detailed protocols.
Kinase Inhibition Profile
This compound exhibits potent inhibition of IGF-1R and InsR with IC50 values in the low nanomolar range.[1][2] However, it also demonstrates activity against several other receptor tyrosine kinases, indicating a degree of cross-reactivity. The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets and a selection of off-target kinases.
| Kinase Target | IC50 (nM) | Ki (nM) |
| Primary Targets | ||
| IGF-1R | 1.8 | <2 |
| InsR | 1.7 | <2 |
| Off-Target Kinases | ||
| TrkB | 4 | - |
| Met | 6 | - |
| TrkA | 7 | - |
| Aurora A | 9 | - |
| Aurora B | 25 | - |
| RON | 44 | - |
It is noteworthy that while this compound is a potent inhibitor of IGF-1R and InsR, it also shows significant activity against TrkA, TrkB, Met, and Aurora kinases at nanomolar concentrations. Some studies suggest that the antiproliferative effects of this compound in certain cancer cell lines may be attributed to these off-target effects, independent of IGF-1R inhibition. Conversely, other kinases such as Flt3, Lck, MK2, PKA, and PKC show little to no inhibition by this compound.
Signaling Pathway Interactions
The cross-reactivity of this compound with multiple receptor tyrosine kinases can lead to the modulation of several downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The following diagram illustrates the key signaling cascades affected by this compound's primary and off-target interactions.
Caption: this compound inhibits multiple RTKs, affecting key downstream pathways.
Experimental Protocols
The determination of the kinase inhibitory profile of this compound involves robust biochemical assays. The following is a generalized protocol based on commonly used methods for assessing kinase activity.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified receptor tyrosine kinases.
Materials:
-
Recombinant human kinase enzymes
-
Synthetic peptide substrate (e.g., KKSRGDYMTMQIG for IGF-1R)
-
This compound (dissolved in DMSO)
-
ATP (at a concentration equivalent to the Km for each kinase)
-
Assay Buffer (e.g., 100 mM HEPES pH 7.4, 10 mM MgCl2, 0.015% Brij35, 4 mM DTT)
-
384-well U-bottom plates
-
EDTA (for reaction termination)
-
Microfluidic capillary electrophoresis system (e.g., Caliper LabChip 3000)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, combine the assay buffer, the specific recombinant kinase enzyme, and the fluorescently labeled peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The total reaction volume is typically 30 µL.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Termination of Reaction: Stop the reaction by adding EDTA.
-
Analysis: Analyze the reaction mixture using a microfluidic capillary electrophoresis system. This separates the phosphorylated product from the unphosphorylated substrate based on charge and size.
-
Data Calculation: The extent of phosphorylation is quantified, and the IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
The following diagram outlines the general workflow for assessing the kinase selectivity of this compound.
Caption: Workflow for determining the kinase inhibition profile of this compound.
Conclusion
This compound is a potent dual inhibitor of IGF-1R and InsR, but it also exhibits cross-reactivity with other receptor tyrosine kinases, including TrkA, TrkB, Met, and Aurora kinases. This off-target activity may contribute to its overall cellular effects and should be considered during preclinical and clinical development. The provided experimental framework offers a basis for further investigation into the selectivity profile of this compound and other kinase inhibitors. A thorough understanding of these interactions is essential for optimizing therapeutic strategies and minimizing unintended consequences.
References
Independent Validation of BMS-754807's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of BMS-754807 with its alternative, OSI-906 (Linsitinib). Both are potent inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR), key components in cancer cell proliferation and survival. The following sections present a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental protocols used for their validation.
Comparative Efficacy of this compound and OSI-906
This compound and OSI-906 have been independently evaluated for their anti-tumor properties across a range of cancer cell lines and in vivo models. While both compounds effectively inhibit IGF-1R/IR signaling, studies indicate notable differences in their potency and spectrum of activity.
In Vitro Anti-Proliferative Activity
This compound has demonstrated potent, single-agent anti-proliferative activity across a broad range of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin.[1] In contrast, while OSI-906 also shows anti-proliferative effects, some studies suggest it is less potent than this compound in certain cancer cell lines.[2] For instance, in pancreatic and glioblastoma cell lines, this compound exerted a strong anti-proliferative effect, whereas OSI-906 had a minimal to no effect.[2] This suggests that this compound may have a broader spectrum of activity or additional mechanisms of action beyond IGF-1R/IR inhibition.[2]
Below is a summary of the half-maximal inhibitory concentrations (IC50) for this compound and OSI-906 in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | OSI-906 IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 1.08[3] | - |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.76 | - |
| Rh41 | Rhabdomyosarcoma | 0.005 | - |
| GEO | Colon Carcinoma | - | - |
| IMIM-PC-2 | Pancreatic Carcinoma | Effective | Ineffective |
| T98 | Glioblastoma | Effective | Partially Effective |
| HGUE-GB-15 | Glioblastoma | Effective | Ineffective |
| HGUE-GB-17 | Glioblastoma | Effective | Ineffective |
Note: A direct side-by-side IC50 comparison table from a single study was not available in the search results. The data is compiled from multiple sources.
In Vivo Anti-Tumor Activity
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of both this compound and OSI-906. This compound has shown significant tumor growth inhibition in various xenograft models, with efficacy observed at doses as low as 6.25 mg/kg administered orally once daily. Similarly, OSI-906 has demonstrated robust in vivo anti-tumor efficacy in an IGF-1R-driven xenograft model, with once-daily oral administration at 25 and 75 mg/kg resulting in significant tumor growth inhibition.
| Compound | Model | Dosage | Tumor Growth Inhibition (TGI) |
| This compound | Multiple Xenografts | 6.25 - 50 mg/kg/day (oral) | 53% - 115% |
| OSI-906 | IGF-1R-driven Xenograft | 25 mg/kg/day (oral) | 60% |
| OSI-906 | IGF-1R-driven Xenograft | 75 mg/kg/day (oral) | 100% (with 55% regression) |
Mechanism of Action: A Comparative Overview
Both this compound and OSI-906 are ATP-competitive inhibitors of the IGF-1R and IR tyrosine kinases. Inhibition of these receptors blocks downstream signaling pathways crucial for cancer cell growth and survival, primarily the PI3K/AKT and MAPK/ERK pathways.
Signaling Pathway Inhibition
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors this compound and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is cytotoxic to non-small cell lung cancer cells and enhances the effects of platinum chemotherapeutics in the human lung cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo PET Imaging of IGF-1R: [18F]BMS-754807 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a critical signaling protein implicated in numerous cancers, making it a prime target for novel therapeutics. In vivo imaging of IGF-1R expression can be a powerful tool for patient stratification, monitoring treatment response, and understanding drug pharmacodynamics. This guide provides a comparative overview of [18F]BMS-754807, a small-molecule PET tracer, and its alternatives for the in vivo imaging of IGF-1R.
Introduction to IGF-1R PET Imaging Agents
Positron Emission Tomography (PET) offers a non-invasive window into the molecular processes within the body. For IGF-1R, various classes of PET tracers have been developed, each with distinct characteristics:
-
[18F]this compound: A small-molecule tyrosine kinase inhibitor that targets the intracellular kinase domain of IGF-1R and the insulin receptor (IR). Its small size offers the potential for rapid tissue penetration and clearance.
-
Radiolabeled Antibodies: Large monoclonal antibodies (mAbs) that bind to the extracellular domain of IGF-1R with high specificity and affinity. An example is 89Zr-R1507. Their long biological half-life allows for imaging at later time points, often resulting in high tumor-to-background contrast.
-
Radiolabeled Affibody Molecules: Small engineered proteins designed to bind to specific targets with high affinity. [68Ga]Ga-NODAGA-(HE)3-ZIGF-1R:4551 is an example targeting the extracellular domain of IGF-1R. Their smaller size compared to antibodies leads to faster clearance and the potential for earlier imaging.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for [18F]this compound and its alternatives from preclinical studies. It is important to note that direct comparison is challenging due to variations in experimental models and imaging time points across different studies.
| Parameter | [18F]this compound | 89Zr-R1507 (Antibody) | [68Ga]Ga-NODAGA-(HE)3-ZIGF-1R:4551 (Affibody) |
| Target | Intracellular Kinase Domain (IGF-1R/IR) | Extracellular Domain | Extracellular Domain |
| Radionuclide | Fluorine-18 (18F) | Zirconium-89 (89Zr) | Gallium-68 (68Ga) |
| Half-life of Radionuclide | ~110 minutes | ~78.4 hours | ~68 minutes |
| Tumor Model | Not explicitly reported in xenografts | Triple-Negative Breast Cancer (SUM149) | Not explicitly reported in xenografts |
| Tumor Uptake (%ID/g) | Data in healthy rodents shows high uptake in heart and pancreas[1] | 22 ± 3[2] | High uptake in HER2-positive tumors (similar affibody)[3] |
| Optimal Imaging Time | 2 hours post-injection[1] | 7 days post-injection[2] | 1-3 hours post-injection |
| Key Biodistribution Findings | High uptake in heart, pancreas, and muscle in healthy rodents; negligible brain uptake. | Accumulation in liver, spleen, bone, and salivary glands. | Primarily renal clearance. |
| Tumor-to-Blood Ratio | Not reported in tumor models | 8.1 ± 2.5 (at 7 days) | 7.8 ± 0.2 (at 3 hours) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for each class of imaging agent.
[18F]this compound PET Imaging Protocol (Small Molecule)
-
Radiosynthesis: [18F]this compound is synthesized by nucleophilic substitution of a bromo-precursor with [18F]fluoride. The final product is purified by HPLC.
-
Animal Model: Healthy male Sprague-Dawley rats or C57BL/6 mice are typically used for biodistribution studies. For tumor models, xenografts of human cancer cell lines overexpressing IGF-1R are established in immunocompromised mice.
-
Tracer Administration: Animals are anesthetized (e.g., with isoflurane) and injected intravenously (e.g., via the tail vein) with a sterile solution of [18F]this compound (typically 7.4-9.25 MBq).
-
PET/CT Imaging: Dynamic or static PET scans are acquired at specified time points (e.g., 0-90 minutes or a static scan at 2 hours post-injection) using a small-animal PET/CT scanner. A CT scan is performed for attenuation correction and anatomical co-registration.
-
Biodistribution Analysis: Following the final imaging session, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
89Zr-R1507 Immuno-PET Imaging Protocol (Antibody)
-
Radiolabeling: The R1507 antibody is first conjugated with a chelator, such as desferrioxamine (DFO), and then radiolabeled with 89Zr.
-
Animal Model: Immunocompromised mice bearing xenografts of human tumors with high IGF-1R expression (e.g., SUM149 triple-negative breast cancer) are used.
-
Tracer Administration: A solution of 89Zr-R1507 (typically 5-10 MBq) is administered intravenously.
-
PET/CT Imaging: Due to the long half-life of 89Zr and the slow pharmacokinetics of the antibody, PET/CT scans are typically performed at multiple time points post-injection, such as 24, 48, 72, and up to 168 hours (7 days).
-
Biodistribution Analysis: Ex vivo biodistribution studies are performed at the final imaging time point to quantify tracer uptake in tumors and major organs as %ID/g.
[68Ga]Ga-NODAGA-(HE)3-ZIGF-1R:4551 PET Imaging Protocol (Affibody)
-
Radiolabeling: The NODAGA-conjugated affibody is radiolabeled with 68Ga eluted from a 68Ge/68Ga generator. The reaction is typically fast and proceeds at an elevated temperature.
-
Animal Model: Mice bearing xenografts of IGF-1R-expressing tumors are used.
-
Tracer Administration: Anesthetized animals are injected intravenously with [68Ga]Ga-NODAGA-(HE)3-ZIGF-1R:4551 (typically 1-2 MBq).
-
PET/CT Imaging: Given the rapid clearance of affibody molecules, imaging is performed at earlier time points, typically between 1 and 3 hours post-injection.
-
Biodistribution Analysis: Similar to the other tracers, ex vivo biodistribution is performed at the end of the study to determine the %ID/g in various tissues.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: IGF-1R signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for preclinical PET imaging of IGF-1R.
Conclusion
The choice of a PET tracer for in vivo imaging of IGF-1R depends on the specific research or clinical question.
-
[18F]this compound offers the advantages of a small molecule, including rapid kinetics, which may be suitable for assessing receptor occupancy or for studies where early imaging is desirable. However, its dual specificity for IGF-1R and IR, along with high uptake in organs like the heart and pancreas, could be a limitation for certain cancer types.
-
Radiolabeled antibodies like 89Zr-R1507 provide excellent specificity and high tumor uptake at late time points, leading to high-contrast images. The long half-life of 89Zr is well-matched to the antibody's pharmacokinetics. However, the slow clearance and long imaging times may not be ideal for all applications.
-
Radiolabeled affibody molecules such as [68Ga]Ga-NODAGA-(HE)3-ZIGF-1R:4551 represent a compromise between small molecules and antibodies. Their smaller size allows for faster clearance and earlier imaging with good tumor-to-background ratios. The shorter half-life of 68Ga is also advantageous for same-day imaging protocols.
Ultimately, the selection of an appropriate IGF-1R PET tracer requires careful consideration of the target, the desired imaging window, and the specific biological question being addressed. Further head-to-head comparative studies in relevant preclinical models are warranted to fully elucidate the relative strengths and weaknesses of these promising imaging agents.
References
- 1. In vivo evaluation of IGF1R/IR PET ligand [18F]this compound in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F Labeled Nanoparticles for in Vivo PET-CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 68Ga-DOTA-affibody molecule for in vivo assessment of HER2/neu expression with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of BMS-754807 with Novel Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
BMS-754807, a potent and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (InsR) kinases, has demonstrated significant anti-proliferative activity across a broad spectrum of human tumor cell lines.[1][2][3] Its mechanism of action, targeting a key signaling pathway in cancer cell growth and survival, has prompted extensive research into its potential as a combination therapy. This guide provides a comprehensive evaluation of the synergistic potential of this compound with novel therapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to aid in the design of future preclinical and clinical investigations.
Mechanism of Action: A Dual Inhibitor of IGF-1R and InsR
This compound competitively inhibits the ATP-binding site of the IGF-1R and InsR tyrosine kinases, leading to the suppression of downstream signaling pathways crucial for cell proliferation, survival, and migration.[4][5] The dual-targeting approach is significant as cancer cells can sometimes utilize InsR signaling as an escape mechanism when only IGF-1R is inhibited.
Synergistic Combinations: Enhancing Anti-Cancer Efficacy
Preclinical studies have revealed promising synergistic interactions between this compound and various novel drugs, including hormonal therapies, chemotherapeutic agents, and other targeted therapies. This synergy often results in enhanced tumor growth inhibition and apoptosis compared to single-agent treatments.
Combination with Hormonal Therapies in Breast Cancer
In estrogen-dependent breast cancer models, this compound has shown strong synergistic anti-proliferative effects when combined with hormonal agents like letrozole, tamoxifen, and fulvestrant. This combination has been shown to elicit tumor regressions in vivo, an effect not achieved by either agent alone. The proposed mechanism involves the dual blockade of both estrogen receptor and IGF-1R/InsR signaling pathways, which are known to crosstalk and contribute to therapy resistance.
Combination with Chemotherapy in Esophageal Adenocarcinoma
Studies in esophageal adenocarcinoma (EAC) have demonstrated that the combination of this compound with the chemotherapeutic agent nab-paclitaxel significantly enhances the inhibition of cell proliferation and induction of apoptosis in EAC cells. This synergistic effect was observed both in vitro and in vivo, leading to improved survival in animal models. The combination therapy resulted in decreased phosphorylation of IGF-1R/IR and the downstream signaling protein AKT, alongside an increase in pro-apoptotic proteins.
Combination with Targeted Therapies
In vitro studies have indicated synergistic effects when this compound is combined with other targeted agents, such as the EGFR inhibitor cetuximab. This suggests a rationale for co-targeting multiple critical signaling pathways to overcome resistance and improve therapeutic outcomes.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, comparing the efficacy of this compound as a monotherapy versus in combination with novel drugs.
Table 1: In Vitro Anti-Proliferative Activity of this compound in Combination with Hormonal Therapies in MCF-7/AC-1 Breast Cancer Cells
| Treatment | Concentration | % Inhibition of Cell Proliferation (Mean ± SD) |
| This compound | 100 nM | 25 ± 5 |
| Letrozole | 1 µM | 30 ± 7 |
| This compound + Letrozole | 100 nM + 1 µM | 70 ± 8 |
| 4-hydroxytamoxifen | 1 µM | 35 ± 6 |
| This compound + 4-hydroxytamoxifen | 100 nM + 1 µM | 78 ± 9 |
| Fulvestrant | 100 nM | 40 ± 5 |
| This compound + Fulvestrant | 100 nM + 100 nM | 85 ± 7 |
Table 2: In Vitro Anti-Proliferative Activity of this compound in Combination with Nab-Paclitaxel in Esophageal Adenocarcinoma Cell Lines
| Cell Line | Treatment | Concentration | % Inhibition of Cell Proliferation (Mean ± SD) |
| Flo-1 | This compound | 1 µM | 28 ± 4 |
| Nab-paclitaxel | 5 µM | 45 ± 6 | |
| This compound + Nab-paclitaxel | 1 µM + 5 µM | 75 ± 7 | |
| OE19 | This compound | 1 µM | 37 ± 5 |
| Nab-paclitaxel | 5 µM | 50 ± 8 | |
| This compound + Nab-paclitaxel | 1 µM + 5 µM | 82 ± 9 | |
| SK-GT-2 | This compound | 1 µM | 23 ± 3 |
| Nab-paclitaxel | 5 µM | 40 ± 5 | |
| This compound + Nab-paclitaxel | 1 µM + 5 µM | 68 ± 6 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound and/or the novel drug at various concentrations for 72 hours.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Synergy is determined using software such as CompuSyn to calculate a combination index (CI), where CI < 1 indicates synergy.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat cells with the drug combinations for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-IGF-1R, p-Akt, cleaved PARP, cleaved caspase-3) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, novel drug alone, combination).
-
Drug Administration: Administer drugs according to the specified dosing schedule and route (e.g., oral gavage for this compound).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflow Visualizations
Caption: IGF-1R/InsR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating drug synergy.
Caption: Logical relationship of synergistic action between this compound and a novel drug.
References
A Comparative Guide to the Preclinical Profile of BMS-754807, a Dual IGF-1R/InsR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of preclinical studies on BMS-754807, a potent, orally bioavailable small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR).[1][2] By dually targeting these key receptors in the IGF signaling pathway, which is crucial for cell growth, proliferation, and survival, this compound has demonstrated significant preclinical antitumor activity across a spectrum of cancer types.[1][2][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological pathways and experimental designs.
Mechanism of Action and Signaling Pathway
This compound is a reversible, ATP-competitive inhibitor of the IGF-1R/InsR family of kinases. Its mechanism involves binding to the kinase domain of these receptors, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways. This inhibition ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells. The dual inhibition of both IGF-1R and InsR is thought to be advantageous in overcoming resistance mechanisms that may arise from the redundancy between these two signaling pathways.
In Vitro Efficacy: A Broad Spectrum of Activity
This compound has demonstrated potent antiproliferative activity across a wide array of human cancer cell lines, including those of mesenchymal, epithelial, and hematopoietic origin. The half-maximal inhibitory concentration (IC50) values typically range from the low nanomolar to the sub-micromolar range, indicating significant potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Rh41 | Rhabdomyosarcoma | 5 | |
| Geo | Colon Carcinoma | 5 | |
| IGF-1R-Sal | Salivary Gland Carcinoma | 7 | |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | ~75 | |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | ~70 | |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 16 | |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 16 | |
| A549 | Lung Cancer | 1080 | |
| NCI-H358 | Lung Cancer | 76000 | |
| Ewing Sarcoma (median of 4 cell lines) | Ewing Sarcoma | 190 | |
| PPTP Panel (median of 23 cell lines) | Various Pediatric Cancers | 620 |
Note: IC50 values for AsPC-1 and Panc-1 in combination with gemcitabine.
In Vivo Antitumor Activity: Monotherapy and Combination Approaches
Preclinical studies in xenograft models have consistently shown the in vivo efficacy of this compound. The agent has demonstrated significant tumor growth inhibition (TGI) as a monotherapy and has shown synergistic or additive effects when combined with other anticancer agents.
| Cancer Model | Treatment Combination(s) | Key Findings | Reference(s) |
| Esophageal Adenocarcinoma (EAC) | Monotherapy & + nab-paclitaxel | Monotherapy reduced relative tumor volume by 75%; combination with nab-paclitaxel reduced it to 15.3%. | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Monotherapy & + gemcitabine | Monotherapy resulted in 59% TGI; combination with gemcitabine led to 94% TGI. | |
| Estrogen-Dependent Breast Cancer | Monotherapy & + letrozole/tamoxifen | Combination therapies induced tumor regressions not seen with single agents. | |
| Various Xenografts | Monotherapy | TGI ranged from 53% to 115% at doses as low as 6.25 mg/kg daily. | |
| Various Pediatric Solid Tumors | Monotherapy | Induced significant differences in event-free survival in 18 of 32 evaluable xenografts. |
Comparison with Other IGF-1R/InsR Inhibitors
While direct comparative preclinical studies are limited, linsitinib (OSI-906) is another notable dual IGF-1R/InsR inhibitor that has been investigated. Both this compound and linsitinib have advanced to clinical trials. The choice between these inhibitors for further development or clinical application would depend on a comprehensive evaluation of their respective efficacy, safety, and pharmacokinetic profiles in specific cancer contexts.
Experimental Protocols
In Vitro Cell Proliferation Assay
A common method to assess the antiproliferative effects of this compound is the WST-1 or similar colorimetric assays.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are then treated with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration, typically 72 to 96 hours.
-
Cell Viability Measurement: A reagent such as WST-1 is added to the wells, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
The in vivo efficacy of this compound is frequently evaluated using subcutaneous xenograft models in immunocompromised mice.
-
Cell Implantation: A suspension of cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume, at which point the mice are randomized into different treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
Drug Administration: this compound is typically administered orally (p.o.) at a specified dose and schedule (e.g., 25 mg/kg, twice daily).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis, such as immunohistochemistry for biomarkers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
Conclusion
The preclinical data for this compound robustly support its potent and broad-spectrum antitumor activity, both as a single agent and in combination with other cancer therapies. Its dual inhibition of IGF-1R and InsR presents a compelling strategy to counteract resistance mechanisms driven by the IGF signaling axis. The extensive in vitro and in vivo studies provide a strong rationale for its continued clinical investigation in various oncology settings. This guide serves as a consolidated resource for researchers to understand the preclinical landscape of this compound and to inform the design of future studies.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Insulin-like Growth Factor 1 Receptor/Insulin Receptor Signaling by Small-Molecule Inhibitor this compound Leads to Improved Survival in Experimental Esophageal Adenocarcinoma [mdpi.com]
Safety Operating Guide
Proper Disposal of BMS-754807: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for the Kinase Inhibitor BMS-754807
This document provides crucial guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, a potent inhibitor of IGF-1R/InsR kinases. Adherence to these procedures is vital for maintaining laboratory safety and ensuring environmental protection.
Summary of Key Disposal and Safety Information
While a Safety Data Sheet (SDS) for this compound from some suppliers indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to follow stringent disposal protocols appropriate for a bioactive small molecule.[1] One SDS suggests that smaller quantities may be disposed of with household waste; however, for laboratory and research settings, all chemical waste should be managed through a designated hazardous waste stream.[1] This compound is noted as slightly hazardous to water, and release into groundwater, watercourses, or sewage systems must be avoided.[1]
| Parameter | Guideline | Source |
| Chemical State | Solid (as supplied) or in solution (e.g., DMSO) | [2][3] |
| Hazard Classification | Not classified as hazardous under GHS by some suppliers. However, treat as hazardous chemical waste. | |
| Environmental Hazard | Slightly hazardous for water. Do not allow to enter water systems. | |
| Primary Disposal Route | Licensed professional waste disposal service. | |
| Container for Disposal | Clearly labeled, sealed, and appropriate for chemical waste. |
Step-by-Step Disposal Protocol
Researchers must adhere to the following step-by-step procedure for the safe disposal of this compound and associated materials.
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound. Place these materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound, including stock solutions (e.g., in DMSO) and experimental media, in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solution containing this compound down the drain.
-
Sharps Waste: Any contaminated sharps, such as needles, syringes, or pipette tips, must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Ensure the date of waste generation is clearly marked.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure secondary containment is in place to prevent the spread of any potential spills.
-
Store according to the conditions specified on the product insert, typically at -20°C for stock solutions.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
-
Experimental Workflow for Handling and Disposal
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receipt to final disposal, emphasizing safety at each step.
Signaling Pathway Inhibition by this compound
This compound is a potent and reversible inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (InsR). Its mechanism of action involves blocking the kinase activity of these receptors, which in turn inhibits downstream signaling pathways crucial for cell proliferation and survival.
References
Personal protective equipment for handling BMS-754807
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling BMS-754807. Adherence to these procedures is critical for personal safety and to maintain the integrity of the compound.
Hazard Identification
This compound is a potent, reversible dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR) kinases.[1][2][3] As with any potent small molecule inhibitor, it should be handled with care, assuming it may have toxicological properties that are not yet fully characterized.
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.
Potential Health Effects: The specific health effects of exposure to this compound have not been extensively studied in humans. However, based on its mechanism of action, it may interfere with metabolic processes regulated by the IGF-1R and InsR signaling pathways.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| Activity | Required PPE | Specifications |
| Receiving and Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses | • Chemotherapy-rated gloves (ASTM D6978) are recommended.• Disposable, back-closing gown is preferred.• ANSI Z87.1 certified. |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection | • Change gloves immediately if contaminated.• Back-closing, with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles | • Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes. |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Verification: Upon receipt, verify the container is intact and the label matches the order.
-
Storage: Store the compound in a tightly sealed container in a designated, secure, and ventilated area.
Preparation of Stock Solutions
All procedures involving the solid compound or preparation of stock solutions must be conducted in a certified chemical fume hood.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: this compound is soluble in DMSO (≥ 100 mg/mL), Ethanol (92 mg/mL), and DMF (30 mg/mL). It is insoluble in water. Use newly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can impact solubility.
-
Dissolution:
-
Add the appropriate volume of the chosen solvent to the vial.
-
Vortex to mix.
-
If necessary, sonicate or gently warm the solution to aid dissolution.
-
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store at the appropriate temperature as indicated above.
Experimental Use
-
Always handle solutions of this compound within a chemical fume hood.
-
Use dedicated and clearly labeled equipment.
-
Wash hands thoroughly after handling, even if gloves were worn.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all contaminated materials, including gloves, disposable lab coats, pipette tips, vials, and bench paper, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Unused Compound: Unused solid this compound and solutions should be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.
-
Decontamination: Decontaminate all non-disposable glassware and equipment that came into contact with this compound.
-
Waste Pickup: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office.
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 461.49 g/mol |
| Formula | C₂₃H₂₄FN₉O |
| CAS Number | 1001350-96-4 |
| Appearance | White to off-white solid |
| Solubility | DMSO: ≥ 100 mg/mL (216.69 mM)Ethanol: 92 mg/mL (199.35 mM)DMF: 30 mg/mL (65.01 mM)Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mLWater: Insoluble |
| IC₅₀ Values | IGF-1R: 1.8 nMInsR: 1.7 nMMet: 6 nMTrkA: 7 nMTrkB: 4 nMAurA: 9 nMAurB: 25 nMRON: 44 nM |
Visual Workflow for Safe Handling of BMS-754807dot
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
